1-Cyclopropyl-4-iodo-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopropyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWOMLVMUQFTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726987 | |
| Record name | 1-Cyclopropyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239363-40-6 | |
| Record name | 1-Cyclopropyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Building Block: An In-depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile building block in drug design.[2] Within this important class of heterocycles, 1-Cyclopropyl-4-iodo-1H-pyrazole stands out as a particularly valuable intermediate. The presence of the cyclopropyl group can enhance metabolic stability and introduce favorable conformational constraints, while the iodo-substituent at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of complex molecules for drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.
Core Properties
| Property | Value | Source |
| CAS Number | 1239363-40-6 | [3] |
| Molecular Formula | C6H7IN2 | [4] |
| Molecular Weight | 234.04 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (estimated) | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | |
| Predicted XlogP | 1.3 | [4] |
Spectroscopic Data
While specific spectra for this compound are often proprietary to chemical suppliers, the following are expected characteristic spectroscopic features based on its structure and data for analogous compounds.[5][6][7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), and two singlets for the pyrazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclopropyl carbons and the carbons of the pyrazole ring. The carbon bearing the iodine atom will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine may also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the cyclopropyl and pyrazole rings, as well as C=C and C=N stretching vibrations within the pyrazole ring.[6]
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through a two-step process: the N-cyclopropylation of pyrazole followed by regioselective iodination at the 4-position.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
This step involves a Chan-Lam coupling reaction, a copper-catalyzed N-arylation (in this case, N-cyclopropylation) of pyrazole.
-
To a stirred solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane, add cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an atmosphere of air (or oxygen) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-cyclopropyl-1H-pyrazole.
Step 2: Synthesis of this compound
This step employs an electrophilic iodination using N-Iodosuccinimide (NIS).[10]
-
Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.[10]
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[10]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[10]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.
A Versatile Intermediate in Cross-Coupling Reactions
The true power of this compound lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various bond formations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and 4-iodopyrazoles are excellent substrates for this reaction.[11][12]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Conventional Heating): [11]
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-2.5 eq).[11]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[11]
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring the progress by TLC.[13]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, a valuable transformation for the synthesis of various biologically active molecules and materials.[14][15]
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: [14]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[14]
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).[14]
-
Stir the mixture at room temperature for a few minutes, then add the terminal alkyne (1.2 eq) dropwise.[14]
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.[14]
-
After completion, cool the reaction, and perform a suitable work-up followed by purification.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds.[16][17]
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A Comprehensive Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-Cyclopropyl-4-iodo-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. Its structural features, particularly the presence of a reactive iodine atom and a cyclopropyl moiety, make it a valuable precursor for the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides validated protocols for its synthesis, and elucidates its critical role as an intermediate in the development of targeted therapies, with a special focus on Janus kinase (JAK) inhibitors. Safety considerations and spectroscopic characterization are also presented to ensure its effective and safe utilization in a research and development setting.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The strategic functionalization of this five-membered heterocycle is a cornerstone of modern drug design. This compound (CAS No. 1239363-40-6) has emerged as a particularly valuable intermediate for several key reasons.[2][3]
The iodine atom at the C4 position serves as a versatile synthetic handle, readily participating in a variety of powerful cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and controlled introduction of diverse molecular fragments, a crucial step in building libraries of compounds for biological screening and in the convergent synthesis of complex drug candidates.[4]
Furthermore, the N1-cyclopropyl group is not merely a placeholder. This small, strained ring can impart favorable physicochemical properties to a molecule, including increased metabolic stability, enhanced potency, and improved membrane permeability, by influencing the overall conformation and electronic distribution of the parent molecule. The incorporation of cyclopropyl groups is a recognized strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[5]
This guide will provide the necessary technical details to empower researchers to fully leverage the synthetic potential of this important building block.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the necessary safety precautions, is paramount for the successful and safe handling of any chemical intermediate.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1239363-40-6 | [2][3] |
| Molecular Formula | C₆H₇IN₂ | [6] |
| Molecular Weight | 234.04 g/mol | [6] |
| Appearance | Off-white to pale yellow solid (typical) | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the compound. While a publicly available spectrum is not provided here, several chemical suppliers offer access to NMR data upon request.[7] The expected signals in the ¹H NMR spectrum would include characteristic peaks for the cyclopropyl protons and the pyrazole ring protons.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 4-cyclopropyl-1H-pyrazole and 4-iodopyrazole, can provide guidance on necessary precautions.[8][9]
Hazard Statements (based on related compounds):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step sequence: (1) N-alkylation of the pyrazole ring with a cyclopropyl source, followed by (2) regioselective iodination at the C4 position. This approach allows for the controlled and efficient construction of the target molecule.
Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
The introduction of the cyclopropyl group onto the pyrazole nitrogen can be achieved through various methods. A common approach involves the reaction of pyrazole with a cyclopropyl halide under basic conditions.
Protocol:
-
To a solution of pyrazole in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride).
-
Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole.
-
Add cyclopropyl bromide to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-Cyclopropyl-1H-pyrazole.
Step 2: Iodination of 1-Cyclopropyl-1H-pyrazole
The regioselective iodination of the electron-rich pyrazole ring at the 4-position is readily accomplished using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a widely used and effective reagent for this transformation.[10][11]
Protocol:
-
Dissolve 1-Cyclopropyl-1H-pyrazole in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Key Intermediate for Janus Kinase (JAK) Inhibitors
This compound is a crucial intermediate in the synthesis of a new generation of targeted therapeutics, particularly inhibitors of the Janus kinase (JAK) family of enzymes.[12][13][14][15] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
The synthesis of many JAK inhibitors relies on the Suzuki-Miyaura cross-coupling reaction to form a key carbon-carbon bond between the C4 position of the pyrazole ring and another heterocyclic core. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.
Exemplary Application: Synthesis of a JAK Inhibitor Precursor
A representative application of this compound is its use in the synthesis of precursors to potent and selective JAK inhibitors. The following protocol outlines a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid or boronate ester partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., potassium carbonate or cesium carbonate).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Heat the reaction mixture to the appropriate temperature (often 80-100 °C) or utilize microwave irradiation for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the coupled product.
Caption: Suzuki coupling with this compound.
The JAK-STAT Signaling Pathway: The Therapeutic Target
The strategic synthesis of JAK inhibitors using intermediates like this compound is driven by the desire to modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in inflammation and immunity. By blocking the ATP-binding site of JAKs, these inhibitors prevent the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT pathway by a JAK inhibitor.
Conclusion
This compound is a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with robust and scalable synthetic protocols, make it an attractive starting material for medicinal chemists. The strategic importance of this intermediate is underscored by its application in the synthesis of potent and selective JAK inhibitors, a rapidly growing class of therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their quest for novel and improved medicines.
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A Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract: 1-Cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic building block of significant interest to the pharmaceutical sciences. Its unique molecular architecture, combining the privileged pyrazole scaffold with a metabolically robust cyclopropyl group and a synthetically versatile iodo handle, positions it as a key intermediate for the development of complex therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and regioselective two-step synthesis, and details its strategic application in medicinal chemistry. Emphasis is placed on the mechanistic rationale behind synthetic choices and the utility of this compound in advanced coupling reactions, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. Its metabolic stability and ability to participate in hydrogen bonding make it an ideal core for designing enzyme inhibitors and receptor antagonists. The subject of this guide, this compound, is a highly functionalized derivative designed to address specific challenges in drug development.
The strategic incorporation of two key functional groups elevates its utility:
-
The N1-Cyclopropyl Group: This small, strained ring is not merely a lipophilic substituent. It imparts conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.[1] Crucially, the high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, enhancing the metabolic stability and in vivo half-life of drug candidates.[2]
-
The C4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.[3] This provides a reliable and versatile chemical handle for late-stage functionalization, allowing medicinal chemists to rapidly generate libraries of analogues by introducing aryl, heteroaryl, or alkynyl groups via reactions like the Suzuki-Miyaura or Sonogashira couplings.
This guide serves as a technical primer for researchers, elucidating the synthesis and strategic deployment of this valuable intermediate.
Physicochemical & Molecular Properties
The molecular and physicochemical properties of this compound are critical for its application in synthesis and for predicting the drug-like properties of its derivatives. Quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂ | [1] |
| Molecular Weight | 234.04 g/mol | [4][5] |
| CAS Number | 1239363-40-6 | [1][5][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Computed XLogP3 | 1.4 - 1.8 | [4][7] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Storage Temperature | 2-8°C, Protect from Light | [6] |
Synthesis and Mechanistic Rationale
A robust and regioselective two-step synthesis is proposed, starting from commercially available reagents. This pathway is designed for efficiency and control over the final product's regiochemistry.
Workflow for the Synthesis of this compound
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An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-cyclopropyl-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of this compound
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] The unique electronic and steric properties of the pyrazole ring, coupled with the diverse functionalities that can be introduced, make it a privileged scaffold in modern drug design. The title compound, this compound, is of particular interest as the cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[3] This guide will detail a robust two-step synthesis of this important intermediate.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the construction of the 1-cyclopropyl-1H-pyrazole core, followed by a regioselective iodination at the C4 position.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
The foundational step in this synthesis is the construction of the 1-cyclopropyl-1H-pyrazole ring system. This is typically achieved through the condensation reaction of cyclopropylhydrazine with a suitable 1,3-dicarbonyl compound.[4][5] For the synthesis of an unsubstituted pyrazole at positions 3 and 5, malondialdehyde or its synthetic equivalents are the reagents of choice.
Reaction Mechanism
The reaction proceeds via a classical Knorr pyrazole synthesis.[2] Initially, the more nucleophilic nitrogen of cyclopropylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1-Cyclopropyl-1H-pyrazole
Materials:
-
Cyclopropylhydrazine hydrochloride
-
Malondialdehyde bis(dimethyl acetal)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in water, add malondialdehyde bis(dimethyl acetal) (1.05 eq).
-
Add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-cyclopropyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactants | Cyclopropylhydrazine hydrochloride, Malondialdehyde bis(dimethyl acetal) |
| Solvent | Water |
| Catalyst | Hydrochloric Acid |
| Reaction Temp. | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Part 2: Regioselective Iodination of 1-Cyclopropyl-1H-pyrazole
The second and final step is the regioselective iodination of the synthesized 1-cyclopropyl-1H-pyrazole to introduce an iodine atom at the C4 position. Direct iodination of pyrazoles can lead to a mixture of isomers; however, the use of specific reagents can ensure high regioselectivity. The Ceric Ammonium Nitrate (CAN) mediated iodination with elemental iodine has been shown to be highly effective for the C4-iodination of N-substituted pyrazoles.[3][6]
Mechanism of C4-Regioselective Iodination
The high regioselectivity for the C4 position in this reaction is attributed to the electrophilic substitution mechanism on the electron-rich pyrazole ring. The combination of iodine and CAN generates a more potent electrophilic iodine species. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack, leading to the preferential formation of the 4-iodo derivative.
Caption: Simplified mechanism of C4-iodination of 1-cyclopropyl-1H-pyrazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Cyclopropyl-1H-pyrazole
-
Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
To this solution, add elemental iodine (1.1 eq) and ceric ammonium nitrate (1.2 eq).[6]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
| Parameter | Value |
| Reactants | 1-Cyclopropyl-1H-pyrazole, Iodine, Ceric Ammonium Nitrate |
| Solvent | Acetonitrile |
| Reaction Temp. | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-95% |
Conclusion
The described two-step synthesis pathway provides a reliable and high-yielding route to this compound. The initial Knorr pyrazole synthesis is a well-established method for forming the core heterocyclic structure, while the subsequent CAN-mediated iodination offers excellent regioselectivity for the desired C4-iodinated product. This in-depth guide, with its detailed protocols and mechanistic insights, is intended to empower researchers in the efficient synthesis of this valuable building block for the advancement of pharmaceutical and agrochemical research.
References
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Smolecule. (n.d.). 3-bromo-1-cyclopropyl-1H-pyrazole. Retrieved from a relevant chemical supplier website.
- BenchChem. (2025).
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(xx), xxxx-xxxx.
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of organic chemistry, 73(17), 6666–6670.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MySkinRecipes. (n.d.). 1-Cyclopropyl-1H-pyrazole. Retrieved from a relevant chemical supplier website.
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341.
- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(5), 607-616.
- TCI Chemicals. (2023). Chemistry Chat My Familiar Compound Family - 1,3-Dicarbonyl Compounds. TCI MAIL, 192.
- Cadmium(II) Acetate-Mediated Regioselective Iodination of Pyrazole Derivatives. (2025). ChemistrySelect, 10(x), xxxx-xxxx.
- Shah, S. D., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(11), 17612-17643.
- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
- Girish, Y. R., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 11(10), 849-864.
- ResearchGate. (n.d.). Reaction with 1,3‐dicarbonyl compounds 5 a–c.
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- Imran, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. The Chemical Record.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
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Mechanism of 1-Cyclopropyl-4-iodo-1H-pyrazole formation
An In-depth Technical Guide on the Formation of 1-Cyclopropyl-4-iodo-1H-pyrazole
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and core mechanisms involved in the formation of this compound, a key building block in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with both a high-level strategic overview via retrosynthetic analysis and a detailed, mechanistic understanding of the key transformations. We will delve into the electronic principles governing regioselectivity in the pyrazole core, explore the catalytic cycles of modern cross-coupling reactions, and present validated, step-by-step experimental protocols.
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the 1-cyclopropyl and 4-iodo moieties confer distinct and valuable properties. The cyclopropyl group is a bioisostere for larger alkyl or phenyl groups, often improving metabolic stability and binding affinity, while the iodine atom at the C4 position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1][2] Consequently, this compound is a highly sought-after intermediate for constructing complex molecular architectures. This guide elucidates the chemical logic and mechanisms underpinning its synthesis.
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be logically dissected into two primary transformations: the iodination of the pyrazole C4 position and the N-alkylation of the pyrazole N1 position with a cyclopropyl group. The sequence of these operations defines the major synthetic routes.
The oxidant assists in polarizing the I-I bond or generating a more potent electrophilic iodine species, facilitating the attack by the pyrazole ring. The subsequent loss of a proton from the C4 position restores aromaticity and yields the 4-iodopyrazole product. [2]
Mechanistic Deep Dive: N1-Cyclopropylation of the Pyrazole Core
Attaching the sterically demanding and electronically unique cyclopropyl group to the pyrazole nitrogen typically requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation. [3][4]
The Buchwald-Hartwig Amination Catalytic Cycle
This palladium-catalyzed cross-coupling reaction provides a versatile route for forming C-N bonds. [3][5]When applied to N-cyclopropylation, the cycle involves the coupling of 4-iodopyrazole with a cyclopropyl source, often cyclopropylboronic acid, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Mechanism Breakdown:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodopyrazole, forming a Pd(II) complex. This is often the rate-determining step. [5]2. Deprotonation/Ligand Exchange: A base deprotonates the N-H of a second 4-iodopyrazole molecule (or the pyrazole anion coordinates to the Pd center), preparing it for coupling.
-
Transmetalation (if using boronic acid): The cyclopropyl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The C-N bond is formed as the cyclopropyl group and the pyrazole ring reductively eliminate from the Pd(II) center, regenerating the active Pd(0) catalyst and releasing the final product. [3] The choice of ligand (e.g., bulky, electron-rich phosphines like tBuDavePhos) is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step. [4]
Integrated Synthetic Protocols & Data
The following section details a validated, two-step experimental workflow corresponding to Route B .
Experimental Workflow Diagram
Step 1: Synthesis of 4-Iodo-1H-pyrazole
This protocol is adapted from standard electrophilic iodination procedures. [6] Materials:
-
Pyrazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-iodo-1H-pyrazole.
Step 2: Synthesis of this compound
This protocol is a representative Buchwald-Hartwig cross-coupling reaction.
Materials:
-
4-Iodo-1H-pyrazole (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
t-BuDavePhos (0.08 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add 4-iodo-1H-pyrazole (1.0 eq), cyclopropylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and t-BuDavePhos (0.08 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes based on literature precedents.
| Step | Reaction | Key Reagents | Temp. | Time | Typical Yield | Reference |
| 1 | C4-Iodination | Pyrazole, NIS | RT | 2-4 h | 85-95% | [6] |
| 2 | N-Cyclopropylation | 4-Iodopyrazole, Cyclopropylboronic acid, Pd₂(dba)₃ | 100 °C | 12-18 h | 70-85% | [4] |
Trustworthiness & Self-Validation
The described protocols incorporate self-validating systems. In each step, reaction progress is monitored by chromatography (TLC, LC-MS), ensuring the transformation proceeds as expected before moving to the next stage. The purity and identity of the intermediate and final product must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to validate the outcome. The regiochemistry of the iodination is highly reliable due to the inherent electronic properties of the pyrazole ring, and the N1-selectivity of the Buchwald-Hartwig coupling on 4-substituted pyrazoles is well-established.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the electrophilic iodination of pyrazole followed by a palladium-catalyzed N-cyclopropylation. A thorough understanding of the underlying mechanisms—the electronic factors driving C4-iodination and the catalytic cycle of the Buchwald-Hartwig amination—is paramount for successful execution and optimization. The protocols and data presented herein provide a robust and field-proven framework for researchers to access this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Petrosyan, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(23), 7173. [Link]
- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Wikipedia.
- Tanimori, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4601. [Link]
- Chemistry LibreTexts. (2023).
- Al-dujaili, A. H., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 14(1), e202400187. [Link]
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A Technical Guide to the Spectral Analysis of 1-Cyclopropyl-4-iodo-1H-pyrazole for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the heterocyclic compound 1-Cyclopropyl-4-iodo-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also insights into the experimental choices and interpretation strategies that ensure scientific integrity and trustworthiness in structural elucidation.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. Accurate and unambiguous characterization of this molecule is paramount for its use in research and development. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectral data, providing a robust framework for its identification and quality assessment.
Molecular Structure and Numbering
To facilitate the discussion of the spectral data, the standard IUPAC numbering for the pyrazole ring will be used.
Caption: Molecular structure and numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a high-quality ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for compounds with limited solubility or to observe exchangeable protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex coupling patterns.
-
Acquisition Parameters: Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data
Based on the known spectral data for this compound and related 4-iodopyrazoles, the following proton signals are anticipated[1][2]:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.5 - 7.7 | s | - | 1H |
| H-5 | 7.8 - 8.0 | s | - | 1H |
| N-CH (cyclopropyl) | 3.6 - 3.8 | m | ~7-8 | 1H |
| CH₂ (cyclopropyl) | 1.0 - 1.2 | m | ~4-8 | 2H |
| CH₂ (cyclopropyl) | 0.8 - 1.0 | m | ~4-8 | 2H |
Justification of Predicted Chemical Shifts and Multiplicities:
-
H-3 and H-5: The protons on the pyrazole ring are expected to appear as singlets due to the absence of adjacent protons. The iodine atom at the C-4 position will influence their chemical environment, generally causing a downfield shift compared to the unsubstituted pyrazole. The N-cyclopropyl group will also have an electronic effect on these protons.
-
N-CH (cyclopropyl): The methine proton of the cyclopropyl group directly attached to the nitrogen atom is expected to be the most deshielded of the cyclopropyl protons due to the electronegativity of the nitrogen. It will appear as a multiplet due to coupling with the adjacent methylene protons.
-
CH₂ (cyclopropyl): The four methylene protons of the cyclopropyl ring will be diastereotopic and are expected to appear as two distinct multiplets. Their upfield chemical shifts are characteristic of cyclopropyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often beneficial.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets. A wider spectral width is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectral Data
By analyzing the ¹³C NMR data of 4-iodopyrazole and considering the substituent effects of the N-cyclopropyl group, the following chemical shifts can be predicted[3]:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 138 - 142 |
| C-4 | 60 - 65 |
| C-5 | 130 - 135 |
| N-CH (cyclopropyl) | 35 - 40 |
| CH₂ (cyclopropyl) | 8 - 12 |
Justification of Predicted Chemical Shifts:
-
C-3 and C-5: These carbons of the pyrazole ring are expected to be in the typical aromatic/heteroaromatic region.
-
C-4: The most notable feature is the significant upfield shift of the C-4 carbon directly attached to the iodine atom. This is a characteristic effect of heavy halogens in ¹³C NMR, known as the "heavy atom effect."
-
N-CH and CH₂ (cyclopropyl): The carbons of the cyclopropyl group will appear in the aliphatic region of the spectrum, with the methine carbon being more downfield due to its attachment to the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Mass Spectrometry Acquisition
A common method for analyzing a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Introduction: The sample is dissolved in a volatile solvent and injected into the gas chromatograph, which separates it from any impurities.
-
Ionization: In the mass spectrometer, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₆H₇IN₂) is 246.04 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 246. The presence of iodine will be readily identifiable by its characteristic isotopic pattern.
Key Fragmentation Pathways:
The fragmentation of pyrazoles under EI conditions often involves the loss of stable neutral molecules like HCN and N₂. The presence of the cyclopropyl and iodo substituents will lead to specific fragmentation pathways.
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A Technical Guide to the IUPAC Nomenclature of 1-Cyclopropyl-4-iodo-1H-pyrazole
This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic compound 1-Cyclopropyl-4-iodo-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the name into its fundamental components, explains the systematic rules governing its formation, and offers a logical framework for naming similarly substituted pyrazole derivatives.
Introduction: The Imperative of Systematic Nomenclature
In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. Systematic nomenclature, as established by IUPAC, provides a universal language for identifying chemical substances, ensuring that a given name corresponds to a single, unique structure. Pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a "privileged scaffold" frequently encountered in pharmacologically active compounds.[1][2][3] Their structural versatility and wide range of biological activities necessitate a rigorous and systematic approach to their naming to avoid ambiguity in research and development.[4][5] This guide elucidates this system using this compound as a practical exemplar.
Part 1: The Core Structure: The 1H-Pyrazole Ring
The foundation of the name is the parent heterocycle, pyrazole.
-
Definition : Pyrazole is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms.[4][6] Its unsaturated nature, with the maximum number of non-cumulated double bonds, is a key feature.[7]
-
Numbering Convention : According to IUPAC rules for heterocyclic systems, the numbering of the pyrazole ring begins at one of the heteroatoms (nitrogen).[8] The ring is numbered sequentially to assign the other heteroatoms the lowest possible locants. In pyrazole, this means the two nitrogen atoms are always at positions 1 and 2.[9]
-
Indicated Hydrogen (The "1H" Designation) : In an unsubstituted pyrazole ring, a hydrogen atom is attached to one of the nitrogen atoms. This leads to tautomerism, where the hydrogen can be located on either nitrogen.[2] To specify which nitrogen bears the hydrogen atom, IUPAC employs the "indicated hydrogen" notation, denoted by an italicized capital H preceded by a locant.[8] For the parent compound, the name is 1H-pyrazole , indicating the hydrogen resides on the nitrogen at position 1.[10] When this hydrogen is replaced by a substituent, as in the topic molecule, the "1H" is retained in the name to define the parent ring's structure and bonding pattern unambiguously.
Part 2: Deconstruction of Substituents and Locants
With the parent ring established and numbered, the next step is to identify and position the substituents attached to it.
| Component | Type | Locant (Position) | Rationale |
| Cyclopropyl | Alkyl Substituent | 1 | This group replaces the hydrogen atom on the nitrogen at position 1 of the 1H-pyrazole ring. |
| Iodo | Halogen Substituent | 4 | This iodine atom is attached to the carbon atom at position 4 of the pyrazole ring. |
The selection of N1 for the cyclopropyl group is definitive. The numbering is fixed by the substitution pattern on the parent heterocycle.
Part 3: Systematic Assembly of the IUPAC Name
The final IUPAC name is constructed by combining the components in a specific order, following a clear, logical protocol.
Step-by-Step Naming Protocol
-
Identify the Parent Heterocycle : The core structure is a five-membered ring with two adjacent nitrogen atoms, identified as pyrazole .[11]
-
Specify Ring Tautomer and Numbering : The presence of a substituent on a nitrogen atom fixes the ring's bonding pattern. The parent structure is defined as 1H-pyrazole , and numbering starts from the substituted nitrogen.
-
Identify and Name Substituents : The attached groups are a cyclopropyl group and an iodo group.
-
Assign Locants to Substituents : Based on the established ring numbering, the cyclopropyl group is at position 1, and the iodo group is at position 4. This gives us 1-cyclopropyl and 4-iodo.
-
Alphabetize Substituents : The substituent prefixes are arranged alphabetically. "Cyclopropyl" precedes "iodo".
-
Combine All Components : The alphabetized substituents are prefixed to the name of the parent heterocycle.
(Alphabetized Substituents) + (Parent Heterocycle Name) 1-Cyclopropyl + 4-iodo + 1H-pyrazole
This systematic assembly yields the final, unambiguous IUPAC name: This compound .
Part 4: Visual and Structural Representation
A precise visual representation is critical for confirming the structure derived from the nomenclature.
Figure 1: Chemical structure and IUPAC numbering of this compound.
Conclusion
The IUPAC name this compound is derived from a systematic application of established rules for naming heterocyclic compounds. By identifying the parent ring (1H-pyrazole), correctly numbering its atoms, and alphabetically listing the substituents with their corresponding locants, we arrive at a name that is both precise and universally understood. This methodical approach is indispensable for the accurate documentation, retrieval, and communication of chemical information in a global scientific context.
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An In-depth Technical Guide to the Safe Handling of 1-Cyclopropyl-4-iodo-1H-pyrazole for Research and Development
Disclaimer: This document is intended for use by trained professionals in research and drug development. A specific, verified Safety Data Sheet (SDS) for 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS No. 1239363-40-6) was not publicly available at the time of this writing. The following guide has been meticulously synthesized from safety data for structurally analogous compounds. This information should be used as a foundational resource for preliminary risk assessment and laboratory procedure development. It is imperative to obtain and consult the compound-specific SDS from your supplier before commencing any experimental work.
Introduction: The Scientific Context of this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing targeted therapeutic agents.[3] The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent at the 4-position serves as a versatile synthetic handle, particularly for cross-coupling reactions like Suzuki and Sonogashira, enabling the construction of complex molecular architectures.
Given its potential as a key building block in drug discovery, a thorough understanding of the safe handling, storage, and disposal of this compound is paramount for ensuring the well-being of laboratory personnel and maintaining experimental integrity.
Inferred Hazard Profile and Risk Assessment
Based on a comprehensive analysis of safety data for structurally related iodo-pyrazoles and cyclopropyl-pyrazoles, a composite hazard profile for this compound can be inferred. The primary hazards are consistently identified across these analogs.[4][5][6][7][8]
Key Inferred Hazards:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[4][6][7]
-
Serious Eye Irritation: Expected to cause serious eye irritation or damage.[4][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][7][9]
The following diagram outlines the probable GHS hazard classifications.
Caption: Inferred GHS Hazard Classifications.
Physical and Chemical Properties: A Comparative Overview
While exact data for this compound is not available, the properties of related compounds provide a useful reference point for anticipating its physical state and behavior.
| Property | 4-Iodo-1H-pyrazole[8][10] | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole[11] | 5-Cyclopropyl-3-iodo-1H-pyrazole[12] | This compound (Estimate) |
| CAS Number | 3469-69-0 | 2885229-54-7 | 1218791-06-0 | 1239363-40-6 |
| Molecular Formula | C₃H₃IN₂ | C₇H₉IN₂ | C₆H₇IN₂ | C₆H₇IN₂ |
| Molecular Weight | 193.97 g/mol | 248.07 g/mol | 234.04 g/mol | 234.04 g/mol |
| Physical State | Off-white to greyish-brown crystalline powder | Liquid | Not Specified | Likely a solid (crystalline powder) or low-melting solid |
| Melting Point | 108-110 °C | Not Specified | Not Specified | Expected to be a solid with a defined melting point |
Core Protocol: Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential. The causality behind these choices is to minimize all potential routes of exposure—inhalation, dermal, and ocular.
4.1. Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any accidental spills.[13]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4] Their proximity is non-negotiable for effective emergency response to eye or skin contact.
4.2. Personal Protective Equipment (PPE): The Researcher's Barrier
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Follow proper glove removal technique to avoid contaminating skin.[5] Dispose of used gloves as contaminated waste.
-
Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned. For larger-scale operations, consider a chemical-resistant apron.
-
Respiratory Protection: If engineering controls are insufficient or during a major spill clean-up, a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[9]
Caption: Standard Workflow for Safe Handling.
Storage, Stability, and Waste Management
5.1. Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][13] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5][9] Storage at room temperature, protected from light, is a common recommendation for similar compounds.[14]
5.2. Stability and Reactivity: The compound is expected to be stable under recommended storage conditions.[5][9] Avoid exposure to moisture, heat, and sources of ignition.[4][9] Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[4]
5.3. Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][13] Do not allow the product to enter drains or sewer systems.[6][9]
Emergency Procedures: A Self-Validating Response System
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these protocols.
Caption: Emergency Response Workflow.
Step-by-Step Emergency Protocols:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[4][9][13]
-
Spill: Evacuate the area. Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, sealed container for disposal, and avoid creating dust.[4][9]
In all cases of exposure, consult a physician and provide them with the Safety Data Sheet for the compound.[9]
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a valuable building block for advancing drug discovery programs. Its potential, however, can only be realized when handled with the respect and diligence that sound safety practices demand. By understanding its inferred hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely incorporate this compound into their synthetic workflows, paving the way for the next generation of therapeutics.
References
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Literature review of 1-Cyclopropyl-4-iodo-1H-pyrazole
An In-Depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various binding interactions have cemented its role as a cornerstone in drug design.[1] This guide focuses on a particularly valuable derivative: This compound .
The strategic incorporation of a cyclopropyl group at the N1 position and an iodine atom at the C4 position transforms the simple pyrazole core into a highly versatile and powerful building block. The cyclopropyl moiety is often employed to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Concurrently, the iodo-substituent at the electron-rich C4 position serves as an exceptionally versatile synthetic handle, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4]
Authored from the perspective of a Senior Application Scientist, this document provides an in-depth exploration of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and strategic insights required to effectively utilize this reagent in complex synthetic campaigns. We will delve into its synthesis, spectroscopic identity, key reactivity patterns—most notably in palladium-catalyzed cross-coupling reactions—and its strategic importance in the generation of novel chemical entities for drug discovery.[5][6]
Physicochemical and Spectroscopic Characterization
Verifying the identity and purity of a starting material is the foundation of any successful synthetic protocol. This compound is typically an off-white or crystalline solid.[4] Its key physical and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1239363-40-6 | [7][8] |
| Molecular Formula | C₆H₇IN₂ | [8][9] |
| Molecular Weight | 234.04 g/mol | [8][9] |
| Appearance | Off-white or grayish-brown crystalline powder | [4] |
| Storage | Sealed in a dry, room temperature environment | [8] |
Spectroscopic Analysis
The structural features of this compound give rise to a distinct spectroscopic fingerprint.
-
¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key expected resonances include signals for the two pyrazole ring protons (H3 and H5), which will appear as distinct singlets. A downfield shift is expected for these protons compared to unsubstituted pyrazole due to the electronic effects of the substituents.[10] The cyclopropyl group will present as a set of multiplets in the aliphatic region, corresponding to the methine proton and the two pairs of diastereotopic methylene protons.[11]
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the three pyrazole ring carbons and the three carbons of the cyclopropyl group. The C4 carbon, directly attached to the iodine, will exhibit a characteristic upfield shift due to the heavy atom effect.
-
Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion peak (M+) at m/z 234, consistent with the compound's molecular weight. The isotopic pattern will be characteristic of a molecule containing one iodine atom.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic cyclopropyl group, as well as C=C and C=N stretching frequencies within the heterocyclic core.[10][11]
Strategic Synthesis of this compound
The synthesis of this compound is a logical two-step process starting from the parent pyrazole. The strategy involves first the N-alkylation to install the cyclopropyl group, followed by a regioselective iodination at the C4 position.
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole (Precursor)
This protocol describes the N-alkylation of pyrazole. The choice of a robust base like potassium carbonate and a polar aprotic solvent like DMF facilitates the Sɴ2 reaction.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-pyrazole (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to create a solution. Add powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add (bromomethyl)cyclopropane or a similar cyclopropylating agent (1.0-1.2 eq.) dropwise to the stirring mixture.[12]
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Iodination of 1-Cyclopropyl-1H-pyrazole
This step introduces the iodine at the C4 position. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic site for electrophilic aromatic substitution.[3] Using molecular iodine in the presence of an oxidant like Ceric Ammonium Nitrate (CAN) generates a potent electrophilic iodine species (I⁺) in situ, driving the reaction with high regioselectivity.[13]
-
Reaction Setup: In a flask protected from light, dissolve 1-Cyclopropyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add molecular iodine (I₂, 1.1 eq.) to the solution.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Ceric Ammonium Nitrate (CAN) (or another suitable oxidant) in the same solvent.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its carbon-iodine bond. Aryl iodides are superior substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's lower dissociation energy, which facilitates the rate-limiting oxidative addition step.[14][15] This makes the title compound an ideal partner for constructing complex molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[16] It is invaluable for synthesizing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[17]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for coupling this compound with an arylboronic acid. The choice of catalyst, base, and solvent is critical and may require optimization for specific substrates.[17][18]
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.
-
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O).
-
Reaction Execution: Heat the reaction mixture with stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures of 90-120 °C for 5-20 minutes are common.[17][19] Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][20] This reaction is instrumental in synthesizing arylalkynes, which are important intermediates and structural components in many biologically active molecules.[21]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[21]
This protocol details a standard procedure for the Sonogashira reaction. The copper(I) salt (typically CuI) acts as a co-catalyst, essential for the formation of the copper acetylide intermediate.[21][22]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel.
Applications in Drug Discovery
The 1-cyclopropyl-4-substituted-pyrazole framework is a fertile ground for identifying novel therapeutic agents. The core scaffold provides a rigid and metabolically stable platform, while the C4 position acts as a key vector for modification, allowing chemists to systematically probe the binding pocket of a biological target.
Caption: Strategic use of this compound in discovery chemistry.
By leveraging the cross-coupling reactions described, a single intermediate can be rapidly diversified into a large library of analogues, each bearing a different substituent at the C4 position. This approach is highly efficient for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Pyrazole derivatives are widely explored as inhibitors of kinases, GPCRs, and other enzyme classes, with applications in oncology, inflammation, and infectious diseases.[23][24][25] The use of this specific building block by major pharmaceutical companies underscores its value in contemporary drug discovery programs.[5]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a well-ventilated area or chemical fume hood.[26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[27][28]
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.[29] In case of inhalation, move to fresh air.[28]
-
Skin Contact: Causes skin irritation.[29] In case of contact, wash immediately with plenty of soap and water.[28]
-
Eye Contact: Causes serious eye irritation.[29] In case of contact, rinse cautiously with water for several minutes.[28]
-
Ingestion: Harmful if swallowed.[29] If ingested, call a poison center or doctor.[28]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[28]
Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its synthesis is straightforward, and its characterization is unambiguous. The true value of this compound is realized in its application, where the robust and reactive C-I bond provides a gateway to immense structural diversity through reliable and versatile cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical sectors, mastering the use of this building block opens the door to the efficient and rapid development of novel compounds with potentially significant biological activity.
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- 14. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. fishersci.com [fishersci.com]
The Ascending Trajectory of 1-Cyclopropyl-4-iodo-1H-pyrazole in Drug Discovery: A Technical Guide to Unlocking its Biological Potential
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth exploration of 1-cyclopropyl-4-iodo-1H-pyrazole, a molecule poised for significant interest in drug discovery. We will delve into its synthetic underpinnings, the strategic rationale for its unique structural motifs—the cyclopropyl group and the iodine atom—and, most critically, its potential biological activities. This document is designed for researchers, scientists, and drug development professionals, offering a roadmap for investigating this compound's therapeutic promise. We will present detailed, field-proven experimental protocols to validate its hypothesized biological effects, supported by a framework of scientific integrity and logical design.
Introduction: The Pyrazole Scaffold and the Strategic Incorporation of Cyclopropyl and Iodo Moieties
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Their versatility stems from their ability to act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets.[1]
The subject of this guide, this compound, is a synthetically accessible compound with features that suggest a high potential for potent and selective biological activity.
-
The Cyclopropyl Group: This small, rigid ring system is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[4][5][6] Its conformational rigidity can lock a molecule into a bioactive conformation, optimizing interactions with a target protein.[7] The cyclopropyl group is generally resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.[7][8]
-
The 4-Iodo Group: The introduction of an iodine atom at the 4-position of the pyrazole ring serves two primary purposes. Firstly, it can modulate the compound's physicochemical properties, such as lipophilicity, potentially enhancing cell permeability and target engagement. Secondly, and more importantly, the carbon-iodine bond is a versatile synthetic handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[9] This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).
Synthesis of this compound
The synthesis of this compound is conceptually straightforward, typically involving the initial formation of the 1-cyclopropyl-1H-pyrazole core followed by regioselective iodination.
Experimental Protocol: Synthesis of 1-Cyclopropyl-1H-pyrazole
This protocol is a generalized procedure based on common methods for N-alkylation of pyrazoles.
Materials:
-
Pyrazole
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add cyclopropyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-cyclopropyl-1H-pyrazole.
Experimental Protocol: Regioselective Iodination at the C4-Position
The direct iodination of the pyrazole ring can be achieved using various iodinating agents. A common and effective method involves the use of iodine and a mild oxidizing agent.[9]
Materials:
-
1-Cyclopropyl-1H-pyrazole
-
Acetonitrile (CH₃CN)
-
Ceric ammonium nitrate (CAN)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add ceric ammonium nitrate (CAN) (1.1 eq) and elemental iodine (1.3 eq).[9]
-
Reflux the reaction mixture overnight.[9]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.[9]
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Potential Biological Activities and Investigational Strategies
Based on the extensive literature on pyrazole derivatives, we hypothesize that this compound could exhibit anticancer and anti-inflammatory activities.[3][10][11]
Anticancer Activity: Targeting Kinase Signaling
Hypothesis: this compound may act as an inhibitor of protein kinases, which are often dysregulated in cancer.[9] The pyrazole scaffold is a known hinge-binding motif in many kinase inhibitors.
Investigational Workflow:
Caption: Workflow for investigating anticancer activity.
Experimental Protocols:
A. Initial Cytotoxicity Screening (MTT Assay):
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
B. Kinase Inhibition Profiling:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a broad panel of kinases at a fixed concentration (e.g., 10 µM). This will identify potential kinase targets.
C. IC₅₀ Determination for Hit Kinases:
-
For the identified "hit" kinases, perform in vitro kinase assays using a radiometric or fluorescence-based method to determine the IC₅₀ value (concentration for 50% inhibition of kinase activity).
D. Western Blot Analysis for Downstream Signaling:
-
Cell Lysis: Treat cancer cells with the compound at concentrations around its GI₅₀ for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target kinase, its phosphorylated form, and key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Anti-inflammatory Activity: Targeting COX Enzymes
Hypothesis: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][10] this compound may share this mechanism of action.
Investigational Workflow:
Caption: Workflow for investigating anti-inflammatory activity.
Experimental Protocols:
A. COX-1/COX-2 Inhibition Assay:
-
Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). This assay measures the peroxidase activity of COX.
-
Reagent Preparation: Prepare the assay reagents according to the manufacturer's instructions.
-
Compound Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength to determine the extent of inhibition.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.
B. Prostaglandin E₂ (PGE₂) Production Assay:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 24-well plates.
-
Stimulation and Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of PGE₂ production.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The 4-iodo group on the pyrazole ring is a key feature for enabling rapid SAR exploration.
Caption: Workflow for SAR studies and lead optimization.
By employing Suzuki-Miyaura coupling with a diverse range of boronic acids or Sonogashira coupling with terminal alkynes, a library of analogs can be synthesized where the iodine atom is replaced with various aryl, heteroaryl, or alkyl groups. This will allow for a systematic investigation of how modifications at the C4-position affect biological activity and selectivity.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its constituent parts—the proven pyrazole scaffold, the metabolism-enhancing cyclopropyl group, and the synthetically versatile iodo group—provide a strong foundation for a drug discovery program. The experimental workflows and protocols detailed in this guide offer a clear and logical path for elucidating the biological activity of this compound and for initiating lead optimization studies. Future research should focus on a thorough exploration of its SAR, followed by pharmacokinetic and in vivo efficacy studies for the most promising analogs.
References
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- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
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- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. (n.d.).
- An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents - Benchchem. (n.d.).
- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.).
- Review: biologically active pyrazole derivatives - RSC Publishing. (2016).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.).
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.).
- 1-Cyclopropyl-1H-pyrazole - BLDpharm. (2024).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF - ResearchGate. (n.d.).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).
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1-Cyclopropyl-4-iodo-1H-pyrazole derivatives and analogs
An In-Depth Technical Guide to the Synthesis and Application of 1-Cyclopropyl-4-iodo-1H-pyrazole Derivatives and Analogs
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a pivotal scaffold in modern medicinal chemistry. We will delve into its synthesis, explore its versatile reactivity in key cross-coupling reactions, and discuss the strategic importance of its structural components in the design of novel therapeutic agents.
The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, underscores its pharmacological significance.[1][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-viral properties.[4][5][6]
The this compound scaffold combines three critical features for drug design:
-
The Pyrazole Core : Provides a rigid, aromatic framework with hydrogen bond donor (N-1) and acceptor (N-2) capabilities, facilitating interactions with biological targets.[7]
-
The N-1 Cyclopropyl Group : This small, strained ring is a "bioisostere" often used to enhance metabolic stability, increase potency, reduce off-target effects, and improve brain permeability.[8][9] Its introduction can favorably alter a molecule's pharmacokinetic profile.[9][10]
-
The C-4 Iodo Group : The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the C-4 position an exceptionally versatile synthetic handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[11][12]
This guide will focus on the practical synthesis of this core and its subsequent elaboration into diverse and complex molecular architectures.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is logically approached in a multi-step sequence. A general workflow involves the initial formation of the pyrazole ring, followed by regioselective iodination at the C-4 position, and concluding with N-1 cyclopropylation.
Caption: General workflow for the synthesis of the core scaffold.
Step-by-Step Protocol: Synthesis of 4-Iodo-1H-pyrazole
The direct iodination of the pyrazole ring is a critical step. The choice of iodinating agent and conditions is crucial for achieving high yield and regioselectivity.[13] The C-4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[14]
Protocol: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA) [13][15]
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1H-pyrazole in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Reagent Addition : Add 1.5 equivalents of N-Iodosuccinimide (NIS) to the solution.
-
Catalysis : Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the mixture. For less reactive pyrazole precursors, this step is crucial for activation.
-
Reaction : Stir the resulting mixture at room temperature. For more electron-deficient pyrazoles, heating to 80 °C may be necessary.[15]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent like dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.
Step-by-Step Protocol: N-1 Cyclopropylation
With 4-iodo-1H-pyrazole in hand, the final step is the introduction of the cyclopropyl group at the N-1 position. This is typically achieved via an N-alkylation reaction. The following protocol is adapted from a similar N-allylation procedure.[16][17]
Protocol: N-Cyclopropylation of 4-Iodo-1H-pyrazole
-
Preparation : Dissolve 1.0 equivalent of 4-iodo-1H-pyrazole (CAS No. 3469-69-0) in a polar aprotic solvent like acetone or DMF in a round-bottom flask.[16]
-
Base Addition : Add 1.5 equivalents of a suitable base, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the stirring solution.
-
Alkylating Agent : Add 1.5 equivalents of cyclopropyl bromide.
-
Reaction : Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture three times with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, this compound (CAS No. 1239363-40-6), can be purified by column chromatography.
Functionalization via Cross-Coupling Reactions
The C-4 iodo group is a versatile handle for introducing a wide array of substituents using palladium- and copper-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for drug discovery.[11] The higher reactivity of the C-I bond compared to C-Br or C-Cl often allows these reactions to proceed under milder conditions.[12][18]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the 4-iodopyrazole with various aryl or vinyl boronic acids or esters.[18] This reaction is a cornerstone for synthesizing biaryl structures prevalent in medicinal chemistry.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling [18]
-
Preparation : To a reaction vessel (e.g., a microwave vial), add 1.0 equivalent of this compound, 1.0-1.2 equivalents of the desired arylboronic acid, and 2.0-3.0 equivalents of a base (e.g., Cs₂CO₃, K₂CO₃).
-
Catalyst Addition : Add the palladium catalyst (e.g., 2-5 mol% of Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a suitable phosphine ligand).
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (like DME, THF, or dioxane) and water.
-
Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal it.
-
Reaction : Heat the mixture to the required temperature (typically 80-100 °C) with stirring. Microwave irradiation can significantly shorten reaction times.[18]
-
Monitoring & Work-up : Monitor by TLC. Upon completion, cool the reaction, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification : Purify the final product by column chromatography.
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodopyrazoles
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (30 mol%) | K₂CO₃ | THF/H₂O | Reflux, 2d | 56 | [15] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 °C (MW), 5-12 min | High (not specified) | [18] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C, 6h | High (not specified) |[18] |
Sonogashira Coupling: C-C Bond Formation
The Sonogashira reaction facilitates the coupling of the 4-iodopyrazole with terminal alkynes, providing access to valuable alkynyl-pyrazole derivatives.[19] This reaction typically employs a dual catalytic system of palladium and copper(I).[11][20]
Protocol: General Procedure for Sonogashira Coupling [11][15]
-
Preparation : In a Schlenk flask under an inert atmosphere, combine 1.0 equivalent of this compound, 1.2 equivalents of the terminal alkyne, a palladium catalyst (e.g., 2-10 mol% Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., 4-10 mol% CuI).
-
Solvent and Base : Add a degassed solvent, typically a mixture of THF and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the reaction base.
-
Reaction : Stir the mixture at room temperature or heat to 50-80 °C as needed.
-
Monitoring & Work-up : Monitor the reaction by TLC. After completion, filter the reaction mixture to remove salts and concentrate the filtrate.
-
Purification : Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling the 4-iodopyrazole with a wide range of primary and secondary amines.[21][22] This provides direct access to 4-aminopyrazole derivatives, which are privileged structures in medicinal chemistry, particularly as kinase inhibitors.[21]
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The Strategic Utility of 1-Cyclopropyl-4-iodo-1H-pyrazole in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to serve as a versatile bioisostere, frequently engaging with the hinge region of protein kinases.[2] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic profiles.[1] Among the various halogenated pyrazoles, 1-cyclopropyl-4-iodo-1H-pyrazole emerges as a particularly valuable starting material. The high reactivity of the carbon-iodine bond at the C4 position provides a reliable and versatile handle for introducing molecular diversity through a suite of powerful cross-coupling reactions.[3] This guide offers a comprehensive overview of the synthesis, properties, and strategic applications of this key intermediate, providing field-proven insights and detailed methodologies for its effective utilization in drug discovery and development.
Physicochemical Properties and Handling
While comprehensive experimental data for this compound is not extensively published, its properties can be inferred from related structures. It is expected to be a solid at room temperature, soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.[4]
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Reference |
| CAS Number | 1239363-40-6 | [5][6][7][8] |
| Molecular Formula | C₆H₇IN₂ | [5] |
| Molecular Weight | 234.04 g/mol | [5] |
| Appearance | Expected to be an off-white to pale yellow or grayish-brown crystalline powder | [9] |
Safety and Handling Precautions
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation and inhalation.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Synthesis of the Starting Material
A prevalent strategy for the synthesis of N-substituted 4-iodopyrazoles involves a multi-step sequence: N-alkylation/arylation of pyrazole, followed by iodination at the C4 position.[12] For the synthesis of this compound, a plausible route would involve the N-cyclopropylation of pyrazole followed by a regioselective iodination.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
The iodination of the pyrazole ring at the C4 position can be achieved using various reagents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an activator like ceric ammonium nitrate (CAN), which has been shown to afford 4-iodides in a highly regioselective manner.[13][14]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent electrophilic partner in a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block.[15]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, a linkage frequently found in kinase inhibitors.[1] This reaction couples the 4-iodopyrazole with a variety of aryl or heteroaryl boronic acids or their esters.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often employed. These bulky ligands facilitate the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields.[1] For simpler couplings, Pd(PPh₃)₄ can also be effective.[15]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[16]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. The water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.[15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
This protocol is adapted from established procedures for N-methyl-4-iodopyrazole and is expected to be effective for the N-cyclopropyl analogue.[15]
-
Reaction Setup: To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.
-
Heating: Place the vial in a microwave reactor and irradiate at 90-120 °C for 5-20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Table 2: Representative Conditions for Suzuki Coupling of 4-Iodopyrazole Derivatives
| Pyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 95 | [15] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 92 | [15] |
| N-Boc-4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | - | Good to Excellent | [3] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling the 4-iodopyrazole with a terminal alkyne. This transformation is invaluable for creating linear structural extensions, which can probe deep binding pockets in biological targets.[17]
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is essential for activating the terminal alkyne.[18]
-
Copper's Role: The copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HI generated during the reaction and to act as the solvent.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
This general protocol is based on standard conditions for iodopyrazoles.[3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Add anhydrous and degassed triethylamine (or a suitable solvent like THF with an amine base).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of the 4-iodopyrazole with a vast array of primary and secondary amines.[19] This reaction is particularly relevant for the synthesis of 4-aminopyrazoles, a scaffold found in numerous kinase inhibitors, including Janus kinase (JAK) inhibitors.[1][20]
-
Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, tBuDavePhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[21][22]
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[20]
-
Catalyst Complementarity: For certain amines, particularly those with β-hydrogens, palladium-catalyzed reactions can be prone to side reactions like β-hydride elimination. In such cases, copper-catalyzed Ullmann-type couplings can be a complementary and more effective strategy.[21][22]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
This protocol is adapted from procedures for N-trityl-4-halopyrazoles.[20][22]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The derivatives synthesized from this compound are of immense interest in drug discovery, particularly for the development of kinase inhibitors.[1] The N-cyclopropyl group itself can be beneficial, as cyclopropyl rings are often incorporated into drug candidates to improve metabolic stability and binding affinity.[4]
The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[1] Many potent JAK inhibitors feature a 4-substituted pyrazole core. The synthetic workflows described herein, originating from this compound, provide a direct route to novel analogues for screening against these and other important kinase targets.
Caption: Synthetic diversification of this compound for kinase inhibitor discovery.
Conclusion
This compound is a high-value, strategic starting material for chemical synthesis and drug discovery. Its well-defined point of reactivity at the C4 position, enabled by the labile carbon-iodine bond, allows for predictable and efficient functionalization through robust palladium-catalyzed cross-coupling reactions. The methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, while requiring adaptation from related pyrazole systems, provide reliable pathways to generate diverse libraries of novel compounds. The inherent value of the N-cyclopropyl pyrazole scaffold in medicinal chemistry further underscores the importance of this building block for the development of the next generation of targeted therapeutics.
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Chemical reactivity profile of 1-Cyclopropyl-4-iodo-1H-pyrazole
An In-depth Technical Guide to the Chemical Reactivity of 1-Cyclopropyl-4-iodo-1H-pyrazole
Abstract
This compound stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structural combination—a metabolically robust N-cyclopropyl group, a versatile C4-iodo synthetic handle, and the privileged pyrazole core—offers a powerful platform for generating complex molecular architectures. This guide provides an in-depth analysis of its chemical reactivity profile, focusing on the core palladium- and copper-catalyzed cross-coupling reactions that are fundamental to its application. We will explore the causality behind experimental choices in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others. Detailed, field-proven protocols, mechanistic diagrams, and comparative data are presented to empower researchers to effectively leverage this versatile intermediate in their synthetic campaigns, particularly in the development of targeted therapeutics like kinase inhibitors.[1][2]
Introduction: The Strategic Importance of this compound
The design of novel chemical entities with high potency, selectivity, and favorable pharmacokinetic properties is the cornerstone of modern drug discovery. In this context, heterocyclic scaffolds have become indispensable, with the pyrazole ring being a particularly prominent "privileged structure" due to its prevalence in a wide range of biologically active compounds.[3][4]
The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5] This arrangement imparts a unique combination of hydrogen bond donating and accepting capabilities, allowing for critical interactions with biological targets.[6] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[4]
The Role of the C4-Iodo Substituent as a Versatile Synthetic Handle
The true synthetic power of this compound lies in the C4-iodo group. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions.[7] This high reactivity allows for facile oxidative addition to a Pd(0) catalyst under mild conditions, making it an ideal electrophilic partner for a suite of powerful bond-forming transformations. This enables the strategic, late-stage introduction of diverse functional groups, a crucial advantage in lead optimization.[1]
The Influence of the N1-Cyclopropyl Group on Physicochemical Properties
The N1-cyclopropyl moiety is not merely a placeholder. Its inclusion is a deliberate design choice in medicinal chemistry for several reasons:
-
Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking potential sites of oxidation, thereby improving the pharmacokinetic profile of drug candidates.[2]
-
Vectorial Orientation: It provides a rigid, three-dimensional vector that can be used to orient the molecule within a protein's binding pocket, potentially increasing potency and selectivity.
-
Lipophilicity and Solubility: It subtly modulates the lipophilicity and solubility of the parent molecule, which are critical parameters for drug absorption and distribution.
Synthesis and Characterization
The synthesis of this compound is typically achieved in a multi-step sequence, beginning with the iodination of the pyrazole core, followed by N-alkylation.
General Synthetic Pathway
The synthesis begins with the direct iodination of commercially available pyrazole. While various methods exist, a common approach uses iodine (I₂) in the presence of an oxidant like ceric ammonium nitrate (CAN) or a base, which regioselectively installs the iodine at the electron-rich C4 position.[8][9] The subsequent step is the N-alkylation with a cyclopropyl halide (e.g., cyclopropyl bromide) under basic conditions to yield the final product.
Core Reactivity Profile: Palladium and Copper-Catalyzed Cross-Coupling
The C4-Iodo bond is the nexus of reactivity for this molecule, serving as the electrophilic partner in a host of cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific transformation and the nature of the coupling partner.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most utilized method for installing new aryl or heteroaryl groups at the C4 position.[10] It involves the palladium-catalyzed coupling of the 4-iodopyrazole with an organoboron species, typically a boronic acid or ester, in the presence of a base.[11]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and common choice, but for more challenging substrates, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are used to facilitate the oxidative addition and reductive elimination steps.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[11] The choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can be critical; stronger bases like Cs₂CO₃ are often effective for less reactive boronic acids.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is common, as water helps to dissolve the inorganic base and facilitate the formation of the borate complex.[12][13]
Protocol 1: Microwave-Assisted Suzuki Coupling [12]
-
To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add 1,2-dimethoxyethane (DME) and water in a 3:1 ratio (to achieve a concentration of ~0.1 M).
-
Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Seal the vial and place it in a microwave reactor. Irradiate at 90-120°C for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | >90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~85 |
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyrazole core to a terminal alkyne.[14][15] This reaction is invaluable for creating linear, rigid linkers in molecules and serves as a gateway to further transformations. It uniquely employs a dual-catalyst system of palladium and copper(I).[16]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is often used as a pre-catalyst.[16]
-
Copper(I) Co-catalyst: The role of the copper, typically CuI, is to react with the terminal alkyne to form a copper acetylide intermediate.[16] This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as the solvent.
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Methodological & Application
Guide to a Robust Suzuki Coupling Protocol for 1-Cyclopropyl-4-iodo-1H-pyrazole: Mechanism, Optimization, and Troubleshooting
An Application Note for Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2]
This application note provides a comprehensive guide to the Suzuki coupling of 1-cyclopropyl-4-iodo-1H-pyrazole, a valuable building block for novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide insights into optimization and troubleshooting, ensuring a high rate of success for researchers. The high reactivity of the carbon-iodine bond makes 4-iodopyrazoles excellent substrates for this transformation.[3]
I. The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a complex process orchestrated by a palladium catalyst.[1] A fundamental understanding of its catalytic cycle is paramount for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[4] The reactivity of the halide partner is crucial, with the general trend being I > Br > Cl.[2][5]
-
Transmetalation : This step involves the transfer of the organic moiety (R²) from the organoboron species to the Pd(II) center. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[2][6]
-
Reductive Elimination : In the final step, the two organic fragments—the pyrazole and the group from the boronic acid—are coupled, forming the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[2][4]
Sources
Application Notes & Protocols for the Buchwald-Hartwig Amination of 1-Cyclopropyl-4-iodo-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on 1-Cyclopropyl-4-iodo-1H-pyrazole. This transformation is of significant interest to researchers, particularly in the field of drug discovery, where the resulting 4-amino-1-cyclopropyl-1H-pyrazole scaffold serves as a key pharmacophore in various biologically active molecules. This document moves beyond a simple recitation of steps, offering in-depth explanations for the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to optimize conditions for their specific amine coupling partners and troubleshoot potential challenges.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates are nitrogen-containing compounds.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1][3][4] Its broad substrate scope, functional group tolerance, and generally high yields have rendered it an indispensable tool, largely supplanting harsher, more traditional methods.[1]
For the specific case of this compound, this reaction provides a direct and efficient route to a privileged structural motif. The 4-aminopyrazole core is present in numerous compounds with therapeutic potential, including kinase inhibitors.[5][6] The cyclopropyl group at the N1 position often imparts favorable metabolic stability and conformational rigidity. This guide will provide the foundational knowledge and practical steps to successfully synthesize a variety of 1-cyclopropyl-4-amino-1H-pyrazole derivatives.
Deconstructing the Catalytic System: A Rationale-Driven Approach
A successful Buchwald-Hartwig amination is contingent on the judicious selection of several key components. Understanding the role of each is critical for adapting the reaction to different amine nucleophiles and for troubleshooting. Heteroaryl halides, such as our target substrate, can present unique challenges, making a well-reasoned choice of conditions even more crucial.[7]
The Palladium Precursor: Initiating the Cycle
The catalytic cycle begins with an active Pd(0) species.[3][7] While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) are more commonly employed due to their air stability.[7] These Pd(II) salts are reduced in situ to the active Pd(0) catalyst by the amine or phosphine ligand present in the reaction mixture.[3][7] For improved efficiency and reproducibility, pre-formed palladium precatalysts, which readily generate the active Pd(0) species, are often a superior choice.[7]
The Ligand: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[1] For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a monoligated palladium species, which is often more active in the catalytic cycle.[1]
Several classes of ligands have proven effective for the amination of aryl halides:
-
Biaryl Phosphines: Ligands such as XPhos, SPhos, and DavePhos are highly effective for a broad range of substrates, including heteroaryl chlorides and bromides.[8] They are known for their robustness and ability to promote high catalytic turnover.
-
Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) were among the first to show broad utility and are still widely used.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior reactivity and stability, particularly for challenging substrates.[2][9][10][11]
For the amination of iodo-pyrazoles, ligands like Xantphos and tBuDavePhos have been shown to be effective.[12] The choice of ligand can also influence selectivity when coupling amines with multiple reactive sites.
The Base: Activating the Nucleophile
The base plays a crucial role in the catalytic cycle by deprotonating the amine, forming the more nucleophilic amide, which then coordinates to the palladium center.[13] The choice of base must be carefully considered, as it can impact both the reaction rate and the stability of the starting materials and product.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base for many Buchwald-Hartwig reactions.[7] However, its high basicity can be incompatible with substrates bearing sensitive functional groups.[3]
-
Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives that can be advantageous when dealing with base-sensitive substrates.[7] Cesium carbonate is often a good choice due to its solubility in common organic solvents.[7]
-
Organometallic Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be effective.
For five-membered heteroaryl halides, which can be prone to decomposition in the presence of very strong bases, starting with a weaker base like K₃PO₄ or Cs₂CO₃ is often a prudent strategy.[14]
The Solvent: The Reaction Medium
The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature. It should also be inert to the reaction conditions. Aprotic, non-coordinating solvents are generally preferred.
-
Ethers: Dioxane and tetrahydrofuran (THF) are commonly used.
-
Aromatic Hydrocarbons: Toluene and xylene are also excellent choices, particularly for higher-temperature reactions.[15]
-
Alcohols: In some cases, tert-butanol or tert-amyl alcohol can be used.
It is critical that the solvent is anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.
Generalized Reaction Conditions & Optimization
The following table summarizes a range of starting conditions for the Buchwald-Hartwig amination of this compound. These conditions are based on literature precedents for similar iodo-pyrazole substrates and should serve as a robust starting point for optimization.[5][12]
| Parameter | Condition A (General Screening) | Condition B (Mild Base) | Condition C (Alternative Ligand) |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (5 mol%) | [Pd(allyl)Cl]₂ (2.5 mol%) |
| Ligand | Xantphos (6 mol%) | tBuDavePhos (10 mol%) | SPhos (7.5 mol%) |
| Base | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 100 °C | 110 °C | 100 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a generalized Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 6 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a nitrogen-filled glovebox, add the this compound, palladium precursor, phosphine ligand, and base to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Addition of Amine: Add the amine coupling partner via syringe. If the amine is a solid, it should be added in the glovebox along with the other solid reagents.
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for 5-10 minutes.
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically when the starting iodo-pyrazole is consumed), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-cyclopropyl-4-amino-1H-pyrazole derivative.
Visualizing the Process: Diagrams and Workflows
The Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[1][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the major steps in the experimental protocol, from setup to final product.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
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1-Cyclopropyl-4-iodo-1H-pyrazole in kinase inhibitor synthesis
An Application Guide for the Strategic Use of 1-Cyclopropyl-4-iodo-1H-pyrazole in Modern Kinase Inhibitor Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. This versatile building block has emerged as a critical component in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide validated, step-by-step protocols for its incorporation into complex molecules, and present data to support its utility in drug discovery workflows.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and favorable drug-like properties.[1][2] In the realm of oncology and inflammatory diseases, the overexpression or altered activation of protein kinases is a primary research focus.[2] Small molecule kinase inhibitors are a leading therapeutic strategy, and within this class, pyrazole-containing compounds are exceptionally prominent.[1][2] Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight feature a pyrazole ring, highlighting its significance.[1][2]
The pyrazole moiety often serves as an effective hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of various kinases, mimicking the adenine portion of ATP.[1][3] This interaction is fundamental to the inhibitory action of many successful drugs.
Why this compound?
The specific structure of this compound offers a trifecta of advantages for the medicinal chemist:
-
N1-Cyclopropyl Group: This small, rigid, lipophilic group can significantly influence a compound's metabolic stability and potency.[1] It can make favorable lipophilic interactions with the glycine-rich loop of a kinase or other hydrophobic regions, often enhancing binding affinity while helping to decrease clearance.[1][4]
-
Pyrazole Core: As discussed, this core acts as a robust scaffold for establishing hinge-binding interactions, a critical anchor point for kinase inhibition.[3][5]
-
C4-Iodo Group: The carbon-iodine bond at the C4 position is the molecule's primary reactive handle. It is highly susceptible to palladium- and copper-catalyzed cross-coupling reactions, allowing for the efficient and modular installation of a wide variety of aryl, heteroaryl, alkyl, and amino substituents.[6] This modularity is essential for rapidly building chemical libraries to explore structure-activity relationships (SAR) during lead optimization.[7][8]
Physicochemical Properties and Safe Handling
Before proceeding to synthetic protocols, it is crucial to understand the properties and safety requirements for handling this compound.
| Property | Value |
| CAS Number | 1239363-40-6[9][10] |
| Molecular Formula | C₆H₇IN₂[10] |
| Molecular Weight | 234.04 g/mol [10] |
| Appearance | Typically an off-white to pale yellow solid. |
| Solubility | Generally soluble in common organic solvents such as DMF, DMSO, THF, and chlorinated solvents. |
Safety and Handling:
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12] It may also be harmful if swallowed.[13]
-
Precautions: Always handle this reagent in a well-ventilated area or a chemical fume hood.[11][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid breathing dust or fumes.[11]
-
Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[12] Keep away from heat and direct sunlight.[12]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed container for disposal.[12] Do not allow the product to enter drains or waterways.[11][12]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C4-iodo group is primed for functionalization via cross-coupling chemistry, a cornerstone of modern drug discovery.[7] This allows for the precise and predictable formation of C-C and C-N bonds. Below are detailed protocols for the three most critical transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most utilized method for introducing aryl and heteroaryl moieties, which are ubiquitous in kinase inhibitors. The reaction's robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids make it a first-choice methodology.[6][16]
This protocol is optimized for speed and efficiency, ideal for rapid SAR studies.
-
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)
-
SPhos (4-6 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vial with crimp cap
-
-
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(OAc)₂ (0.03 equiv.), SPhos (0.06 equiv.), and K₂CO₃ (2.5 equiv.).[6]
-
Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.[17]
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio) via syringe to achieve a final substrate concentration of ~0.1 M.[6][17]
-
Place the sealed vial into the microwave reactor.
-
Irradiate the mixture at a constant temperature of 90-120 °C for 10-30 minutes.[16][18]
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate, wash with water and then brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel.
-
The following table summarizes typical conditions and yields for Suzuki reactions with similar 4-iodopyrazole substrates, which serve as a strong predictive baseline.
| Boronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 95 | [18] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 92 | [18] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 90 | [18] |
| Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good-Excellent | [18] |
Causality Note: The choice of a bulky, electron-rich phosphine ligand like SPhos is often critical for coupling with heteroaryl halides as it promotes the rate-limiting oxidative addition step and subsequent reductive elimination.[17] Cesium carbonate is a stronger, more soluble base than potassium carbonate and can accelerate reactions that are otherwise sluggish.[18]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, installing a rigid alkyne linker.[19] This linker is often used in kinase inhibitor design to probe deeper into the ATP binding site or to connect different pharmacophoric elements.[20]
This is the classic and highly reliable method for Sonogashira couplings.
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Anhydrous THF or DMF (optional co-solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).[21]
-
Add anhydrous TEA or a mixture of TEA/THF.[21]
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the reaction is slow. Monitor progress by TLC or LC-MS.[21]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[21]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Note: The Sonogashira reaction relies on a synergistic dual catalytic cycle.[19][21] The palladium catalyst facilitates the oxidative addition with the iodopyrazole, while the copper(I) cocatalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] The amine base is crucial for neutralizing the HI generated and facilitating the formation of the copper acetylide.[19]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary or secondary amines at the C4 position.[22] This is a key strategy for accessing the 4-aminopyrazole scaffold, a pharmacophore present in numerous kinase inhibitors, including those targeting the Janus Kinase (JAK) family.[6][23][24]
-
Materials:
-
This compound
-
Primary or secondary amine (1.2-2.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%) or Pd(dba)₂[25]
-
A bulky phosphine ligand such as XPhos, RuPhos, or tBuDavePhos (4-10 mol%)
-
A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv.)
-
Anhydrous, deoxygenated solvent such as Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the base (e.g., NaOtBu, 2.0 equiv.) to a dry Schlenk flask.
-
Add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., XPhos, 0.04 equiv.).
-
Add the anhydrous solvent (e.g., Toluene).
-
Finally, add the amine (1.2 equiv.).
-
Seal the flask and heat the reaction mixture at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Causality Note: The choice of catalyst system is critical and depends on the amine.[24] For bulky amines or those lacking β-hydrogens (e.g., anilines), palladium catalysis is generally effective.[25][26] For alkylamines with β-hydrogens, which can undergo β-hydride elimination as a side reaction, a copper-catalyzed system may provide better results, highlighting the complementarity of the two methods.[25][26]
Visualization of Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the general experimental workflow, the catalytic cycle of the Suzuki reaction, and the biological context of kinase inhibition.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating kinase inhibitor discovery programs. Its well-defined reactive handle at the C4 position provides a reliable entry point for molecular diversification through robust and well-understood cross-coupling reactions. The protocols and data presented herein provide a solid foundation for medicinal chemists to leverage this building block, enabling the efficient synthesis of novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5403.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B, 12(6), 2531-2547.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(7), 1146-1153.
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127267.
- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules, 25(19), 4563.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(7), 8161-8169.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4668.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5403.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3493.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), E3493.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters, 14(5), 629-635.
- Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2010). Journal of Molecular Graphics and Modelling, 29(2), 274-287.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2016). Arkivoc, 2016(5), 296-312.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2013). The Journal of Organic Chemistry, 78(9), 4539-4546.
- Synthesis of 4-iodopyrazoles: A Brief Review. (2015). Mini-Reviews in Organic Chemistry, 12(2), 125-136.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6295.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). Molecules, 26(11), 3290.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2018). Tetrahedron Letters, 59(4), 365-368.
- Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (2012). Journal of Pharmacy Research, 5(2), 1075-1081.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
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- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
The Strategic Utility of 1-Cyclopropyl-4-iodo-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Significance of the N-Cyclopropyl Moiety
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] The versatility of the pyrazole core is further enhanced by its amenability to substitution at various positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
The introduction of a cyclopropyl group, particularly at the N1 position of the pyrazole ring, has emerged as a valuable strategy in drug design. This small, strained carbocycle is not merely a passive substituent; it actively modulates a compound's biological profile. The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase the potency of a compound by inducing a favorable conformation for target binding.[3] This has been demonstrated in various therapeutic areas, including the development of kinase inhibitors and receptor antagonists.[3][4]
This guide focuses on 1-cyclopropyl-4-iodo-1H-pyrazole , a highly versatile building block that combines the beneficial attributes of the N-cyclopropyl pyrazole core with the synthetic utility of a strategically placed iodine atom. The carbon-iodine bond at the C4 position serves as a reactive handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions, making this reagent an invaluable tool for the rapid construction of diverse compound libraries and the efficient synthesis of complex drug candidates.[5]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source/Comment |
| CAS Number | 1239363-40-6 | [Parchem] |
| Molecular Formula | C₆H₇IN₂ | Sunway Pharm Ltd |
| Molecular Weight | 234.04 g/mol | Sunway Pharm Ltd |
| Appearance | Off-white to pale yellow solid (typical for iodo-pyrazoles) | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, THF) | General observation for similar compounds |
| Reactivity | The C4-I bond is highly reactive towards palladium-catalyzed cross-coupling. | [5] |
Synthesis of this compound
The synthesis of the title compound is a two-step process, commencing with the formation of the N-cyclopropyl pyrazole core, followed by regioselective iodination at the C4 position.
Caption: Synthesis workflow for this compound.
Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
This procedure is based on the classical Knorr pyrazole synthesis, adapted for the use of cyclopropylhydrazine.
Materials:
-
Cyclopropylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of cyclopropylhydrazine hydrochloride (1.0 eq) in water, add 1,1,3,3-tetramethoxypropane (1.05 eq).
-
Add a catalytic amount of concentrated HCl and heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaOH until the pH is ~8-9.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1-cyclopropyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Protocol 2: Iodination of 1-Cyclopropyl-1H-pyrazole
This protocol utilizes N-iodosuccinimide (NIS) for a regioselective iodination at the electron-rich C4 position of the pyrazole ring.[6][7]
Materials:
-
1-Cyclopropyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)[6]
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure This compound .
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo functionality of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[5]
Caption: Key cross-coupling reactions using the title building block.
Application Example: Synthesis of TGF-β Type I Receptor (ALK5) Inhibitors
A notable application of this building block's scaffold is in the synthesis of potent Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibitors, which are promising therapeutic agents for fibrotic diseases and cancer.[4] The following protocols are adapted from established methodologies for the synthesis of related kinase inhibitors, demonstrating the utility of this compound in constructing complex bioactive molecules.[4][8]
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl boronic acid/ester, a key step in the synthesis of many kinase inhibitors.[8][9]
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 eq)[8]
-
1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C for 6-12 hours (conventional heating) or irradiate in a microwave reactor at 100-140 °C for 10-30 minutes.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-1-cyclopropyl-1H-pyrazole.
Table of Representative Suzuki-Miyaura Reaction Conditions: Based on protocols for similar 4-iodopyrazoles.[8]
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (µW) | 10 min | ~95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (µW) | 12 min | ~90 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 8 h | Good |
Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling introduces an alkynyl moiety, a versatile functional group that can serve as a rigid linker or be further elaborated in drug candidates.[4][10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction to 50-80 °C and monitor by TLC.[10]
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11] For 4-iodopyrazoles, this allows the introduction of a diverse range of amino groups.[12]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos or other suitable phosphine ligand (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-amino-1-cyclopropyl-1H-pyrazole derivative.
Conclusion and Future Outlook
This compound stands out as a strategic building block in medicinal chemistry. It elegantly combines the pharmacologically beneficial N-cyclopropyl group with a versatile synthetic handle at the C4 position. The protocols outlined in this guide demonstrate its broad applicability in key C-C and C-N bond-forming reactions, enabling the efficient synthesis of complex molecular architectures. As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns, particularly in the competitive field of kinase inhibitor development.
References
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1293.
- Kim, H., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.
- (Author), (Year). Synthesis of 4-iodopyrazoles: A Brief Review.
- (Author), (Year). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal Name.
- (Author), (Year). 4-iodopyrazole in the synthesis of kinase inhibitors. BenchChem.
- (Author), (Year). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- (Author), (Year). Pyrazole synthesis. Organic Chemistry Portal.
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry.
- (Author), (Year). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Journal Name.
- (Author), (Year). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- (Author), (Year). WO20200606A1 - Cryptocurrency system using body activity data.
- (Author), (Year). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal Name.
- (Author), (Year). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Journal Name.
- (Author), (Year).
- (Author), (Year). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- (Author), (Year).
- (Author), (Year).
- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Palladium-catalyzed reactions using 1-Cyclopropyl-4-iodo-1H-pyrazole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Cyclopropyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, a key building block in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold in a multitude of pharmacologically active agents, and the addition of a cyclopropyl moiety often enhances metabolic stability and binding affinity.[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization. Detailed, self-validating protocols for Suzuki-Miyaura, Sonogashira, Heck-Mizoroki, and Buchwald-Hartwig reactions are presented, supported by mechanistic diagrams, data tables, and troubleshooting advice to empower researchers in synthesizing novel 4-substituted cyclopropylpyrazoles.
The Strategic Importance of this compound
The functionalization of heterocyclic scaffolds is a cornerstone of drug discovery.[4][5] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1][6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly desirable pharmacophore.
The 1-cyclopropyl substituent is not merely a placeholder; it is a strategic element. The strained three-membered ring can favorably influence the conformation of the parent molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance potency. The C4-iodo group serves as a versatile synthetic handle, providing a reactive site for palladium-catalyzed reactions—arguably the most powerful and versatile methods for C-C, C-N, and C-O bond formation in modern organic synthesis.[4][7] This guide focuses on harnessing the reactivity of this iodo-substituent to construct diverse molecular architectures.
A critical consideration for reactions involving N-H pyrazoles is the potential for the pyrazole nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9] Therefore, for many of the following protocols, N-protection (e.g., with a trityl, Boc, or ethoxyethyl group) is a crucial first step to ensure high yields and reproducibility.[8][10][11]
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. While specific intermediates vary, most reactions discussed herein follow a general catalytic cycle.[7][12]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck) :
-
In the Suzuki reaction, a boronic acid (activated by a base) transfers its organic group to the palladium center.
-
In the Sonogashira reaction, a copper acetylide (formed from a terminal alkyne and a copper co-catalyst) performs the transfer.[13]
-
In the Heck reaction, the alkene coordinates to the palladium, followed by insertion into the Pd-C bond.[14]
-
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and deprotonation by a base forms a palladium amido complex.[15]
-
-
Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl or heteroaryl-aryl structures by coupling an organohalide with an organoboron species.[12][16] It is particularly valuable for synthesizing libraries of analogues for structure-activity relationship (SAR) studies.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established methods for 4-iodopyrazoles and offers rapid synthesis times.[17]
Materials:
-
N-Protected this compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 ratio)
-
Microwave vial
Procedure:
-
To a microwave vial, add the N-protected this compound (e.g., 0.5 mmol), the corresponding boronic acid (0.6 mmol), Pd(PPh₃)₄ (0.01 mmol, 2 mol%), and Cs₂CO₃ (1.25 mmol).
-
Add DME (3 mL) and water (1 mL) to the vial.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90-120°C for 10-20 minutes. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-cyclopropyl-1H-pyrazole.
Data Presentation: Suzuki Coupling Conditions
The following table summarizes typical conditions for Suzuki couplings of analogous 4-iodopyrazoles, providing a strong starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 min | 95 | [17] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 min | 92 | [17] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | KF | Toluene/H₂O | 80 | 2-6 h | >90 | Adapted from[17] |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 h | ~85 | Adapted from[17] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[18] This reaction is distinguished by its use of a palladium catalyst in synergy with a copper(I) co-catalyst.[13] The resulting 4-alkynylpyrazoles are versatile intermediates for further transformations.
Protocol 2: General Sonogashira Coupling
This protocol is based on successful couplings of substituted iodopyrazoles.[10][19]
Materials:
-
N-Protected this compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
Anhydrous DMF or Toluene (optional co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous solvent (e.g., 5 mL of Et₃N or a mixture of Toluene and Et₃N).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 50-80°C and stir for 2-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to obtain the 4-alkynyl-1-cyclopropyl-1H-pyrazole.
Caption: Sonogashira Coupling Experimental Workflow.
Heck-Mizoroki Reaction: Synthesis of Alkenylated Pyrazoles
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[20][21] This transformation provides direct access to 4-alkenyl-1-cyclopropyl-1H-pyrazoles. Research has shown that for 4-iodopyrazoles, the choice of ligand is critical for achieving high yields.[11]
Protocol 3: Heck-Mizoroki Reaction
This protocol is optimized based on studies of N-protected 4-iodopyrazoles, which identified P(OEt)₃ as a superior ligand.[11]
Materials:
-
N-Trityl-1-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Triethyl phosphite [P(OEt)₃] (20 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
In a sealed tube, combine N-Trityl-1-Cyclopropyl-4-iodo-1H-pyrazole (e.g., 0.5 mmol), Pd(OAc)₂ (0.05 mmol), and Et₃N (1.0 mmol).
-
Add the anhydrous solvent (e.g., 3 mL MeCN).
-
Add P(OEt)₃ (0.1 mmol) followed by the alkene (0.75 mmol).
-
Seal the tube and heat the mixture at 100°C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. The trityl group can be subsequently removed under mild acidic conditions if desired.
Data Presentation: Heck Reaction Optimization
The choice of ligand and protecting group is paramount for success.
| Substrate | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Trityl-4-iodopyrazole | P(OEt)₃ (4) | Et₃N (1.5) | MeCN | 100 | 95 | [11] |
| N-Trityl-4-iodopyrazole | PPh₃ (4) | Et₃N (1.5) | MeCN | 100 | 58 | [11] |
| N-Boc-4-iodopyrazole | P(OEt)₃ (4) | Et₃N (1.5) | MeCN | 100 | 66 | [11] |
Insight: The trityl protecting group, combined with the P(OEt)₃ ligand, provided the highest yields in studies on 4-iodopyrazoles, suggesting this is an optimal system.[11]
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds and is a go-to method for synthesizing the 4-aminopyrazole scaffold, a key component in many kinase inhibitors.[15][22][23] The choice of catalyst system is highly dependent on the nature of the amine coupling partner.[22][24]
Causality in Catalyst Selection:
-
For Aromatic or Bulky Amines (lacking β-hydrogens): Palladium catalysis is highly effective. Bulky, electron-rich phosphine ligands like tBuDavePhos or XPhos are often required to promote the difficult reductive elimination step.[24][25]
-
For Alkylamines (possessing β-hydrogens): β-hydride elimination is a common and detrimental side reaction with palladium catalysts, leading to low yields.[25] For these substrates, a switch to a Copper(I)-catalyzed system is often complementary and more effective.[24][25]
Protocol 4: Palladium-Catalyzed Amination (for Amines without β-Hydrogens)
Materials:
-
N-Trityl-1-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Amine (e.g., Morpholine, Aniline) (1.2 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (5 mol%)
-
tBuDavePhos or similar bulky ligand (12 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol), the ligand (0.06 mmol), and the base (e.g., NaOtBu, 0.7 mmol).
-
Evacuate and backfill with argon.
-
Add the N-Trityl-1-Cyclopropyl-4-iodo-1H-pyrazole (0.5 mmol) and the anhydrous solvent (3 mL).
-
Add the amine (0.6 mmol).
-
Heat the reaction mixture at 80-110°C for 4-24 hours, monitoring by TLC/LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (n.d.). University of Michigan.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
- An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF. (2023).
- Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. (2011). HETEROCYCLES.
- (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011).
- Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2013). R Discovery.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem.
- (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013).
- Buchwald–Hartwig amin
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Palladium-C
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Unknown Source.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Publishing.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Heck reaction. (n.d.). Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Unknown Source.
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. (2014).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis. (n.d.). Benchchem.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2016).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC.
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). Benchchem.
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. (n.d.). Beilstein Journals.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. (2010).
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- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed C-N Coupling with 1-Cyclopropyl-4-iodo-1H-pyrazole
Introduction: The Strategic Importance of N-Aryl and N-Heteroaryl Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its prevalence is due to its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for creating complex molecular architectures. Functionalization of the pyrazole ring, particularly at the C4 and N1 positions, is a critical strategy in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The 1-cyclopropyl-pyrazole moiety, in particular, has garnered significant interest as the cyclopropyl group can enhance metabolic stability and binding affinity.
The copper-catalyzed Ullmann-type C-N cross-coupling reaction represents a powerful and cost-effective method for forging carbon-nitrogen bonds, providing a robust alternative to palladium-catalyzed methods.[1][2] This application note provides a detailed technical guide for the copper-catalyzed C-N coupling of 1-cyclopropyl-4-iodo-1H-pyrazole with a variety of amine nucleophiles. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and validated experimental protocol, discuss key optimization parameters, and provide troubleshooting guidance for researchers in drug development and synthetic chemistry.
Mechanistic Insights: The Copper Catalytic Cycle
The Ullmann condensation is a classic transformation that has been refined over the past century.[3] Modern protocols often utilize a copper(I) catalyst, a suitable ligand, and a base to facilitate the coupling of an aryl halide with a nucleophile. While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted catalytic cycle for the C-N coupling of this compound is depicted below.
The reaction is believed to initiate with the coordination of the amine nucleophile to the copper(I) catalyst, followed by deprotonation by the base to form a copper-amido complex. Concurrently, or in a subsequent step, the this compound undergoes oxidative addition to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the desired N-arylated pyrazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[4]
Caption: Proposed catalytic cycle for the copper-catalyzed C-N coupling.
Synthesis of Starting Material: this compound
A reliable synthesis of the this compound starting material is crucial. A common and effective method involves the direct electrophilic iodination of the parent 1-cyclopropyl-1H-pyrazole. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) being a popular choice due to its ease of handling and high regioselectivity for the C4 position of the pyrazole ring.[5]
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (1.1-1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NIS and iodine) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Detailed Experimental Protocol: Copper-Catalyzed C-N Coupling
This protocol provides a general and robust procedure for the coupling of this compound with a representative aliphatic amine, morpholine. This procedure can be adapted for other primary and secondary amines.
Caption: Step-by-step workflow for the C-N coupling reaction.
Materials and Reagents
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Ligand (e.g., L-Proline or 1,10-Phenanthroline) (20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMSO)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, copper(I) iodide, the chosen ligand, and the base.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress should be monitored periodically by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-amino-1-cyclopropyl-1H-pyrazole derivative.
Optimization of Reaction Conditions
The efficiency and yield of the copper-catalyzed C-N coupling are highly dependent on several factors. The choice of catalyst, ligand, base, and solvent can significantly impact the outcome. Below is a summary of key parameters and their effects, based on established literature for similar transformations.[1][6]
| Parameter | Options | General Observations & Rationale | Citation |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, CuO | Cu(I) salts, particularly CuI, are generally more active and commonly used. Cu(II) sources can also be effective but may require in-situ reduction. | [1][6] |
| Ligand | L-Proline, 1,10-Phenanthroline, Diamines (e.g., TMEDA), Oxalic Diamides | Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures. L-Proline and 1,10-phenanthroline are inexpensive and effective for a broad range of substrates. Diamine ligands have also shown excellent efficacy. | [2][7][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for deprotonating the amine nucleophile. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often give better results, especially with less reactive amines. | [1][6] |
| Solvent | Dioxane, Toluene, DMSO, DMF | High-boiling polar aprotic solvents are typically preferred. DMSO and DMF can often lead to higher yields but can be more difficult to remove during work-up. Dioxane and toluene are also effective and are more easily removed. | [1] |
| Temperature | 80-120 °C | Higher temperatures generally favor the reaction, but can also lead to side product formation. The optimal temperature should be determined for each specific substrate combination. | [1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use fresh, high-purity CuI.- Ensure proper evacuation and backfilling with inert gas.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).- Try a more polar solvent like DMSO.- Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., Dehalogenation) | - Reaction temperature is too high- Presence of water | - Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Difficulty in Product Purification | - Residual copper in the product- Co-elution with starting material or ligand | - Ensure thorough filtration through Celite® during work-up.- Consider an aqueous ammonia wash to remove copper salts.- Optimize chromatography conditions (e.g., different solvent system). |
Scope and Limitations
This copper-catalyzed C-N coupling protocol is generally applicable to a wide range of nitrogen nucleophiles.
-
Aliphatic Amines: Both primary and secondary cyclic and acyclic aliphatic amines are generally good coupling partners.
-
Aromatic Amines: Anilines and other aromatic amines can also be used, although they may require slightly more forcing conditions.
-
N-Heterocycles: Other N-H containing heterocycles such as indoles, imidazoles, and carbazoles are also suitable substrates for this type of coupling.[8]
Limitations:
-
Sterically Hindered Amines: Very bulky secondary amines may react sluggishly due to steric hindrance around the nitrogen atom. In such cases, a more active palladium-based catalyst system might be more effective.
-
Substrates with Competing Functional Groups: The presence of other reactive functional groups (e.g., unprotected thiols) may interfere with the desired C-N coupling.
Conclusion
The copper-catalyzed C-N coupling of this compound is a reliable and versatile method for the synthesis of a diverse array of 4-amino-1-cyclopropyl-1H-pyrazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. This application note provides a solid foundation and a detailed protocol to empower scientists in medicinal chemistry and drug development to efficiently access these valuable molecular scaffolds.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]
- Optimization of copper-catalyzed N-arylation. (n.d.).
- Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (2023). PMC. [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI. [Link]
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.).
- New ligands for copper-catalyzed C–N coupling reactions with aryl halides. (2025).
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). PMC. [Link]
- Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. (2023).
- Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC. [Link]
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (2015). NIH. [Link]
- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2004).
Sources
Application Notes & Protocols: Strategic Synthesis of Pyrazole-Based Inhibitors from 1-Cyclopropyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous clinically significant inhibitors targeting key enzymes like protein kinases.[1][2][3] This guide provides an in-depth exploration of synthetic strategies for diversifying the highly valuable building block, 1-Cyclopropyl-4-iodo-1H-pyrazole . The strategic placement of the cyclopropyl group offers metabolic stability and favorable conformational constraints, while the 4-iodo position serves as a versatile synthetic handle for introducing molecular complexity.[4] We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—elucidating the mechanistic rationale behind component selection and providing robust, reproducible experimental workflows.
The Strategic Value of this compound in Inhibitor Design
The design of potent and selective small molecule inhibitors is a central challenge in drug discovery. The pyrazole moiety is considered a "privileged scaffold" due to its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding pockets, a common feature observed in many kinase inhibitors.[1][5]
The subject of this guide, this compound, offers two key advantages:
-
N1-Cyclopropyl Group: This small, strained ring introduces a three-dimensional character, which can improve binding affinity and physicochemical properties. Crucially, it is resistant to metabolic degradation, particularly oxidation, which is a common liability for other N-alkyl groups. This enhances the pharmacokinetic profile of the final compound.
-
C4-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions.[6] Its relatively low bond strength facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle, making it an ideal electrophilic partner for a wide range of coupling reactions. This allows for the late-stage functionalization of the pyrazole core, a highly efficient strategy for generating diverse chemical libraries for screening and lead optimization.[4]
The overall synthetic strategy is to leverage the C-I bond to forge new Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds, accessing key pharmacophoric motifs essential for potent enzyme inhibition.
Caption: Diversification of this compound.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing biaryl and heteroaryl-aryl linkages.[7] For pyrazole-based inhibitors, installing an aryl or heteroaryl group at the C4-position is a common strategy to occupy hydrophobic pockets or establish pi-stacking interactions within the target protein's active site.[8]
Mechanistic Causality & Component Selection
The reaction proceeds via a palladium catalytic cycle. Understanding the role of each component is critical for troubleshooting and optimization.
-
Palladium Source: While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, it is often more practical and economical to use a stable Pd(II) pre-catalyst like Pd(OAc)₂ or a modern palladacycle (e.g., XPhos Pd G2).[9] These require an in-situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand or a solvent like an alcohol.[6][10]
-
Ligand: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are superior as they accelerate reductive elimination, which can outcompete side reactions like deiodination.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. The entire system must be thoroughly degassed to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.[12]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of This compound with 4-methoxyphenylboronic acid .
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.[6]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-cyclopropyl-4-(4-methoxyphenyl)-1H-pyrazole.
Data & Optimization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 72 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 91 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 90 | 94 |
Table 1: Representative conditions for Suzuki-Miyaura coupling optimization. Yields are hypothetical for illustrative purposes.
Troubleshooting Insight: A common failure mode is deiodination, where the iodo-group is replaced by hydrogen.[11] This is often observed as a significant byproduct. To mitigate this, switch to a milder base like K₃PO₄, use a bulkier ligand like SPhos or XPhos to accelerate the final reductive elimination step, or slightly lower the reaction temperature.[9][11]
C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, forming a C(sp)-C(sp²) bond.[13] The resulting 4-alkynylpyrazoles are valuable intermediates and have been identified as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4).[4]
Mechanistic Causality & Component Selection
The Sonogashira reaction uniquely employs a dual catalytic system.[14]
-
Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with the this compound.
-
Copper Cycle: A Copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This is the key step, as this copper acetylide is much more reactive for transmetalation to the palladium center than the alkyne itself.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the alkyne and to act as a solvent.
Protocol: Sonogashira Coupling
This protocol describes the coupling of This compound with ethynylbenzene .
Materials:
-
This compound (1.0 equiv)
-
Ethynylbenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Copper(I) Iodide [CuI] (0.05 equiv, 5 mol%)
-
Triphenylphosphine [PPh₃] (0.06 equiv, 6 mol%)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine via syringe, followed by ethynylbenzene.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (40-50 °C) can be applied.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
Upon completion, filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-cyclopropyl-4-(phenylethynyl)-1H-pyrazole.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[15] This is critical for synthesizing 4-aminopyrazole derivatives, which are key structural motifs in inhibitors of Janus kinases (JAKs) and other important targets.[16]
Mechanistic Causality & Component Selection
The catalytic cycle shares principles with Suzuki coupling but with key differences.
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are often effective.[15] The ligand's role is to promote the reductive elimination step, which forms the C-N bond and can be challenging.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of This compound with morpholine .
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol% Pd)
-
Xantphos (0.05 equiv, 5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a strong flow of argon, add NaOtBu, Xantphos, and Pd₂(dba)₃ to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield 4-(1-cyclopropyl-1H-pyrazol-4-yl)morpholine.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of advanced pyrazole-based inhibitors. Mastery of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides the synthetic chemist with a robust toolkit to rapidly generate libraries of diverse and novel compounds. The protocols and mechanistic insights provided herein serve as a validated foundation for researchers to accelerate their drug discovery programs, from initial hit identification to late-stage lead optimization. Careful selection of catalyst, ligand, base, and solvent, guided by a sound understanding of the underlying reaction mechanisms, is paramount to achieving high yields and minimizing unwanted side reactions.
References
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- Graneto, M. J. et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- Graneto, M. J. et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Schokel, J. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
- Al-Ostath, A. et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Ohta, S. et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH.
- Kim, Y. et al. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online.
- El-Damasy, D. A. et al. (2024). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. PMC - NIH.
- Bendure, H. (2023). Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. Digital Commons @ Winthrop.
- Papakyriakou, A. et al. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC - NIH.
- Liu, T. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- ResearchGate. Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing...
- ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam...
- Ebrahimi, Z. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
- El-Sayed, N. N. E. et al. (2024). New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E/VEGFR-2 inhibition, and computational studies. RSC Publishing.
- Nishikawa, T. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Gläser, J. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.
- Barluenga, J. et al. Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-formation cascade. Semantic Scholar.
- Ohta, S. et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Nova, A. et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Miller, P. A. et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
- ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- Naimi, D. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Naimi, D. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Patel, M. V. et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. PubMed.
- ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
- Drag, M. et al. (2020). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.
- Wikipedia. Sonogashira coupling.
- Dolbina, A. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications).
- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
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Application Notes & Protocols: Microwave-Assisted Synthesis Featuring 1-Cyclopropyl-4-iodo-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Foreword: Accelerating Discovery with Pyrazoles and Microwave Energy
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2][3] Its remarkable versatility and favorable pharmacological properties have made it a "privileged scaffold" in drug discovery.[3] Among the vast library of pyrazole building blocks, 1-Cyclopropyl-4-iodo-1H-pyrazole stands out as a particularly valuable synthon. The cyclopropyl group often enhances metabolic stability and binding affinity, while the iodo-substituent at the C4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.[2]
Traditionally, these synthetic transformations require prolonged reaction times under conventional heating.[4] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates these critical reactions.[5][6] By leveraging the principles of dielectric heating, MAOS provides rapid, uniform, and efficient energy transfer directly to the reactants, leading to significantly reduced reaction times, improved yields, and cleaner product profiles.[7][8]
This document provides a series of detailed protocols for leveraging this compound in key palladium-catalyzed cross-coupling reactions, offering researchers a robust platform for the rapid synthesis of novel chemical entities.
The Science of Speed: Fundamentals of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation energizes a reaction mixture through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents, possess a permanent dipole moment. When subjected to an oscillating electromagnetic field, these molecules attempt to align with the field. This rapid, continuous reorientation generates friction, resulting in instantaneous and uniform heating throughout the reaction vessel.[7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which translate into thermal energy.[7]
This direct "in-core" heating avoids the vessel wall effects and temperature gradients common in oil baths, often leading to dramatic rate accelerations and improved reaction outcomes.[8] Reactions that take hours or days can often be completed in minutes.[9]
Core Reagent Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1228271-41-4 |
| Molecular Formula | C₆H₇IN₂ |
| Molecular Weight | 246.04 g/mol |
| Appearance | Off-white to yellow solid |
| Key Features | - Cyclopropyl Moiety: Enhances drug-like properties. - Iodo Group at C4: Highly reactive site for Pd-catalyzed cross-coupling.[2] |
Experimental Protocols & Methodologies
The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with pressure and temperature sensors.
General Experimental Workflow
The workflow for microwave-assisted synthesis is streamlined for efficiency and high throughput.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. Microwave irradiation dramatically accelerates this transformation.[4]
Reaction Scheme:
Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, e.g., 123 mg, 0.5 mmol)
-
Arylboronic acid (1.2 equiv, 0.6 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 17 mg)
-
Base (e.g., K₂CO₃, 2.0 equiv, 138 mg, 1.0 mmol)
-
-
Add the solvent system, typically a mixture like Dioxane/H₂O (4:1, 4 mL).
-
Securely crimp the vial cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture with the following parameters:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
-
After the reaction, allow the vial to cool to below 40 °C before handling.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Rationale & Insights:
-
Catalyst: Pd(PPh₃)₄ is a robust catalyst for many Suzuki couplings. For challenging substrates, other catalysts like PdCl₂(dppf) may be beneficial.[10]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[11]
-
Solvent: A polar, microwave-absorbent solvent mixture is key. Dioxane or DME mixed with water provides excellent heating efficiency and solubility for the reagents.[12] The dramatic rate increase under microwave conditions is well-documented for Suzuki reactions.[4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Sonogashira Coupling
This reaction is a powerful method for forming C(sp²)-C(sp) bonds, providing access to substituted alkynes. Microwave heating significantly shortens the typically long reaction times of conventional methods.[13][14][15]
Reaction Scheme:
Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, e.g., 123 mg, 0.5 mmol)
-
Terminal alkyne (1.1 equiv, 0.55 mmol)
-
PdCl₂(PPh₃)₂ (2 mol%, 7 mg)
-
CuI (co-catalyst, 4 mol%, 4 mg)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv, 139 µL, 1.0 mmol)
-
-
Add the solvent (e.g., DMF or Acetonitrile, 4 mL).
-
Securely crimp the vial cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture with the following parameters:
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Power: Dynamic
-
-
After cooling, proceed with work-up and purification as described for the Suzuki reaction.
Rationale & Insights:
-
Catalyst System: The Sonogashira reaction classically uses a dual-catalyst system of palladium and copper(I).[16] The palladium complex facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.
-
Base/Solvent: A strong amine base like Et₃N or DIPEA is typically used, often serving as both the base and part of the solvent system.[16]
-
Microwave Advantage: Microwave irradiation has been shown to promote rapid, efficient, and sometimes copper-free Sonogashira couplings, yielding products in minutes instead of hours.[13][17]
Protocol 3: Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, crucial for synthesizing a vast array of pharmacologically active compounds. Microwave assistance provides a rapid and high-yielding route.[9][18]
Reaction Scheme:
Methodology:
-
Inside a glovebox , to a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, e.g., 123 mg, 0.5 mmol)
-
Amine (1.2 equiv, 0.6 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 8.5 mg)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv, 72 mg or 244 mg)
-
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 4 mL).
-
Securely crimp the vial cap.
-
Remove the vial from the glovebox and place it into the microwave reactor.
-
Irradiate the mixture with the following parameters:
-
Temperature: 110 °C
-
Hold Time: 20 minutes
-
Power: Dynamic
-
-
After cooling, proceed with work-up and purification. The work-up may involve filtering through a pad of celite to remove the palladium catalyst before extraction.
Rationale & Insights:
-
Catalyst System: Buchwald-Hartwig amination relies on specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[19] These are often air-sensitive, necessitating handling in an inert atmosphere.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is common for many amine couplings, while cesium carbonate is often used for more sensitive substrates.[20]
-
Microwave Impact: Microwave heating has been shown to dramatically reduce reaction times for Buchwald-Hartwig aminations from many hours to as little as 10-30 minutes, often with improved yields.[9]
Summary of Reaction Conditions
| Reaction | Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 120 | 10 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (2.0) | DMF | 100 | 15 |
| Buchwald-Hartwig | Primary/Secondary Amine | XPhos Pd G3 (2) | NaOt-Bu (1.5) | Toluene | 110 | 20 |
Safety in Microwave Chemistry
Dedicated laboratory microwave reactors have numerous built-in safety features, but user diligence is paramount.[21][22]
-
Pressure Monitoring: Never exceed the pressure rating of the reaction vials. Modern reactors automatically regulate power to stay within set pressure limits.[22][23]
-
Solvent Choice: Be aware of the vapor pressure of your chosen solvents at the target temperature.[24][25] Use the reactor's software or online calculators to estimate potential pressure.[23]
-
Vessel Integrity: Always inspect vials for cracks or defects before use.[24] Use only vials and caps specified by the instrument manufacturer.[22]
-
No Metals: Never place metallic objects (spatulas, aluminum foil) inside the microwave cavity, as this can cause arcing.[21][24]
-
Exothermic Reactions: For unknown or potentially highly exothermic reactions, start with a small scale and a lower temperature setpoint to gauge the reaction's kinetics.[22]
-
Proper Venting: Ensure the reactor is located in a well-ventilated fume hood to handle any potential vapor release.[21]
Caption: Logical flow for ensuring safety in microwave synthesis.
Conclusion
The combination of the versatile this compound building block with the speed and efficiency of microwave-assisted synthesis offers a powerful and robust platform for modern drug discovery and chemical research. The protocols outlined in this guide provide a solid foundation for rapidly generating diverse libraries of novel pyrazole-containing compounds, accelerating the hit-to-lead optimization process. By understanding the principles of microwave heating and adhering to safety protocols, researchers can fully exploit this enabling technology to push the boundaries of chemical innovation.
References
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- ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
- Al-Zoubi, R. M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
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- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
- R Discovery. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- SciSpace. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
- Hervé, M., & Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers in Chemistry.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Erdélyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. PubMed.
- RSC Publishing. (n.d.). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry.
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- Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.
- NIH. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions.
- Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
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- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
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- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PSE Community.org. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- NIH. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- Hervé, M., & Len, C. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. PMC.
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Application Notes & Protocols: Strategic Functionalization at the C4 Position of 1-Cyclopropyl-4-iodo-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] The ability to strategically modify this privileged heterocycle is paramount for fine-tuning the pharmacological properties of new chemical entities. This guide provides an in-depth exploration of functionalizing the C4 position of 1-cyclopropyl-4-iodo-1H-pyrazole, a versatile and highly valuable building block in drug discovery. The high reactivity of the carbon-iodine bond serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.[5][6] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer troubleshooting guidance for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
The Strategic Importance of C4 Pyrazole Functionalization
The pyrazole ring is an electron-rich aromatic system, but the electron density is not uniform. The C4 position is particularly electron-rich, making it susceptible to electrophilic substitution and an ideal position for introducing diversity into a molecule.[7] By modifying the C4 position of the 1-cyclopropyl-pyrazole core, researchers can modulate key drug-like properties:
-
Potency & Selectivity: Introducing new functional groups can create additional binding interactions with a biological target, enhancing potency and selectivity.
-
Pharmacokinetics (ADME): Altering substituents at C4 can impact solubility, metabolic stability, and cell permeability.
-
Vectorial Exploration: In structure-activity relationship (SAR) studies, the C4 position provides a reliable vector to probe the steric and electronic requirements of a target's binding pocket.
The this compound intermediate is particularly powerful because the carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, readily undergoing oxidative addition to the palladium(0) catalyst even under mild conditions.[5][6] This allows for a broad substrate scope and high reaction efficiency.
General Principles of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for rational optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions involving an aryl halide (Ar-I) and a coupling partner (R-M) follow a common mechanistic pathway.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide. A base is often required to facilitate this step.
-
Reductive Elimination: The two organic fragments (the pyrazole and the R-group) couple and are expelled from the palladium center, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.
A common challenge with iodopyrazoles is a competing side reaction known as hydrodeiodination or simply deiodination , where the iodine is replaced by a hydrogen atom.[8] This can be minimized by the judicious choice of catalyst, ligand, base, and temperature to ensure that the rate of reductive elimination is significantly faster than the rate of deiodination.[8]
Application Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole C4 position and various aryl, heteroaryl, or vinyl boronic acids/esters.[5]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium(II) pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective.[5][6] These ligands promote the crucial reductive elimination step, outcompeting the undesired deiodination side reaction.[8] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ is also common and effective.[5][9][10]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact yield, with cesium carbonate often being more effective but also more expensive.
-
Solvent: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used.[5][6] Water is necessary to dissolve the inorganic base and facilitate the reaction.
Detailed Experimental Protocol
Reaction: Coupling of this compound with Phenylboronic Acid.
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (248 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk tube.
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) to the tube. Seal the tube with a rubber septum. Degas the mixture thoroughly for 15-20 minutes by bubbling argon gas through the solution.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopropyl-4-phenyl-1H-pyrazole.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 4-6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DME/H₂O | 85 | 12 | 70-85 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 6 | 75-90 |
Application Protocol: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is an exceptionally efficient method for forging a bond between the sp² carbon of the pyrazole and an sp carbon of a terminal alkyne, providing access to valuable pyrazole-alkyne conjugates.[11][12]
Causality Behind Experimental Choices
-
Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles.[11] A palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the oxidative addition and reductive elimination, while a copper(I) co-catalyst (typically CuI) generates a copper acetylide intermediate, which is crucial for the transmetalation step.[11][13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent.
-
Conditions: The reaction is often run under mild, room-temperature conditions, highlighting its high functional group tolerance.[12]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Reaction: Coupling of this compound with Phenylacetylene.
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (248 mg, 1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (14 mg, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) via syringe. Then, add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise while stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently warmed to 40-50 °C to accelerate slow reactions. Monitor consumption of the iodopyrazole by TLC or LC-MS.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (25 mL) and wash with water (20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate) to obtain 1-cyclopropyl-4-(phenylethynyl)-1H-pyrazole.
Data Summary: Sonogashira Coupling Conditions
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | RT | 8-12 | 90-98 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA/THF | RT | 10 | 85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | RT | 6 | >95 |
| Propargyl Alcohol | Pd(OAc)₂ (2)/PPh₃ (4) | CuI (4) | TEA | 40 | 8 | 75-85 |
Application Protocol: Heck Coupling (C-C Alkene Formation)
The Heck reaction creates a C-C bond between the pyrazole and an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene product.[14][15]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate is a common and cost-effective pre-catalyst. Phosphine ligands are often used, but phosphine-free conditions with a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can also be highly effective, especially with reactive iodides.
-
Base: A moderately strong organic or inorganic base is needed to neutralize the HI generated in the catalytic cycle. Triethylamine or potassium carbonate are common choices.
-
Mechanism Note: The reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to release the product and regenerate the catalyst. The regioselectivity and stereoselectivity (typically trans) are key features of this reaction.[14]
Detailed Experimental Protocol
Reaction: Coupling of this compound with n-Butyl Acrylate.
-
Reagent Preparation: In a sealed tube, combine this compound (248 mg, 1.0 mmol, 1.0 equiv), n-butyl acrylate (256 mg, 2.0 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and triethylamine (Et₃N) (202 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF (4 mL).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-18 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to isolate the (E)-butyl 3-(1-cyclopropyl-1H-pyrazol-4-yl)acrylate product.
Application Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is one of the most powerful methods for forming C-N bonds, coupling the pyrazole with a wide range of primary and secondary amines.[16][17]
Causality Behind Experimental Choices
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos) are critical.[17][18] They stabilize the palladium catalyst and facilitate the challenging C-N reductive elimination step. The choice of palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is also important.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are most common. They deprotonate the amine, allowing it to coordinate to the palladium center.
-
Substrate Considerations: Amines with β-hydrogens can sometimes undergo β-hydride elimination as a side reaction. In such cases, switching to a copper-catalyzed system may be beneficial.[17][19]
Detailed Experimental Protocol
Reaction: Coupling of this compound with Morpholine.
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Catalyst Loading: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).
-
Substrate Addition: Add this compound (248 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL). Finally, add morpholine (105 mg, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the tube and heat in a preheated oil bath at 100 °C for 12-24 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield 4-(1-cyclopropyl-1H-pyrazol-4-yl)morpholine.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Base is weak or has degraded.4. Reaction temperature is too low. | 1. Use fresh catalyst or a pre-catalyst. Ensure inert atmosphere is maintained.2. Degas solvents thoroughly with argon for at least 20 mins.3. Use fresh, anhydrous base. For Suzuki, consider a stronger base like Cs₂CO₃.4. Incrementally increase temperature by 10-20 °C. |
| Significant Deiodination | 1. Reductive elimination is slow compared to deiodination.2. Protic impurities (water) in the solvent.3. Reaction temperature is too high. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos).[8]2. Use anhydrous solvents and reagents.3. Reduce the reaction temperature. |
| Formation of Homocoupling Product | 1. (Suzuki) Boronic acid degradation.2. (Sonogashira) Oxygen present, leading to Glaser coupling of the alkyne. | 1. Use fresh boronic acid; use a slight excess (1.1-1.2 equiv).2. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. |
References
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.Molecules. [Link]
- Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
- Application Notes and Protocols: 4-Iodopyrazole in C
- Amino-Pyrazoles in Medicinal Chemistry: A Review.Molecules. [Link]
- Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.The Journal of Organic Chemistry. [Link]
- A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. [Link]
- Preventing deiodination of 4-iodopyrazoles during coupling reactions. Benchchem.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.Green Chemistry. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.Molecules. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position. Benchchem.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.RSC Advances. [Link]
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.RSC Advances. [Link]
- Palladium-catalyzed cross-coupling reactions of chloropyrazines with arom
- Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
- Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.Angewandte Chemie. [Link]
- Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
- Sonogashira coupling. Wikipedia. [Link]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.ARKIVOC.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan Library.
- Synthesis of 4-iodopyrazoles: A Brief Review.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.The Chemical Record. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.Molecules. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Heck Reaction. Chemistry LibreTexts.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
- Sonogashira Coupling. Chemistry LibreTexts.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
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Application Notes and Protocols for the Synthesis of 4-Aryl-Pyrazoles from 1-Cyclopropyl-4-iodo-1H-pyrazole
Introduction: The Significance of 4-Aryl-Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that target a wide range of biological entities. The introduction of an aryl group at the 4-position of the pyrazole ring gives rise to the 4-aryl-pyrazole motif, a structural feature present in a multitude of biologically active compounds with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.
This application note provides a comprehensive guide for the synthesis of 4-aryl-pyrazoles, with a specific focus on the strategic use of 1-cyclopropyl-4-iodo-1H-pyrazole as a key starting material. The N-cyclopropyl group can enhance metabolic stability and modulate the pharmacokinetic profile of drug candidates, making this a particularly relevant building block in contemporary drug design. We will delve into the practical application of palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Stille couplings. Beyond mere procedural steps, this guide will elucidate the underlying mechanistic principles, provide critical insights for reaction optimization, and equip researchers with robust troubleshooting strategies to navigate the common challenges encountered in these powerful synthetic transformations.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The formation of the C-C bond between the pyrazole core and the aryl moiety is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions, foundational to modern organic synthesis, offer a broad substrate scope and functional group tolerance. The general workflow involves the reaction of this compound with a suitable aryl partner in the presence of a palladium catalyst and, depending on the specific reaction, a base or other additives.
Figure 1: Overview of synthetic routes to 4-aryl-1-cyclopropyl-1H-pyrazoles.
Method 1: The Suzuki-Miyaura Coupling - The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method due to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[2] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired 4-aryl-pyrazole product, regenerating the Pd(0) catalyst.
Sources
Application Note: 1-Cyclopropyl-4-iodo-1H-pyrazole as a Key Building Block in Modern Agrochemical Synthesis
Abstract
The pyrazole heterocyclic scaffold is a cornerstone in the discovery of novel agrochemicals, demonstrating a broad spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1] Strategic functionalization of the pyrazole core is paramount for modulating efficacy, selectivity, and physicochemical properties. This application note details the synthesis and utility of 1-Cyclopropyl-4-iodo-1H-pyrazole, a highly versatile and strategically activated intermediate. The presence of the cyclopropyl group often enhances metabolic stability and biological activity, while the 4-iodo position serves as a reactive handle for a suite of powerful cross-coupling reactions.[2][3] We provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration via Suzuki-Miyaura and Sonogashira couplings, enabling the rapid generation of diverse libraries of potential agrochemical candidates.
Introduction: The Privileged Pyrazole Scaffold in Crop Protection
Pyrazole derivatives are a well-established and indispensable class of heterocycles in crop protection chemistry.[4] Their success stems from a combination of robust chemical stability, versatile substitution patterns, and the ability to interact with a wide range of biological targets. The N1 and C3/C5 positions of the pyrazole ring are commonly substituted to fine-tune activity, as seen in numerous commercial products.[5]
The strategic introduction of a cyclopropyl group at the N1 position is a common tactic in medicinal and agrochemical design to improve metabolic stability and binding affinity. Concurrently, the installation of a halogen at the C4 position provides a critical linchpin for molecular diversification. Aryl iodides are particularly valuable as they react more readily than their bromine or chlorine counterparts in palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step.[6] Therefore, this compound represents a pre-optimized building block, primed for efficient and modular synthesis of next-generation agrochemicals.[7]
Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is logically approached in a two-step sequence: formation of the N-cyclopropyl pyrazole core, followed by regioselective iodination at the C4 position.
Synthetic Pathway Overview
The overall synthetic strategy is designed for efficiency and control over regiochemistry, a critical factor in structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
This protocol outlines the cyclocondensation reaction to form the core pyrazole ring structure. The use of malondialdehyde tetraethyl acetal provides a stable and easy-to-handle precursor to the reactive malondialdehyde.
Methodology:
-
To a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.05 eq).
-
Add concentrated hydrochloric acid (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC or LC-MS for the consumption of the starting hydrazine. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield 1-Cyclopropyl-1H-pyrazole as a clear oil.
Protocol 2: Regioselective C4-Iodination
The C4 position of the N-substituted pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. Ceric ammonium nitrate (CAN) is used as an oxidant to generate an electrophilic iodine species in situ from molecular iodine, which then selectively attacks the C4 position.[2]
Methodology:
-
Dissolve 1-Cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile in a flask protected from light.
-
Add elemental iodine (I₂) (1.1 eq) to the solution and stir until dissolved.
-
In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.2 eq) in acetonitrile.
-
Add the CAN solution dropwise to the pyrazole/iodine mixture over 30 minutes at room temperature.
-
Stir the reaction for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Condition | Causality/Justification |
| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic oxidant (CAN). |
| Iodine Source | I₂ | A stable and readily available source of iodine.[2] |
| Oxidant | Ceric Ammonium Nitrate (CAN) | Oxidizes I₂ to a more potent electrophilic species (I⁺), facilitating the electrophilic aromatic substitution on the electron-rich pyrazole ring.[2] |
| Temperature | Room Temperature | The reaction is efficient at ambient temperature, avoiding thermal degradation and improving the safety profile. |
| Typical Yield | 70-85% | This method provides high yields for the desired C4-iodinated regioisomer.[2] |
Application in Agrochemical Synthesis via Cross-Coupling
The C4-iodo group is a premier functional handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for forming C-C and C-N bonds.[8][9]
Diversification Workflow
The intermediate serves as a central hub from which numerous classes of derivatives can be accessed through well-established, high-yielding coupling protocols.
Sources
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- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
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- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: CuI-Catalyzed Alkoxylation of 1-Cyclopropyl-4-iodo-1H-pyrazole
Abstract
This document provides a comprehensive technical guide for the copper(I)-catalyzed alkoxylation of 1-Cyclopropyl-4-iodo-1H-pyrazole, a key transformation for synthesizing 4-alkoxypyrazole derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a range of biologically active molecules.[1][2][3][4] This guide details the underlying mechanism, optimized microwave-assisted protocol, safety considerations, and troubleshooting strategies to enable researchers to successfully implement this modern Ullmann-type C-O cross-coupling reaction.
Introduction: The Significance of 4-Alkoxypyrazoles
The pyrazole nucleus is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[2][3][4] Functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological and pharmacokinetic profiles of these molecules. Specifically, the introduction of an alkoxy group at the C4-position can significantly impact a compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, making the 4-alkoxypyrazole motif a valuable component in modern drug design.[5]
Traditional methods for constructing aryl ethers, such as the classical Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] Modern advancements, particularly the use of specific ligands and microwave irradiation, have enabled these C-O bond formations to proceed under significantly milder conditions with catalytic amounts of copper, broadening their applicability and efficiency.[7][8] This application note focuses on a highly efficient copper(I) iodide-catalyzed protocol for the direct alkoxylation of this compound, leveraging a phenanthroline-based ligand system to achieve rapid and high-yielding synthesis.[5][9][10]
Reaction Mechanism and the Role of Key Reagents
The transformation follows a copper-catalyzed Ullmann-type C-O cross-coupling mechanism. While the precise elementary steps can be complex, the generally accepted catalytic cycle involves Cu(I)/Cu(III) intermediates.[11]
-
Copper(I) Iodide (CuI): Serves as the catalyst precursor. It is the active catalytic species that facilitates the coupling of the aryl iodide and the alcohol.
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Ligand): This diamine ligand is crucial for the reaction's success.[12] It coordinates to the copper center, stabilizing the catalytic species, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination. This allows the reaction to proceed under milder conditions than ligand-free systems.[5][9]
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base. Its primary role is to deprotonate the alcohol, generating the corresponding alkoxide nucleophile in situ. This is essential for the subsequent steps in the catalytic cycle.[9][10]
-
Microwave Irradiation: Provides rapid and uniform heating, which significantly accelerates the reaction rate, often reducing reaction times from many hours to just one hour.[7][9][13][14]
Proposed Catalytic Cycle
Caption: Fig. 1: Proposed Catalytic Cycle for the alkoxylation.
The cycle begins with the formation of a Cu(I)-ligand complex. Oxidative addition of the this compound to this complex forms a transient Cu(III) species. Following ligand exchange with the alkoxide (generated from the alcohol and base), the key C-O bond is formed via reductive elimination. This final step releases the 4-alkoxypyrazole product and regenerates the active Cu(I) catalyst.[11]
Optimized Reaction Conditions
The following conditions are optimized for the alkoxylation of 4-iodopyrazoles based on the findings of Usami et al.[5][9][10] This protocol utilizes microwave heating for rapid and efficient synthesis.
| Parameter | Optimized Condition | Rationale |
| Substrate | This compound | Aryl iodides are more reactive than bromides or chlorides in Ullmann couplings.[11] |
| Catalyst | Copper(I) Iodide (CuI) | Effective and common copper source for C-O coupling. |
| Catalyst Loading | 20 mol% | Ensures a sufficient rate of reaction for complete conversion in a short time.[9][10] |
| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Accelerates the reaction and allows for milder conditions.[9][10] |
| Ligand Loading | 20 mol% | Typically used in a 1:1 ratio with the copper catalyst. |
| Base | Potassium t-butoxide (KOtBu) | Strong base effectively generates the nucleophilic alkoxide from the alcohol.[9][10] |
| Base Loading | 2.0 equivalents | An excess ensures complete deprotonation of the alcohol. |
| Solvent | The corresponding alcohol (R-OH) | Serves as both the solvent and the reactant, maximizing concentration. |
| Temperature | 130 °C | Optimal temperature for rapid conversion under microwave conditions.[9][10] |
| Time | 1 hour | Sufficient for complete reaction under the specified conditions.[9][10] |
Detailed Experimental Protocol
This protocol describes a general procedure for the alkoxylation on a typical laboratory scale (e.g., 0.2 mmol).
Materials and Equipment
-
This compound
-
Copper(I) iodide (CuI), 98+%
-
3,4,7,8-Tetramethyl-1,10-phenanthroline, 97+%
-
Potassium tert-butoxide (KOtBu), 95+%
-
Alcohol of choice (e.g., Methanol, Ethanol, Propanol), anhydrous
-
Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Vial Preparation: To a 2-5 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 eq.), copper(I) iodide (0.20 eq.), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 eq.).
-
Base Addition: Add potassium tert-butoxide (2.0 eq.) to the vial.
-
Solvent/Reagent Addition: Add the desired alcohol (approx. 2.0 mL for a 0.2 mmol scale reaction).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Reaction: Place the vial in the microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C for 1 hour. Ensure that stirring is active throughout the reaction.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Workup: Open the vial carefully. Dilute the reaction mixture with water (approx. 10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-alkoxy-1-cyclopropyl-1H-pyrazole product.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][15][16]
-
Copper(I) Iodide: Harmful if swallowed and causes skin and serious eye irritation.[9][17] Avoid dust formation and inhalation.[11][18] It is also light-sensitive.[17]
-
Potassium tert-butoxide: Flammable solid that reacts violently with water.[19][20] It is corrosive and causes severe skin burns and eye damage.[12][15][21] Handle in a dry, inert atmosphere if possible, and away from ignition sources.[15][21]
-
3,4,7,8-Tetramethyl-1,10-phenanthroline: May cause skin, eye, and respiratory tract irritation.[16] Avoid dust formation and inhalation.[22]
-
This compound: Based on similar structures like 4-iodopyrazole, this compound should be assumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[23][24]
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet reagents/solvent.3. Insufficient base.4. Microwave temperature not reached. | 1. Use freshly opened or high-purity CuI. 2. Use anhydrous alcohol. Ensure KOtBu is dry and handled quickly.3. Use a fresh bottle of KOtBu; ensure 2 full equivalents are added.4. Calibrate the microwave's temperature sensor. |
| Formation of Side Products | 1. De-iodination (hydrodehalogenation).2. Homocoupling of the pyrazole.3. Reaction with residual water. | 1. Ensure the reaction is not overheated. Purge the vial with an inert gas (N₂ or Ar) before sealing to remove oxygen.2. This is a common side reaction in Ullmann couplings. Purification by column chromatography should remove it.3. Use anhydrous solvents and reagents to minimize the formation of 4-hydroxy-pyrazole. |
| Inconsistent Results | 1. Purity of starting materials.2. Inefficient stirring.3. Inaccurate reagent measurement. | 1. Check the purity of the 4-iodopyrazole and alcohol by NMR or GC-MS.2. Use an appropriately sized stir bar and ensure vigorous stirring throughout the reaction.3. Re-weigh all solid reagents carefully. Use calibrated pipettes for liquid reagents if applicable. |
References
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
- SAFETY DATA SHEET: Copper Iodide.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed. [Link]
- POTASSIUM TERT-BUTOXIDE EXTRA PURE. Loba Chemie. [Link]
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH. [Link]
- Diamine Ligands in Copper-C
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Ullmann condens
- Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Queen's University Belfast Research Portal. [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
- Copper-catalyzed arylation of alkyl halides with arylaluminum reagents. PubMed. [Link]
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH. [Link]
- Some commercially available drugs containing pyrazole skeleton.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. PMC - NIH. [Link]
- Examples of pyrazole‐containing drugs and their pharmacological activities.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Organic Chemistry Portal. [Link]
- Guideline for Elucidating C
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
- 4-Iodopyrazole. PubChem - NIH. [Link]
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. PubMed. [Link]
- Reaction mechanisms involved in cross coupling processes catalysed by copper and nickel. Tesis Doctorals en Xarxa. [Link]
- Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. CoLab. [Link]
- Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. MDPI. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3,4,7,8-Tetramethyl-1,10-phenanthroline | C16H16N2 | CID 74265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. carlroth.com [carlroth.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. 3,4,7,8-Tetramethyl-1,10-phenanthroline(1660-93-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Cyclopropyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-Cyclopropyl-4-iodo-1H-pyrazole. This guide, designed for experienced chemists, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this specific transformation. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion is a frequent issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inert Atmosphere Integrity: The palladium(0) species, which is the active catalyst, is highly sensitive to oxygen.[1] Inadequate degassing or a poor inert atmosphere (argon or nitrogen) can lead to the oxidation of the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[1]
-
Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (at least three cycles) or by bubbling with an inert gas for an extended period (15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and execution.[1]
-
-
Catalyst and Ligand Quality: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under inert conditions.[1]
-
Solution: Use fresh or properly stored catalyst and ligand. For sensitive applications, consider using a glovebox for catalyst handling.
-
-
Insufficient Reaction Temperature or Time: The oxidative addition of palladium to the C-I bond of the pyrazole is a critical step. While iodides are generally reactive, steric hindrance from the cyclopropyl group or electronic effects might necessitate more forcing conditions.
-
Solution: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or higher) and monitor the progress by TLC or LC-MS.[2] Extending the reaction time can also be beneficial.
-
Q2: I'm observing significant formation of a dehalogenated pyrazole byproduct (1-Cyclopropyl-1H-pyrazole). What causes this and how can I minimize it?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki couplings, particularly with electron-rich or heteroaromatic halides.[3] It occurs when the organopalladium intermediate reacts with a hydrogen source instead of the organoboron reagent.
-
Primary Cause - Proton Source: The primary culprits are often trace water or alcohol solvents which can lead to protonolysis of the organopalladium intermediate.
-
Mitigation Strategies:
-
Solvent Choice: If using protic co-solvents (e.g., water, ethanol), try reducing their proportion or switching to a completely aprotic system like dioxane or toluene.[3]
-
Base Selection: Strong alkoxide bases can also promote dehalogenation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
-
-
N-Heterocycle Effects: The pyrazole nitrogen itself can play a role. The N-H of an unprotected pyrazole is acidic and can interact with the catalyst or base. Even with a substituent on N1, the lone pair on N2 can coordinate to the palladium center, potentially influencing side reactions.[3]
-
Mitigation Strategy: While your substrate is N-substituted, if you were working with an N-H pyrazole, protection (e.g., with a Boc group) would be a key strategy to consider.[3] For your specific substrate, optimizing the ligand can help stabilize the palladium intermediate and favor the desired cross-coupling pathway.
-
Q3: My reaction is sluggish and I'm seeing homocoupling of my boronic acid partner. What's going on?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often indicative of the presence of Pd(II) species and oxygen in the reaction mixture.[4]
-
Cause: If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen is present, the Pd(II) can catalyze the homocoupling of the boronic acid.[4]
-
Solutions:
-
Thorough Degassing: As mentioned before, rigorous exclusion of oxygen is critical.[4][5]
-
Precatalyst Choice: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly, which do not require an in-situ reduction step. However, these can be less stable. Modern precatalysts that readily form the active Pd(0) species can also be effective.[5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) can promote the desired reductive elimination step, outcompeting the homocoupling pathway.[5]
-
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Suzuki coupling reaction?
The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[6][7]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[6][8] The base converts the boronic acid into a more nucleophilic boronate species, which facilitates the transfer.[9][10]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
How do I choose the right catalyst and ligand for this specific substrate?
For heteroaryl halides like this compound, the choice of catalyst and ligand is critical.
-
Catalyst: While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems often provide better results, especially for challenging substrates.[11][12] Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts used in combination with a phosphine ligand.[10] For heteroaryl chlorides, which are less reactive, specialized catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy.
-
Ligand: The pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[3] Using bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can often overcome this issue.[3] These ligands promote both the oxidative addition and reductive elimination steps and can stabilize the catalytic species.[5][13]
What is the role of the base, and which one should I use?
The base plays multiple crucial roles in the Suzuki coupling: it reacts with the organoboron species to form a more reactive boronate complex, which is necessary for the transmetalation step.[8][9][14]
-
Common Bases:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used, often in an aqueous/organic solvent mixture.[2][7] Cs₂CO₃ is a stronger base and can be effective in difficult couplings.
-
Phosphates: K₃PO₄ is a strong, non-nucleophilic base often used in anhydrous conditions or with minimal water, which can be beneficial for substrates sensitive to hydrolysis.[15]
-
Fluorides: KF can be used for substrates with base-labile functional groups.[10]
-
The optimal base depends on the specific boronic acid partner and the solvent system. A good starting point for this compound would be K₂CO₃ or Cs₂CO₃.[11]
Which solvent system is best?
The solvent must solubilize the reagents and stabilize the catalytic species.[16] The choice of solvent can significantly influence reaction rates and selectivity.[16][17]
-
Common Solvent Systems:
-
Aqueous Mixtures: Mixtures of aprotic solvents like 1,4-dioxane, THF, or DMF with water are very common.[1][2] Water helps to dissolve the inorganic base and can accelerate the reaction.
-
Aprotic Solvents: Toluene or DME can be used, often with a base like K₃PO₄, for reactions that are sensitive to water.[3]
-
For this specific substrate, a mixture of 1,4-dioxane and water is a robust starting point.[7][18]
Optimization Parameters Summary
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ / Buchwald Ligand or Pd(PPh₃)₄ | Buchwald ligands are effective for heteroaryl halides. Pd(PPh₃)₄ is a reliable starting point.[3][11][19] |
| Ligand | SPhos, XPhos, or PPh₃ | Bulky, electron-rich ligands prevent catalyst inhibition by the pyrazole nitrogen.[3] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Activates the boronic acid for transmetalation.[8][9][11] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or Toluene | A polar aprotic/aqueous mixture is a good default. Anhydrous conditions may reduce side reactions.[3][7] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed for oxidative addition and other steps. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[1] |
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for the general Suzuki coupling protocol.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol employs a more active catalyst system that is often effective when Protocol 1 gives low yields.
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.) to a Schlenk flask.
-
Catalyst Premixing: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask. Remove the flask from the glovebox (if used) and add degassed anhydrous toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564.
- Rydfjord, J., & Norrby, P. O. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organometallics, 32(19), 5344-5351.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Request PDF. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Sainsbury, M., & Williams, J. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(15), 5275-5283.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- National Institutes of Health. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
- National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
- ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- PubMed.
- National Institutes of Health.
- ResearchGate. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
- ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
- ResearchGate. (2025). (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
1-Cyclopropyl-4-iodo-1H-pyrazole dehalogenation side reaction
Welcome to the technical support center for 1-cyclopropyl-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemistry of this versatile building block. This resource focuses on the common and often frustrating side reaction of dehalogenation (specifically, deiodination) encountered during palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of Deiodination
This compound is a valuable reagent in medicinal chemistry, offering a pathway to a diverse range of substituted pyrazole derivatives. However, the C-I bond, while highly reactive and thus advantageous for cross-coupling, is also susceptible to a competitive side reaction: deiodination or hydrodehalogenation. This process replaces the iodine atom with a hydrogen atom, leading to the formation of 1-cyclopropyl-1H-pyrazole, which reduces the yield of the desired product and complicates purification. Understanding and controlling this side reaction is critical for successful synthesis.
Troubleshooting Guide: Deiodination Side Reaction
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: I am observing a significant amount of the dehalogenated product, 1-cyclopropyl-1H-pyrazole, in my Suzuki-Miyaura reaction. What are the likely causes and how can I fix this?
A1: Significant deiodination in a Suzuki-Miyaura coupling of this compound is a common issue.[1] It arises when the rate of the undesired deiodination pathway competes with or exceeds the rate of the desired cross-coupling. The primary factors to investigate are your ligand, base, and reaction temperature.
Core Problem: The catalytic cycle is likely favoring a pathway that introduces a hydride to the palladium center, followed by reductive elimination of the deiodinated product, over the transmetalation and reductive elimination of the desired coupled product.
Troubleshooting Workflow for Suzuki-Miyaura Deiodination
Caption: Troubleshooting workflow for Suzuki-Miyaura deiodination.
Detailed Recommendations:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are known to accelerate the reductive elimination step of the desired product, outcompeting the deiodination pathway.
-
Action: Switch from less bulky ligands (e.g., PPh₃) to ligands such as SPhos, XPhos, or RuPhos.[1]
-
-
Base Selection: Strong bases, particularly alkoxides, can promote deiodination. Weaker, non-nucleophilic inorganic bases are generally preferred.
-
Action: If you are using a base like sodium tert-butoxide (NaOtBu), switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
-
Temperature Control: Higher reaction temperatures can disproportionately increase the rate of the deiodination side reaction.
-
Solvent Choice: Protic solvents can be a source of hydrogen for the deiodination reaction.
-
Action: Use aprotic solvents like 1,4-dioxane, THF, or toluene. If aqueous conditions are necessary, minimize the amount of water.
-
Q2: My Buchwald-Hartwig amination is giving me low yields of the desired 4-amino-1-cyclopropyl-1H-pyrazole and a lot of the deiodinated starting material. What should I change?
A2: Similar to the Suzuki coupling, deiodination is a known side reaction in Buchwald-Hartwig aminations.[1][3] The key is to promote the C-N bond formation, which is influenced by the ligand, base, and potential catalyst inhibition.
Core Problem: The oxidative addition complex is more readily undergoing a hydride transfer and reductive elimination than coupling with the amine. This can be exacerbated by slow C-N bond formation.
Recommendations:
-
Ligand System: The Buchwald-Hartwig amination is highly dependent on the ligand.
-
Action: Employ bulky biaryl phosphine ligands like XPhos or RuPhos, which have demonstrated efficacy in promoting C-N coupling and suppressing dehalogenation.[1] Using a pre-catalyst (e.g., XPhos Pd G3) can also be beneficial by ensuring the formation of the active catalytic species.
-
-
Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine to facilitate its coordination to the palladium center.
-
Action: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective bases for this reaction.[4]
-
-
Protecting Groups: If your amine coupling partner or the pyrazole itself has other reactive functional groups, they may interfere with the reaction. The NH of an unprotected pyrazole can inhibit the catalyst. While the N1 position of your starting material is substituted with a cyclopropyl group, ensure other functionalities are compatible.
Q3: I am attempting a Sonogashira coupling, but my main products are the deiodinated pyrazole and the alkyne homocoupling (Glaser coupling) product. How can I favor the desired cross-coupling?
A3: In Sonogashira reactions, deiodination competes with the desired alkynylation. The balance between the palladium and copper catalytic cycles is critical.[5]
Core Problem: A slow transmetalation of the copper acetylide to the palladium center can allow time for the deiodination pathway to occur on the Pd(II)-aryl intermediate.
Recommendations:
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and active. Inactivity can slow the formation of the crucial copper acetylide intermediate.
-
Exclusion of Oxygen: For both copper-catalyzed and copper-free Sonogashira reactions, rigorous exclusion of oxygen is vital. Oxygen promotes the homocoupling of the alkyne (Glaser coupling).
-
Action: Thoroughly degas your solvent and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Base: A mild amine base is typically used in Sonogashira couplings.
-
Action: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices.[5]
-
-
Ligand: While traditional Sonogashira reactions often use PPh₃, switching to a more electron-rich and bulky ligand, similar to those recommended for Suzuki couplings, can accelerate the reductive elimination step.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of palladium-catalyzed deiodination?
A4: The precise mechanism can vary depending on the source of the hydride, but a generally accepted pathway involves the following steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II)-pyrazolyl-iodide complex.
-
Hydride Source: A hydride is transferred to the palladium center. The source of this hydride can be varied and is often the root cause of the side reaction. Potential sources include:
-
Amine bases or additives
-
Alcohols or water present in the reaction mixture
-
The solvent itself (e.g., THF, dioxane) under certain conditions
-
-
Reductive Elimination: The Pd(II) complex reductively eliminates 1-cyclopropyl-1H-pyrazole, regenerating the Pd(0) catalyst.
Deiodination Catalytic Cycle
Caption: General mechanism for palladium-catalyzed deiodination.
Q5: How can I analytically identify and quantify the deiodinated side product?
A5: Standard analytical techniques are effective for identifying and quantifying 1-cyclopropyl-1H-pyrazole in your reaction mixture:
-
Thin-Layer Chromatography (TLC): The deiodinated product will be significantly less polar than the starting this compound and will have a higher Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separation and identification. You will see a peak corresponding to the molecular weight of 1-cyclopropyl-1H-pyrazole (C₆H₈N₂, MW ≈ 108.14 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of the crude product, the appearance of a new signal in the aromatic region where the iodine was previously located is a clear indicator. Specifically, you will see a new proton signal for the C4-H of the pyrazole ring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for monitoring reaction progress, allowing for the quantification of starting material, desired product, and the deiodinated byproduct over time.
Q6: Is there a general trend for dehalogenation with different halogens?
A6: Yes, the propensity for dehalogenation in palladium-catalyzed cross-coupling reactions generally follows the order of carbon-halogen bond reactivity: I > Br > Cl .[1] Aryl and heteroaryl iodides are the most susceptible to this side reaction. While this high reactivity is beneficial for the initial oxidative addition step, it also makes the C-I bond more prone to cleavage in competing side reactions.
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a starting point and may require optimization for your specific coupling partner.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling to Minimize Deiodination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described above.
Summary Table of Recommended Conditions
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig Amination | Sonogashira |
| Recommended Ligands | SPhos, XPhos, RuPhos | XPhos, RuPhos | SPhos, PPh₃ |
| Recommended Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | Et₃N, DIPEA |
| Typical Solvent | 1,4-Dioxane, Toluene, THF | Toluene, THF | THF, DMF, Et₃N |
| Temperature Range | 60-100 °C | 80-110 °C | Room Temp to 80 °C |
| Key Consideration | Avoid strong bases and high temperatures. | Use bulky ligands to promote C-N coupling. | Rigorous exclusion of O₂ is critical. |
References
- BenchChem Technical Support Team. (2025). Preventing Deiodination of 4-Iodopyrazoles During Coupling Reactions. BenchChem.
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
- Pomeisl, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Cimrová, V., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25.
- Wikipedia. (2024). Heck reaction.
- BenchChem Technical Support Team. (2025).
- Harusawa, S., et al. (2018). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 23(11), 2948.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2024).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. (2024). Sonogashira coupling.
- ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Wikipedia. (2024). Intramolecular Heck reaction.
- ResearchGate. (2016). Scheme 5.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- ResearchGate. (2025).
- MDPI. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Cyclopropyl-4-iodo-1H-pyrazole Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Cyclopropyl-4-iodo-1H-pyrazole. This document moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during the purification process.
Introduction
The synthesis of this compound is a key step in the development of various pharmaceutical agents. However, isolating the pure product from the reaction mixture can be a significant challenge. This guide will address common issues encountered during purification, providing practical solutions and theoretical explanations to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile largely depends on the synthetic route employed. However, common impurities include:
-
Unreacted starting materials: 1-Cyclopropyl-1H-pyrazole.
-
Over-iodinated products: 1-Cyclopropyl-4,5-diiodo-1H-pyrazole, especially if harsh iodinating agents or excess iodine are used.[1]
-
Regioisomers: Depending on the synthetic method, small amounts of other iodinated isomers might be present.
-
Reagent-derived impurities: Residual iodinating agents (e.g., I₂, N-iodosuccinimide) and their byproducts.
-
Solvent and workup-related residues: Residual organic solvents or salts from the aqueous workup.
Q2: My crude product is a dark-colored oil or solid. What is the likely cause and how can I address it?
A2: A dark color often indicates the presence of residual iodine. During the workup, it is crucial to quench any excess iodine. A common method is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[2][3] If the color persists, it could be due to polymeric or other high molecular weight byproducts, which can often be removed by passing the crude product through a short plug of silica gel.
Q3: I'm having trouble separating my product from a close-running impurity on TLC. What are my options?
A3: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the eluent system: Systematically vary the polarity of your eluent. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[4] Try small, incremental changes in the solvent ratio.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina.
-
Employ a different purification technique: If chromatography is ineffective, recrystallization can be a powerful alternative for crystalline products.[4]
-
Consider derivatization: In some cases, it may be possible to selectively react the impurity to alter its polarity, making it easier to separate.
Troubleshooting Purification by Column Chromatography
Column chromatography is a primary method for purifying this compound.[1][2][3] Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate eluent system (too polar or non-polar).- Column overloading.- Poorly packed column (channeling). | - Systematically screen eluent systems using TLC.[5]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without air bubbles. |
| Product Elutes with the Solvent Front | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column | - Eluent is not polar enough.- Product may be adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase like alumina. |
| Low Recovery Yield | - Product is partially soluble in the eluent and remains on the column.- Product is volatile and lost during solvent removal.- Product degradation on silica gel. | - Ensure complete elution by using a more polar solvent at the end of the chromatography.- Use a rotary evaporator at a reduced temperature and pressure.- Neutralize the silica gel with a small amount of triethylamine in the eluent if your compound is acid-sensitive. |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | - Solution is not saturated.- Presence of impurities inhibiting crystal formation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure product. |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated. | - Re-heat the solution and add more solvent.- Cool the solution more slowly. |
| Low Yield | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the product.- Cool the solution in an ice bath to minimize solubility. |
| Crystals are Colored | - Colored impurities are trapped in the crystal lattice. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold. Common solvents for pyrazoles include ethanol, methanol, isopropanol, and mixtures like hexane/ethyl acetate.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Identifying Potential Side Products
Understanding potential side reactions can aid in developing an effective purification strategy.
Caption: Potential products from the iodination of 1-Cyclopropyl-1H-pyrazole.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Benchchem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
- Benchchem. (n.d.). identifying side reactions in the synthesis of iodinated pyrazoles.
- University of Rochester. (n.d.). Troubleshooting: The Workup.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Colorado Boulder. (n.d.). Column Chromatography.
Sources
1-Cyclopropyl-4-iodo-1H-pyrazole stability and storage conditions
Technical Support Center: 1-Cyclopropyl-4-iodo-1H-pyrazole
Welcome to the technical support guide for this compound (CAS: 1239363-40-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a halogenated heterocyclic compound, its stability is paramount for ensuring reproducibility and success in synthetic applications. This guide provides in-depth answers to frequently asked questions and troubleshoots common issues related to its storage, handling, and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. The recommended conditions are "Sealed in dry, Room Temperature"[1]. For extended storage periods (months to years), refrigeration at 2-8°C is advisable to minimize the rate of any potential thermal degradation. The key is to protect the compound from the primary degradation catalysts: light, moisture, and excessive heat.[2][3]
Q2: How significant is light sensitivity for this compound?
A2: Light sensitivity is a critical factor for iodinated aromatic and heterocyclic compounds. The carbon-iodine (C-I) bond can be susceptible to cleavage upon exposure to UV or even ambient light, leading to the formation of elemental iodine and other degradation byproducts.[2] Therefore, it is imperative to store the solid compound and any solutions in amber glass vials or to wrap standard laboratory glassware in aluminum foil to prevent photodegradation.[4][5]
Q3: What are the first visual signs of degradation?
A3: The most common visual indicator of degradation is a change in color. Pure this compound is typically an off-white to light brown solid. If the compound begins to develop a distinct yellow or brown hue, it often signifies the liberation of elemental iodine (I₂), a direct result of C-I bond cleavage.[2][4] While minor discoloration may not significantly impact all applications, it is a clear warning that the compound's purity is compromised.
Q4: Which solvents are recommended for preparing stock solutions, and what is their stability?
A4: The stability of this compound in solution is highly dependent on the solvent choice.
-
High Stability: High-purity, anhydrous aprotic solvents are the best choice. Solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are generally suitable for short-term storage and reactions.[2]
-
Moderate Stability: Polar aprotic solvents such as acetonitrile (ACN) and dimethylformamide (DMF) can be used, but should be of high purity. Solutions in these solvents should ideally be prepared fresh.
-
Low Stability: Protic solvents (e.g., methanol, ethanol, water) and those containing reactive impurities (like peroxides in aged THF or ethers) can accelerate degradation pathways, including potential hydrolysis or radical-mediated de-iodination.[2]
Always use high-purity, dry solvents and consider degassing the solvent for highly sensitive applications to remove dissolved oxygen, which can contribute to oxidative degradation.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for identifying the root cause.
Issue 1: My solid reagent has turned noticeably brown. Can I still use it for my Suzuki/Sonogashira coupling reaction?
Causality: A brown color indicates significant degradation and the presence of elemental iodine.[2][4] In transition-metal-catalyzed cross-coupling reactions, impurities can have a detrimental effect. Elemental iodine can interfere with the catalytic cycle, potentially leading to lower yields, the formation of homocoupling byproducts, and inconsistent reaction profiles.
Recommended Action:
-
Purity Assessment (Mandatory): Do not proceed based on visual assessment alone. Analyze the material's purity via HPLC, LC-MS, or ¹H NMR to quantify the amount of remaining starting material and identify major impurities.
-
Decision: If the purity is below the required specification for your experiment (typically >95% for synthetic applications), it is strongly recommended to discard the reagent and use a fresh, uncompromised lot. Using degraded material is a common cause of failed or difficult-to-reproduce reactions.
Issue 2: My LC-MS analysis shows the concentration of my compound decreasing in my acetonitrile stock solution over 24-48 hours at room temperature.
Causality: This observation points to solution-phase instability. The C-I bond is the most probable site of degradation. Several factors, often acting in concert, could be responsible:
-
Photodegradation: If the solution is stored in clear vials on a lab bench, ambient light is a likely culprit.[2]
-
Solvent Impurities: Trace amounts of water or other reactive impurities in the acetonitrile could be facilitating hydrolysis or other degradation pathways.
-
Oxidation: Dissolved oxygen in the solvent can contribute to oxidative decomposition.
Troubleshooting Steps:
-
Protect from Light: Store the stock solution in an amber HPLC vial or wrap the vial in foil and place it in a drawer when not in use.
-
Use High-Purity Solvent: Switch to a fresh bottle of anhydrous, HPLC-grade acetonitrile.
-
Inert Atmosphere: For maximum stability, prepare the solution in a glovebox or sparge the solvent with argon or nitrogen before use to minimize dissolved oxygen.
-
Refrigerate: Storing the stock solution at 2-8°C will slow the degradation rate. Allow the solution to warm to room temperature before use to avoid condensation.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process when encountering potential stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Data Summary & Protocols
Table 1: Storage and Stability Summary
| Parameter | Recommendation | Rationale |
| Solid Storage (Long-Term) | 2-8°C, in a tightly sealed, opaque container, under inert gas (Ar/N₂) if possible. | Minimizes thermal and photodegradation; prevents moisture and air exposure.[2][3] |
| Solid Storage (Short-Term) | Room Temperature, sealed, dry, and protected from light.[1] | Adequate for routine use, but protection from light and moisture is crucial.[1] |
| Solution Storage | Prepare fresh. If storage is necessary, use anhydrous aprotic solvent, protect from light, and refrigerate. | Solution-phase degradation is faster than in the solid state.[2] |
| Compatible Solvents | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) (all high-purity, anhydrous). | Aprotic solvents are less likely to participate in degradation reactions.[2] |
| Incompatible Conditions | Exposure to light, moisture, strong oxidizing agents, high temperatures, protic solvents. | These factors actively promote the cleavage of the C-I bond and other decomposition pathways.[2][6][7][8] |
Potential Degradation Pathway
The primary degradation mechanism for this compound is the homolytic or heterolytic cleavage of the carbon-iodine bond, which is promoted by external energy sources.
Caption: Key factors leading to compound degradation.
Protocol: Short-Term Stability Assessment in Solution via LC-MS
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over a typical experimental timeframe.
Objective: To quantify the degradation of the compound in a specific solvent over 48 hours at room temperature.
Materials:
-
This compound (high-purity lot)
-
Anhydrous, HPLC-grade solvent of choice (e.g., Acetonitrile)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
LC-MS system with a suitable C18 column
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL stock solution. Mix thoroughly.
-
-
Sample Preparation:
-
Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Dispense the final solution into at least 4 amber HPLC vials, filling them to minimize headspace. Label them T=0, T=8h, T=24h, and T=48h.
-
-
Time-Point Analysis:
-
T=0: Immediately analyze the "T=0" vial to establish the initial peak area and concentration. This is your baseline.
-
Store the remaining vials on a lab bench at ambient temperature, protected from direct sunlight.
-
T=8h, 24h, 48h: At each subsequent time point, analyze the corresponding vial using the same LC-MS method.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A loss of >5% over the time course may indicate that solutions need to be prepared fresh for sensitive quantitative experiments.
-
References
- Sciforum.
- ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
- Hoffman Fine Chemicals. CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole. [Link]
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- National Institutes of Health (PMC). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
- Reddit. Storing iodine compound. [Link]
- Arkivoc.
- EPOS™. Storage and administration of iodine contrast agents in Slovenian hospitals. [Link]
- MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]
Sources
- 1. This compound - CAS:1239363-40-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epos.myesr.org [epos.myesr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Buchwald-Hartwig Amination of 1-Cyclopropyl-4-iodo-1H-pyrazole
Welcome to the technical support resource for the Buchwald-Hartwig amination of 1-Cyclopropyl-4-iodo-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically demanding heteroaryl coupling. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies, optimized protocols, and the fundamental chemical principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in the Buchwald-Hartwig amination of this compound?
The coupling of this compound presents a unique combination of challenges that distinguish it from simpler aryl halide substrates. Understanding these is the first step toward successful reaction design.
-
Steric Hindrance: The N-cyclopropyl group, while small, exerts significant steric influence around the pyrazole nitrogen. This can hinder the approach of the amine to the palladium center during the catalytic cycle, potentially slowing down the reaction.[1]
-
Heteroaryl Substrate Issues: Pyrazoles are electron-rich N-heterocycles. The lone pair on the pyrazole's second nitrogen atom can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, reducing overall efficiency.[2]
-
Iodide Inhibition: While aryl iodides are highly reactive towards oxidative addition, the resulting iodide anion can be problematic. It can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the active cycle.[3][4] This is contrary to the reactivity trend seen in many other cross-coupling reactions where I > Br > Cl.[3]
-
Hydrodehalogenation (Deiodination): A common and often competitive side reaction is the replacement of the iodine atom with hydrogen, yielding 1-cyclopropyl-1H-pyrazole.[5] This pathway becomes more prevalent if the desired C-N bond formation (reductive elimination) is slow.
Q2: My reaction shows low or no conversion. Where do I start troubleshooting?
Low conversion is the most common issue. A systematic approach is crucial. Before making drastic changes, verify the fundamentals.
Initial Checks (The "First Responders"):
-
Reagent Quality: Ensure all reagents are pure and dry. The amine should be free of hydrochloride salts. Solvents must be anhydrous and properly degassed. Bases, especially sodium tert-butoxide (NaOtBu), are hygroscopic and should be handled in an inert atmosphere.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is highly oxygen-sensitive. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Leaks are a common source of failure.
-
Catalyst Pre-activation: If you are not using a pre-catalyst, ensure your conditions are sufficient to reduce the Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) state. This reduction is often facilitated by the phosphine ligand or the amine itself.[4] Using a commercially available, air-stable pre-catalyst (e.g., XPhos Pd G3) can provide more reliable initiation.[3]
If these checks do not reveal an obvious issue, a more detailed optimization of the core reaction parameters is necessary.
Caption: A logical troubleshooting workflow for low conversion.
Q3: I'm observing significant deiodination of my starting material. How can I minimize this side reaction?
Deiodination arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates the arene.[6] To minimize this, you must accelerate the desired C-N coupling pathway relative to the deiodination pathway.
-
Ligand Choice is Critical: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the final reductive elimination step to form the C-N bond, which is often the rate-limiting step.[7] A faster reductive elimination minimizes the lifetime of intermediates that could lead to deiodination.[5] Ligands like XPhos , RuPhos , or BrettPhos are excellent starting points.[2]
-
Lower the Temperature: While seemingly counterintuitive, higher temperatures can sometimes disproportionately accelerate side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Avoid Protic Solvents: Solvents like alcohols can serve as hydride sources. Stick to aprotic solvents like dioxane , toluene , or THF .[3]
-
Base Selection: While a strong base is needed, ensure it is not promoting hydride formation. NaOtBu is standard, but if deiodination persists, consider screening other bases like LHMDS or a weaker carbonate/phosphate base, though this will likely require higher temperatures.[4][8]
Caption: Competing reaction pathways for the Pd-intermediate.
Q4: Which catalyst and ligand combination is best for this reaction?
For challenging substrates like N-substituted heteroaryl halides, the choice of ligand is paramount. Modern, sterically demanding biaryl monophosphine ligands developed by the Buchwald group are generally the most effective. N-Heterocyclic Carbene (NHC) ligands can also be highly effective, especially for heteroaryl couplings.[9][10]
| Ligand | Structure Type | Key Features & Rationale |
| XPhos | Dialkylbiaryl phosphine | Very bulky and electron-rich. Excellent general ligand for C-N coupling, promotes fast reductive elimination, often suppressing deiodination. A reliable first choice.[5] |
| RuPhos | Dialkylbiaryl phosphine | Similar to XPhos but with a different biaryl backbone. Can sometimes offer superior performance where XPhos is suboptimal. Good for sterically hindered substrates.[5] |
| BrettPhos | Dialkylbiaryl phosphine | Extremely bulky. Particularly effective for coupling primary amines and can be used with weaker bases like LHMDS, which is beneficial for substrates with base-sensitive functional groups.[2] |
| tBuDavePhos | Ferrocenyl phosphine | A less bulky but still effective ligand from the Hartwig group. Has shown success in the C-N coupling of 4-halopyrazoles.[11][12] |
| IPr/SIPr | N-Heterocyclic Carbene (NHC) | Strong σ-donors that form very stable bonds to palladium. Often show high activity for coupling of heteroaryl chlorides and can be effective here as well.[9][13] |
Recommendation: Start with a pre-catalyst like XPhos Pd G3 or RuPhos Pd G3 . These are air-stable and provide reliable formation of the active catalytic species, making them ideal for screening and optimization.[3]
Q5: How does the choice of base affect the reaction?
The base has two primary roles: deprotonating the amine to form the active nucleophile and facilitating the regeneration of the Pd(0) catalyst at the end of the cycle.[8][14] The choice of base is a trade-off between reactivity and functional group compatibility.
| Base | pKaH (Conjugate Acid) | Characteristics & Use Case |
| NaOtBu | ~19 | The Workhorse. Strong, inexpensive, and highly effective. Its high basicity often allows for lower reaction temperatures and catalyst loadings. However, it is incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[4] |
| LHMDS | ~26 | The Tolerant Strong Base. A strong, non-nucleophilic base that is often compatible with protic functional groups (like alcohols or amides) where NaOtBu would fail.[2][4] |
| Cs₂CO₃ | ~10 | The Soluble Weak Base. A milder inorganic base. Its good solubility in organic solvents like dioxane can be an advantage. Often requires higher temperatures and catalyst loadings.[3][8] |
| K₃PO₄ | ~12.3 | The Common Weak Base. Another mild inorganic base. Often used when strong alkoxides are too harsh. Requires higher temperatures.[8] |
Recommendation: For this compound, NaOtBu is the recommended starting point due to its high reactivity, which can help the desired coupling outcompete side reactions. If your amine coupling partner has a base-sensitive group, screen LHMDS or K₃PO₄ .
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol provides a reliable starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane (to make a ~0.1 M solution)
-
Schlenk tube or microwave vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound, the XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Evacuate and Backfill: Seal the vessel, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Add Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Work-up: Upon completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the amination reaction.
References
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Larbi, C., et al. (2018). Reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
- Chemistry LibreTexts. (2023).
- Reddit User Discussion. (2018).
- Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
- Norrby, P.-O., et al. (2016). The Role of the Base in Buchwald-Hartwig Amination.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Reddit User Discussion. (2023).
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]
- Sheeja, A. A. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Old, D. W., et al. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- Ray, L., & Shaikh, M. M. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Inorganica Chimica Acta. [Link]
- Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [Link]
- Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Bheemireddy, V., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
- Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... [Link]
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- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for 1-Cyclopropyl-4-iodo-1H-pyrazole Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 1-cyclopropyl-4-iodo-1H-pyrazole. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies to help you navigate the complexities of ligand selection and reaction optimization.
The this compound core is a valuable building block in medicinal chemistry. The cyclopropyl group can act as a bioisostere for various functional groups, enhancing metabolic stability and binding affinity.[1] However, the electronic properties of the pyrazole ring and the presence of the cyclopropyl moiety can present unique challenges in cross-coupling reactions. This guide will focus on three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When working with this compound, the primary challenge is often the slow rate of oxidative addition, a common issue with electron-rich heteroaryl halides.[2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is sluggish or failing. What is the most likely cause?
A1: The slow reaction is often due to the electron-rich nature of the pyrazole ring, which hinders the initial oxidative addition of the Pd(0) catalyst to the C-I bond.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Success hinges on choosing a ligand that can accelerate this rate-determining step.
Q2: What class of ligands is most effective for this type of substrate?
A2: Bulky, electron-rich phosphine ligands are the industry standard for challenging Suzuki couplings.[2][3] These ligands stabilize the palladium center and promote both oxidative addition and the final reductive elimination step. N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating properties.[2][4]
Q3: Can you recommend specific ligands to screen for the Suzuki coupling of this compound?
A3: For initial screening, consider the following ligands, which have demonstrated broad utility with heteroaryl halides:[5]
-
Buchwald Biaryl Phosphine Ligands: SPhos and XPhos are particularly effective for coupling electron-rich substrates.[2][5]
-
N-Heterocyclic Carbene (NHC) Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its derivatives are powerful ligands that form highly stable and active palladium complexes.[6][7]
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective catalyst system. | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). Use a pre-catalyst like XPhos Pd G2 or G4 for reliable generation of the active Pd(0) species.[3][8] |
| Protodeboronation of Boronic Acid | Base is too strong or excess water is present. | Use a milder base like K₃PO₄ or Cs₂CO₃.[2] Ensure solvents are anhydrous, although a small amount of water can be beneficial.[2][9] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Thoroughly degas the reaction mixture. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that reliably forms Pd(0).[9] |
| Dehalogenation of Pyrazole | Side reaction promoted by certain bases or solvents. | Screen different bases (e.g., carbonates vs. phosphates) and ensure an inert atmosphere.[9][10] |
Representative Suzuki Coupling Protocol
Title: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] For this compound, challenges can arise from the nucleophilicity of the pyrazole nitrogens and potential β-hydride elimination with certain amines.[12]
Frequently Asked Questions (FAQs)
Q1: I am observing side products or no reaction in my Buchwald-Hartwig amination. What are the key considerations for this substrate?
A1: The choice of ligand is critical to favor the desired C-N coupling over potential side reactions.[13] The pyrazole ring itself can act as a ligand, potentially inhibiting the catalyst. Additionally, the amine substrate's steric and electronic properties will heavily influence the outcome.
Q2: Which ligands are best suited for the amination of this iodopyrazole?
A2: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are highly effective.[11] The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that have shown broad utility.[11] For specific amine classes, different ligands may be optimal.[14]
-
For Primary Amines: BrettPhos is an excellent choice.[14]
-
For Secondary Amines: RuPhos is often the ligand of choice.[14]
-
General Screening: XPhos has demonstrated broad applicability for C-N bond formation.
Q3: What role does the base play in the Buchwald-Hartwig reaction?
A3: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15] The choice of base can also influence the stability of sensitive functional groups.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Catalyst inhibition or slow oxidative addition. | Screen a panel of bulky phosphine ligands (XPhos, RuPhos, BrettPhos). Ensure the use of a strong base like NaOtBu. Use an appropriate pre-catalyst to ensure efficient generation of the active catalyst.[15] |
| Low Yield | Competing side reactions or catalyst deactivation. | Change the solvent (dioxane and toluene are common choices).[13][15] Ensure strictly anaerobic conditions. Consider a different generation of Buchwald pre-catalyst. |
| Dehalogenation | β-hydride elimination from the palladium-amido intermediate. | This is more common with primary alkylamines. Switching to a more sterically hindered ligand can disfavor this pathway. |
| Reaction with Pyrazole Nitrogen | The pyrazole N acts as a nucleophile. | This is generally less favorable than amination at the C4 position but can occur under certain conditions. A well-chosen ligand that promotes rapid oxidative addition and reductive elimination can minimize this. |
Visualizing the Catalytic Cycle
dot digraph "Buchwald-Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="L-Pd(II)(Ar)(I)", fillcolor="#FBBC05"]; Amine_Complex [label="[L-Pd(II)(Ar)(HNR₂)]⁺I⁻", fillcolor="#FBBC05"]; Amido_Complex [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05"]; Product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition\n (Ar-I)"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination\n (HNR₂)"]; Amine_Complex -> Amido_Complex [label=" Deprotonation\n (+ Base)"]; Amido_Complex -> Product [label=" Reductive\n Elimination"]; Amido_Complex -> Pd0 [style=invis]; // To position the product Product -> Pd0 [label=" Catalyst\n Regeneration", style=dashed, constraint=false]; } enddot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[16] The reaction typically employs a dual catalyst system of palladium and copper(I).[17] For sterically hindered or sensitive substrates like this compound, copper-free protocols are often advantageous to prevent alkyne homocoupling (Glaser coupling).[18]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is giving a significant amount of alkyne homocoupling byproduct. How can I prevent this?
A1: Alkyne homocoupling is a common side reaction catalyzed by the copper(I) co-catalyst.[18] The most effective way to eliminate this is to switch to a copper-free Sonogashira protocol.[18] This requires a more active palladium catalyst system capable of facilitating the catalytic cycle without copper.
Q2: What ligands are recommended for a copper-free Sonogashira coupling with my substrate?
A2: Highly electron-rich and bulky ligands are necessary to promote the key steps in the copper-free cycle.[19]
-
Bulky Trialkylphosphines: Tri-tert-butylphosphine (P(tBu)₃) is a classic, highly effective ligand for these reactions.
-
Buchwald Biaryl Phosphine Ligands: XPhos has also been successfully applied in Sonogashira couplings.
-
NHC Ligands: Palladium-NHC complexes can also be very effective catalysts for copper-free Sonogashira reactions.[20]
Q3: What is the role of the amine base in the Sonogashira reaction?
A3: The amine base (e.g., triethylamine, diisopropylamine) serves multiple purposes. It acts as a base to deprotonate the alkyne, a solvent, and in some cases, a reducing agent for Pd(II) pre-catalysts.[17][20]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Inefficient catalyst for the hindered substrate. | Increase reaction temperature. Switch to a more active ligand system, such as Pd₂(dba)₃ with P(tBu)₃ or an XPhos-based pre-catalyst.[18] |
| Significant Glaser Homocoupling | Copper-catalyzed side reaction. | Switch to a copper-free protocol. If using a copper co-catalyst, ensure rigorous exclusion of oxygen.[17][18] |
| Catalyst Decomposition (Palladium Black) | Unstable Pd(0) species. | Use a robust pre-catalyst. Ensure the amine base is of high purity and the solvents are adequately degassed. |
Ligand Selection Workflow
dot digraph "Ligand_Selection_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Coupling of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionType [label="Select Coupling Type", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Suzuki Path Suzuki [label="Suzuki (C-C)"]; Suzuki_Ligand [label="Screen Buchwald Ligands\n(SPhos, XPhos)\nor NHCs (IPr)"]; Suzuki_Troubleshoot [label="Troubleshoot:\n- Base Selection (K₃PO₄)\n- Check for Protodeboronation", shape=note, fillcolor="#FBBC05"];
// Buchwald Path Buchwald [label="Buchwald-Hartwig (C-N)"]; Buchwald_Ligand [label="Select Ligand by Amine Type:\n- Primary: BrettPhos\n- Secondary: RuPhos"]; Buchwald_Troubleshoot [label="Troubleshoot:\n- Strong Base (NaOtBu)\n- Check for Dehalogenation", shape=note, fillcolor="#FBBC05"];
// Sonogashira Path Sonogashira [label="Sonogashira (C-C triple)"]; Sonogashira_Ligand [label="Prefer Copper-Free Protocol.\nUse Bulky, Electron-Rich Ligands:\nP(tBu)₃, XPhos"]; Sonogashira_Troubleshoot [label="Troubleshoot:\n- Check for Homocoupling\n- Ensure Anhydrous/Anaerobic", shape=note, fillcolor="#FBBC05"];
End [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> ReactionType; ReactionType -> Suzuki [label=" Suzuki"]; ReactionType -> Buchwald [label=" Buchwald"]; ReactionType -> Sonogashira [label=" Sonogashira"];
Suzuki -> Suzuki_Ligand; Suzuki_Ligand -> Suzuki_Troubleshoot; Suzuki_Troubleshoot -> End;
Buchwald -> Buchwald_Ligand; Buchwald_Ligand -> Buchwald_Troubleshoot; Buchwald_Troubleshoot -> End;
Sonogashira -> Sonogashira_Ligand; Sonogashira_Ligand -> Sonogashira_Troubleshoot; Sonogashira_Troubleshoot -> End; } enddot Caption: Decision workflow for initial ligand selection.
References
- Reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation. (n.d.). ResearchGate.
- Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions. (2010). Tetrahedron. ElectronicsAndBooks.
- Heteroleptic (N‐heterocyclic carbene)–Pd–pyrazole (indazole) complexes: Synthesis, characterization and catalytic activities towards C–C and C–N cross‐coupling reactions. (2017). Applied Organometallic Chemistry. OUCI.
- Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. (2017). Organic Letters.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). Chemical Reviews. PMC - NIH.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2021). Organic Chemistry Frontiers. RSC Publishing.
- Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. (2019). Nature Communications. PMC - NIH.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2009). Angewandte Chemie International Edition. PubMed.
- Sonogashira coupling. (n.d.). Wikipedia.
- Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2011). ResearchGate.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2019). DSpace@MIT.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2022). ChemRxiv.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research. PubMed Central.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts.
- Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2013). R Discovery.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. NIH.
- Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). ResearchGate.
- Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. (2022). eScholarship.org.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2020). ResearchGate.
- Recent advances in Sonogashira reactions. (2009). Chemical Society Reviews. PubMed.
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (2022). ResearchGate.
- Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (2017). ResearchGate.
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Technical Support Center: Troubleshooting Homo-Coupling in Reactions with 1-Cyclopropyl-4-iodo-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 1-Cyclopropyl-4-iodo-1H-pyrazole in cross-coupling reactions. This molecule is a valuable building block in medicinal chemistry and materials science. However, its reactivity, particularly the lability of the C-I bond, can lead to undesired homo-coupling side reactions, complicating purification and reducing yields. This guide provides in-depth, experience-based answers to common challenges, focusing on the mechanistic rationale behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a significant problem with my this compound reactions?
A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-couplings where identical molecules couple with each other instead of the intended cross-coupling partners. With your substrate, this manifests in two primary, undesired products:
-
Aryl Halide Homo-coupling: The formation of a 4,4'-bis(1-cyclopropyl-1H-pyrazole) dimer from two molecules of your starting material.
-
Organometallic Homo-coupling: In reactions like Suzuki-Miyaura coupling, the organoboron reagent (e.g., an arylboronic acid) dimerizes to form a symmetrical biaryl.
These side reactions consume your starting materials and coupling partners, lowering the yield of your desired product. Furthermore, the resulting symmetrical dimers often have similar chromatographic properties to the target molecule, making purification challenging.
The underlying cause is a deviation from the primary catalytic cycle. For instance, the aryl halide dimer can form when an oxidative addition intermediate, (L)nPd(Ar)(I), undergoes further reaction with another palladium species instead of proceeding to transmetalation.[1] The homo-coupling of boronic acids is frequently promoted by the presence of oxygen, which can interact with the palladium catalyst to form a peroxo complex that facilitates this unwanted pathway.[2][3][4]
Sources
Technical Support Center: Scale-up Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and what are the key considerations for scale-up?
A1: The synthesis of this compound typically involves a two-step process: the N-cyclopropylation of pyrazole followed by iodination.
-
N-Cyclopropylation: This step can be challenging on a larger scale due to the nature of the reagents and potential for side reactions. Common methods involve the reaction of pyrazole with a cyclopropylating agent such as cyclopropyl bromide or a cyclopropyl boronic acid derivative. Careful control of reaction temperature and stoichiometry is crucial to minimize the formation of regioisomers.[1]
-
Iodination: The subsequent iodination of 1-cyclopropyl-1H-pyrazole is an electrophilic substitution reaction. The choice of iodinating agent is critical for achieving high regioselectivity for the 4-position. Common reagents include N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent.[2][3] On a larger scale, managing the exothermicity of the iodination reaction and ensuring efficient mixing are key safety and yield considerations.[4]
Q2: I am observing poor regioselectivity during the iodination step, with the formation of the 5-iodo isomer. How can this be controlled?
A2: Achieving high regioselectivity for the C4-position is a common challenge. The electronic nature of the pyrazole ring directs iodination to the 4-position. However, reaction conditions can influence the outcome.
-
Solvent and Temperature: The choice of solvent and reaction temperature can also impact the isomeric ratio. It is advisable to screen different solvents and optimize the temperature to favor the formation of the desired 4-iodo product.[4]
Q3: My reaction is producing a significant amount of di-iodinated byproducts. What is the cause and how can I prevent this?
A3: The formation of di-iodinated pyrazoles, or over-iodination, occurs when the pyrazole ring is highly activated, making it susceptible to further electrophilic attack.[5]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the iodinating agent is the most effective way to minimize over-iodination. Using a slight excess or a 1:1 molar ratio of the iodinating agent to the pyrazole substrate is recommended.
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to prevent the formation of di-iodinated species.[5]
Q4: What are the primary safety concerns to be aware of when scaling up the synthesis of this compound?
A4: Safety is paramount during scale-up. Key hazards include:
-
Exothermic Reactions: Both the N-cyclopropylation and iodination steps can be exothermic. Proper heat management through controlled reagent addition, efficient cooling, and adequate stirring is essential to prevent thermal runaway.[4]
-
Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, hydrazine, sometimes used in pyrazole synthesis, is toxic and potentially explosive.[4] Iodinating agents can be corrosive and release hazardous vapors. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE) and engineering controls.
-
Product Stability: While pyrazoles are generally stable, some derivatives can be sensitive to heat and light.[9][10] The thermal stability of the final product and intermediates should be assessed, especially if distillation is used for purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Cyclopropyl-1H-pyrazole (Step 1) | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing, which can be challenging on a larger scale. |
| Side reactions, such as N,N'-dicyclopropylation. | - Optimize the stoichiometry of the cyclopropylating agent. - Consider a different cyclopropylation method or catalyst. | |
| Product loss during workup. | - Optimize extraction and purification procedures. An acidic wash can help remove unreacted pyrazole.[11] | |
| Low Yield of this compound (Step 2) | Incomplete iodination. | - Increase reaction time, temperature, or the amount of iodinating agent. - Consider a more reactive iodinating agent if the pyrazole ring is deactivated.[11] |
| Formation of regioisomers. | - Screen different iodinating agents and reaction conditions (solvent, temperature) to improve C4-selectivity.[2][4][6] | |
| De-iodination of the product. | - This can be caused by light exposure or thermal stress.[9] Protect the reaction and product from light and avoid excessive heat. | |
| Product is a Dark Oil or Discolored Solid | Presence of residual iodine or other colored impurities. | - Treat the crude product with a solution of sodium thiosulfate to quench any remaining iodine. - Purification by column chromatography or recrystallization can remove colored impurities.[12] - Treatment with activated charcoal can also be effective for decolorization.[11] |
| Degradation of the product. | - Assess the stability of the product under the purification conditions. Avoid prolonged heating.[9][10] | |
| Difficulty in Purification/Isolation | Product is an oil and difficult to handle. | - If the product is an oil, ensure all solvent has been removed under high vacuum.[12] - Column chromatography is often the most effective method for purifying oily products.[12] |
| Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.[12] - For basic pyrazoles, deactivating the silica gel with triethylamine may improve separation.[12] | |
| Poor crystallization. | - Screen a variety of solvents and solvent mixtures for recrystallization.[12] |
Experimental Protocols
Protocol 1: Ceric Ammonium Nitrate (CAN)-Mediated Iodination for C4-Selectivity
This protocol is adapted for the C4-iodination of N-substituted pyrazoles and is known for its high regioselectivity.[3][6]
-
Dissolve the starting 1-cyclopropyl-1H-pyrazole in acetonitrile.
-
Add elemental iodine (I₂) to the solution.
-
Slowly add a solution of ceric ammonium nitrate (CAN) in acetonitrile.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of this compound by Column Chromatography
This is a general procedure for the purification of substituted pyrazoles.[12]
-
TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from impurities with an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen solvent system.
-
Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for optimal separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizing the Workflow
Troubleshooting Low Yield in Iodination
Caption: Troubleshooting workflow for low yield in the iodination step.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram - ResearchGate. (n.d.).
- identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem. (n.d.).
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchGate. (n.d.).
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. (2025, March 25).
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025, October 7).
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.).
- Technical Support Center: 4-Iodopyrazole Reactions - Benchchem. (n.d.).
- Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate | Scilit. (n.d.).
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022, April 4).
- Overview of synthesis of pyrazole derivatives [a] - ResearchGate. (n.d.).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. (n.d.).
- Iodination of Pyrazoles via I2/NaI or I2/CAN[13] | Download Table - ResearchGate. (n.d.).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (n.d.).
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. (2025, August 6).
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. (2009, July 23).
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021, January 15).
- Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA. (n.d.).
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025, March 25).
- CAS 2885229-54-7 | 1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole - Hoffman Fine Chemicals. (n.d.).
- 2885229-54-7|1-Cyclopropyl-4-iodo-5-methyl-1H-pyrazole - BLDpharm. (n.d.).
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents. (n.d.).
- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents - Benchchem. (n.d.).
- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives - ResearchGate. (n.d.).
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- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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Managing reaction temperature for 1-Cyclopropyl-4-iodo-1H-pyrazole
Welcome to the dedicated technical support guide for managing the synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals. My goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind the thermal management of this specific synthesis. The stability of both the cyclopropyl group and the carbon-iodine bond is critically dependent on precise temperature control, making this a non-trivial aspect of your experimental design.
Frequently Asked Questions (FAQs): Mastering Thermal Control
This section addresses the most common questions regarding temperature management during the synthesis, focusing on the critical iodination step of a 1-cyclopropyl-1H-pyrazole precursor.
Question 1: What is the optimal reaction temperature for the iodination of 1-cyclopropyl-1H-pyrazole?
Answer: There is no single "optimal" temperature; the ideal thermal conditions are dictated entirely by the chosen iodination reagent system. The pyrazole ring's nucleophilicity and the iodinating agent's reactivity create a landscape where different conditions are required to achieve success. From our experience, a balanced approach is often the most effective.
For instance, highly reactive systems like N-Iodosuccinimide (NIS) activated with a strong acid may require elevated temperatures (e.g., 80 °C) to drive the reaction to completion, especially with electron-deficient pyrazoles.[1][2] Conversely, "greener" methods using hydrogen peroxide as an in-situ oxidant for molecular iodine can often proceed efficiently at room temperature.[3][4]
Below is a comparative summary of common iodination systems and their typical temperature profiles.
| Iodination System | Typical Temperature | Key Considerations |
| I₂ / H₂O₂ in Water | Room Temperature | A green and mild option; the only byproduct is water.[4] Reaction times may be longer. |
| I₂ / CAN in Acetonitrile | Room Temp to 80 °C | Ceric Ammonium Nitrate (CAN) acts as a mild oxidant.[2] Heating may be required for less reactive substrates, but increases the risk of side reactions.[1][2] |
| N-Iodosuccinimide (NIS) / TFA | Room Temp to 80 °C | A powerful system for deactivated pyrazoles.[1] Requires careful control as overheating can lead to decomposition. The use of corrosive trifluoroacetic acid (TFA) is a key handling consideration.[1] |
| ICl / Li₂CO₃ in CH₂Cl₂ | Room Temperature | Iodine monochloride is highly reactive. The base is crucial to neutralize the HCl byproduct, which can otherwise cause deacylation or other side reactions.[5] |
Question 2: My reaction is sluggish. Can I simply increase the heat to speed it up?
Answer: While increasing temperature is a common strategy to accelerate reactions, it must be done with extreme caution when handling this compound or its precursors. There are two primary risks associated with excessive heat:
-
Thermal Decomposition: Iodinated heterocyclic compounds can be thermally labile.[6][7] Pyrazole-stabilized hypervalent iodine compounds, for example, exhibit decomposition temperatures starting as low as 120 °C.[6][8] While your target molecule is not a hypervalent species, this illustrates the potential sensitivity of the C-I bond. Uncontrolled heating can lead to the formation of tars and a significant reduction in yield.
-
Cyclopropyl Ring Opening: This is a critical and often overlooked risk. The cyclopropyl group is a strained ring system.[9] When attached to a π-system like pyrazole, particularly one bearing an electron-withdrawing iodine atom, its stability is compromised. Elevated temperatures can provide the activation energy needed for ring-opening reactions, especially in the presence of nucleophiles or acids, leading to a complex mixture of unwanted byproducts.[10][11]
Our recommendation: Before increasing the temperature, first verify the quality and stoichiometry of your reagents. If the reaction remains sluggish, increase the temperature cautiously in small increments (e.g., 5-10 °C), while closely monitoring the reaction by TLC or LC-MS for the appearance of new, unidentified spots which may indicate decomposition or side products.
Question 3: Why do some related pyrazole synthesis protocols call for very low temperatures (e.g., -78 °C)?
Answer: Sub-zero temperatures are typically employed when using highly reactive, kinetically controlled processes, most notably in metalation reactions. For instance, if an alternative synthesis route involves the deprotonation of the pyrazole ring with a strong base like n-butyllithium (n-BuLi) to form a lithium pyrazolide intermediate, cryogenic temperatures are mandatory.[2]
The causality is twofold:
-
Preventing Side Reactions: Strong organolithium bases are aggressive and can react with other functional groups in the molecule or with the solvent at higher temperatures. Maintaining the reaction at -78 °C (the sublimation point of dry ice) ensures the base performs its intended function with high selectivity.
-
Intermediate Stability: The resulting lithium pyrazolide is often unstable at higher temperatures. The low temperature preserves its integrity until it can be "trapped" by the electrophile (in this case, iodine).[2][3]
While direct iodination is more common for this target, understanding the principles of kinetic control at low temperatures is fundamental to advanced heterocyclic chemistry.
Troubleshooting Guide: A Root-Cause Analysis Approach
When experiments deviate from the expected outcome, a systematic approach to troubleshooting is essential. The following guide is structured to help you diagnose and resolve common temperature-related issues.
Issue: The reaction shows low conversion or has stalled completely.
Analysis: This is one of the most frequent challenges. Before assuming a temperature issue, it's crucial to validate the entire system. A stalled reaction is often a symptom of a deeper problem with reagents or setup, which can be exacerbated by suboptimal thermal conditions.
dot
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Solutions:
-
Validate Reagents: First, confirm the purity of your 1-cyclopropyl-1H-pyrazole starting material and the activity of your iodinating agent. Oxidants like CAN and reactive species like NIS can degrade over time.
-
Increase Temperature Cautiously: If reagents are confirmed to be of high quality, increase the reaction temperature in 10 °C increments. After each increase, allow the reaction to stir for 30-60 minutes and analyze an aliquot to assess progress.
-
Switch to a More Powerful Reagent System: If heating does not yield the desired product or leads to decomposition, the substrate may be too deactivated for the chosen method. Switching to a more potent system, such as NIS with a catalytic amount of TFA, may be necessary.[1]
Issue: The reaction mixture has turned dark brown/black, and TLC analysis shows a complex mixture of products.
Analysis: A dark, tarry reaction mixture is a classic indicator of product or reagent decomposition. This is almost always caused by excessive heat, either from an external source or an unmanaged exotherm.
dot
Caption: The impact of temperature on reaction outcomes.
Recommended Solutions:
-
Immediate Cooling: If you observe sudden darkening, immediately cool the reaction vessel in an ice bath to prevent further degradation.
-
Re-evaluate Heating Method: Standard heating mantles can have poor thermal regulation, leading to localized "hot spots." For sensitive reactions, using a thermostatically controlled oil bath provides more uniform and precise heating.
-
Optimize Reagent Addition: For reactions that are known to be exothermic, add the most reactive reagent slowly and portion-wise to a cooled solution of the substrate. This allows the reaction vessel to dissipate heat effectively, preventing a dangerous thermal runaway.
Experimental Protocol: Iodination using I₂ and Ceric Ammonium Nitrate (CAN)
This protocol is a robust method for the 4-iodination of many pyrazole systems and serves as an excellent example of where temperature control is critical.[2]
Materials:
-
1-cyclopropyl-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (1.3 equiv)
-
Ceric Ammonium Nitrate (CAN) (1.1 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclopropyl-1H-pyrazole (1.0 equiv) and iodine (1.3 equiv).
-
Dissolution: Add acetonitrile to dissolve the solids. The volume should be sufficient to ensure good mixing (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Begin stirring the solution at room temperature . Slowly add a solution of CAN (1.1 equiv) in acetonitrile to the flask over 10-15 minutes. Causality Note: Adding the oxidant slowly helps to control any initial exotherm from the reaction initiation.
-
Heating and Monitoring: Once the addition is complete, begin heating the reaction mixture to reflux (approx. 82 °C in MeCN) . Monitor the reaction progress by TLC or LC-MS every hour. For many pyrazoles, complete consumption of the starting material is observed overnight.[2] Trustworthiness Note: A self-validating protocol relies on monitoring. Do not simply heat for a set time; heat until the starting material is consumed to prevent unnecessary thermal stress on the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.
By understanding the chemical principles behind the temperature constraints, you can intelligently design, monitor, and troubleshoot your synthesis, leading to higher yields, better purity, and more reliable results.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
- BenchChem. (2025).
- Wirth, T., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
- Wirth, T., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.
- Wirth, T., et al. (2019).
- Larock, R. C., et al. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.
- Zora, M., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Nawaz, H., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Bąk, A., et al. (2021).
- Wikipedia. (n.d.). Cyclopropyl group. Wikipedia.
- BenchChem. (2025). The Cyclopropyl Group in 1-Cyclopropyl-2-nitronaphthalene: A Technical Guide to Its Reactivity. BenchChem.
- Beilstein-Institut. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
- Larock, R. C., et al. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC.
- Interchim. (n.d.).
- Brandstätter, M., & Waser, M. (2018). Reactivity of electrophilic cyclopropanes. PMC.
- Toste, F. D., et al. (2020). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
- Plevova, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- ResearchGate. (2014). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
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- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Base selection for Suzuki coupling of 1-Cyclopropyl-4-iodo-1H-pyrazole
An Application Scientist's Guide to Suzuki Coupling of 1-Cyclopropyl-4-iodo-1H-pyrazole
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions is paramount to the success of your research, particularly in the synthesis of novel pharmaceutical agents. The Suzuki-Miyaura coupling of N-heterocycles like this compound is a powerful tool, but its success is critically dependent on the judicious selection of the base.
This guide is structured to provide direct answers to the challenges you may face, moving from foundational principles to advanced troubleshooting. We will explore the causal relationships behind experimental choices to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) on Base Selection
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base is not a passive component; it is a critical activator in the catalytic cycle, primarily in the transmetalation step.[1] Organoboron compounds, such as boronic acids, are generally not nucleophilic enough to transfer their organic group to the palladium center on their own.[2] The base facilitates this transfer through one of two predominant mechanistic pathways:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][3][4] This activated species is significantly more reactive and readily undergoes transmetalation with the R¹-Pd(II)-X complex. Computational and experimental studies suggest this is a major pathway.[4][5]
-
The Alkoxide/Hydroxide Pathway: The base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide complex (R¹-Pd(II)-OR).[5][6] This complex then reacts with the neutral boronic acid in the transmetalation step.[2]
The operative pathway can depend on the specific base, solvent, and substrates involved. However, the core function remains the same: to increase the nucleophilicity of the organoboron species to enable the crucial C-C bond-forming transmetalation step.[3][7]
Q2: Which bases are commonly used for the Suzuki coupling of 4-iodopyrazoles and how do I select the right one?
For N-heterocyclic substrates like this compound, a range of inorganic bases are typically employed. The choice depends on factors like substrate stability, desired reactivity, and cost. Organic bases are less common but can be useful in specific cases where inorganic salts pose solubility or compatibility issues.[1][8]
Comparative Table of Common Inorganic Bases
| Base | General Strength | Solubility | Key Considerations & Use Cases |
| Na₂CO₃ | Moderate | Moderate in aqueous mixtures | A cost-effective, mild base suitable for many standard couplings.[9][10] Often a good starting point for initial screening.[11] |
| K₂CO₃ | Moderate | Good in aqueous mixtures | A very common and reliable choice. Slightly more basic and often more effective than Na₂CO₃.[12][13] |
| Cs₂CO₃ | Moderate-Strong | High in many organic solvents | Often gives superior results, a phenomenon sometimes called the "caesium effect".[14][15] Its high solubility can be advantageous, but it is significantly more expensive.[16] |
| K₃PO₄ | Strong | Moderate-High | An excellent choice for challenging couplings, especially with N-heterocycles and less reactive aryl chlorides.[1][9][17] Its strength can overcome issues related to catalyst inhibition by the pyrazole nitrogen.[18] |
| KF | Weak-Moderate | Varies | Fluoride ions are believed to activate the boronic acid uniquely. Can be effective when other bases fail, particularly if substrates are base-sensitive.[7][9] |
Q3: My pyrazole has an unprotected N-H group. How does this influence my choice of base?
This is a critical consideration. Pyrazoles and other azoles are acidic, and the N-H proton can be removed by the base.[18] The resulting pyrazolate anion can act as a ligand and coordinate to the palladium center, potentially poisoning or inhibiting the catalyst and leading to low yields.[18][19]
To overcome this, a stronger base is often required. Potassium phosphate (K₃PO₄) is frequently the base of choice for these substrates. Its greater basicity is thought to favor the productive catalytic cycle over catalyst inhibition pathways.[18][20] While seemingly counterintuitive, using a stronger base can lead to a more efficient reaction for acidic N-heterocycles.
Troubleshooting Guide
Q: My reaction yield is low or the reaction has stalled. Could the base be the problem?
A: Yes, the base is a primary suspect. Consider the following diagnostic workflow:
-
Assess Base Strength: If you are using a mild base like Na₂CO₃ or K₂CO₃ with your pyrazole substrate, catalyst inhibition might be the issue.[18] Solution: Switch to a stronger, non-nucleophilic base like K₃PO₄ .[1][17] This is often the most effective change for nitrogen-rich heterocycles.
-
Check Solubility: Ensure your base is at least partially soluble in your solvent system. A biphasic organic/aqueous system (e.g., Dioxane/Water, Toluene/Water) is common and helps dissolve the inorganic base and organic substrates.[2][6] If solubility is poor, consider switching to Cs₂CO₃ , which has better solubility in many organic solvents.[16]
-
Evaluate Reagent Stoichiometry: Ensure you are using at least 2-3 equivalents of the base. This is necessary to drive the reaction to completion.
Q: I am observing significant protodeboronation (C-B bond cleavage) of my boronic acid. How can I fix this?
A: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water) and reverts to the corresponding arene, thus reducing the yield.[19]
-
Optimize the Base: Very strong bases, particularly hydroxides (NaOH, KOH), can accelerate this side reaction.[17] If using K₃PO₄ and observing this issue, ensure your conditions are not excessively harsh (e.g., prolonged heating).
-
Use Anhydrous Conditions: While many Suzuki protocols use water, it can be the source of protons.[17] If protodeboronation is severe, try running the reaction under anhydrous conditions with a base like KF or Cs₂CO₃ in a solvent like anhydrous dioxane or THF.
-
Use a More Stable Boron Species: Arylboronic acids can be unstable.[8] Consider converting your boronic acid to a more robust boronic ester (e.g., a pinacol ester, MIDA boronate, or an organotrifluoroborate salt) which are often less prone to protodeboronation.[2][6]
Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be required based on the specific boronic acid used.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol uses a common and cost-effective base suitable for many substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.5 equiv)[13]
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the iodo-pyrazole.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimized Procedure for N-Heterocycles using Potassium Phosphate (K₃PO₄)
This protocol is recommended for potentially challenging couplings involving the acidic pyrazole ring.[18]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv) OR a pre-catalyst like SPhos Pd G2 (0.02 equiv)
-
K₃PO₄ (2.0 - 3.0 equiv)[18]
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst/ligand system.
-
Add the degassed 4:1 dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours. The use of more active Buchwald-type ligands often allows for lower temperatures and shorter reaction times.[17]
-
Monitor the reaction by TLC or LC-MS.
-
Follow the work-up and purification steps (5-8) as described in Protocol 1.
-
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023). Suzuki reaction.
- Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- Martins, N., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.
- Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Quora.
- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- NIH National Library of Medicine. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- Royal Society of Chemistry. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
- Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?.
- ACS Publications. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry.
- ResearchGate. (2016). Suzuki Reaction of Aryl Bromides Using a Phosphine-Free Magnetic Nanoparticle-Supported Palladium Catalyst.
- ResearchGate. (2015). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones.
- ResearchGate. (2005). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines.
- Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
- ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters.
- Li, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
- NIH National Library of Medicine. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- PubMed. (n.d.). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. quora.com [quora.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in 1-Cyclopropyl-4-iodo-1H-pyrazole Amination
Welcome to the technical support center for the amination of 1-cyclopropyl-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the initial troubleshooting steps?
A1: Incomplete conversion is a common issue in Buchwald-Hartwig aminations. Before focusing on the solvent, it's essential to validate your core reaction components.[1]
-
Reagent Purity: Ensure the purity of your this compound and the amine. Impurities can poison the palladium catalyst.
-
Catalyst and Ligand Integrity: Use a reliable source of palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) and phosphine ligand.[1] Older or improperly stored reagents may have reduced activity. Consider using a pre-catalyst for more consistent generation of the active catalytic species.[1]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[1] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvent is thoroughly degassed.[1]
-
Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[1] Ensure the base is sufficiently soluble in your chosen solvent, as poor solubility can hinder the reaction.
Troubleshooting Guide: Solvent-Related Issues
Q2: I'm observing significant side product formation, particularly dehalogenation of my starting material. How can the solvent choice mitigate this?
A2: Dehalogenation, the replacement of the iodine atom with hydrogen, is a known side reaction in palladium-catalyzed couplings.[2] The solvent plays a significant role in promoting or suppressing this pathway.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. While classic Buchwald-Hartwig reactions often employ nonpolar, aprotic solvents like toluene or m-xylene, polar aprotic solvents can sometimes lead to different product distributions.[3] In some cases, polar solvents can stabilize intermediates that lead to undesired side reactions.[3][4] It's recommended to screen both nonpolar and polar aprotic solvents to find the optimal conditions for your specific substrate.
-
Coordinating Solvents: Solvents with coordinating ability, such as DMF, NMP, or MeCN, can interact with the palladium catalyst and influence its reactivity and selectivity.[4][5] These interactions can sometimes favor the desired amination over dehalogenation. However, they can also lead to catalyst inhibition if the coordination is too strong.
Q3: My desired product is forming, but I'm getting a mixture of N-arylated and C-aminated products. How can I improve the selectivity?
A3: The pyrazole ring has two potential nucleophilic sites: the nitrogen atoms of the ring and the carbon at the 4-position (after oxidative addition of the C-I bond to palladium). The solvent can influence the relative rates of these competing reactions.
-
Solvent Dielectric Constant: While not a universal rule, solvents with a higher dielectric constant can sometimes favor C-N bond formation at the expense of N-arylation. This is because the transition state for the desired amination is often more polar than that of competing side reactions.[6]
-
Solvent Screening: A systematic screening of solvents with varying polarities and coordinating abilities is the most effective approach to optimize selectivity. Consider the solvents listed in the table below.
Data Presentation: Solvent Effects on Amination Reactions
| Solvent | Polarity | Dielectric Constant (approx.) | Typical Observations in Buchwald-Hartwig Amination |
| Toluene | Nonpolar | 2.4 | Good for many standard aminations; can have solubility issues with polar reagents. |
| m-Xylene | Nonpolar | 2.4 | Similar to toluene, often used for higher boiling point reactions.[3] |
| 1,4-Dioxane | Nonpolar | 2.2 | A common choice, but can also have solubility limitations.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Generally a good solvent, but its lower boiling point may limit reaction temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Can improve solubility and reaction rates, but may also promote side reactions.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | Similar to DMF, can be effective but requires careful optimization.[3][4] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Can influence selectivity in some cross-coupling reactions.[4] |
Experimental Protocols & Visual Guides
General Protocol for the Amination of this compound
This protocol provides a starting point for your experiments. Optimization of catalyst, ligand, base, and solvent will be necessary for your specific amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Oven-dried Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound (1.0 equiv), amine (1.2 equiv), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Add the base (1.5-2.0 equiv).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common amination reaction issues.
Advanced Troubleshooting
Q4: I have screened multiple solvents and still face issues with low yield or side reactions. What other parameters can I investigate?
A4: If solvent screening does not resolve the issue, a deeper dive into the catalytic system is warranted.
-
Ligand Choice: The choice of phosphine ligand is crucial and can have a more significant impact than the solvent in some cases.[9] Bulky, electron-rich ligands like tBuDavePhos or BrettPhos are often effective for challenging aminations.[7][9]
-
Catalyst System: While palladium is the most common catalyst, copper-catalyzed systems can be effective for certain aminations, particularly with amines possessing β-hydrogens.[7][10]
-
Protecting Groups: If your pyrazole has an unprotected N-H group, it can compete in the coupling reaction, potentially leading to polymerization or other side products.[2] Protecting the pyrazole nitrogen with a suitable group (e.g., trityl) can prevent this and improve the yield of the desired C4-aminated product.[7]
-
Microwave Irradiation: The use of microwave irradiation can significantly accelerate reaction times and sometimes lead to cleaner reaction profiles and higher yields compared to conventional heating.[7][11]
Logical Relationship: Key Reaction Parameters
Caption: Interplay of key parameters in the amination reaction.
By systematically evaluating these parameters, with a particular emphasis on the judicious selection of solvent, you can overcome common challenges in the amination of this compound and achieve your desired synthetic outcomes.
References
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem. (n.d.).
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem. (n.d.).
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.
- Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions - Benchchem. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate.
- Optimization Reaction Conditions for Cyclization a. (n.d.). ResearchGate.
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Cyclopropyl-4-iodo-1H-pyrazole and 4-Bromo-pyrazole in Cross-Coupling Reactions
Introduction: The Central Role of Functionalized Pyrazoles in Modern Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2][3] The ability to precisely functionalize this heterocycle, particularly at the C4-position, is paramount for generating molecular diversity and fine-tuning pharmacological properties. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for this purpose.
This guide provides an in-depth, objective comparison of two key C4-functionalization precursors: 1-cyclopropyl-4-iodo-1H-pyrazole and 4-bromo-pyrazole . We will dissect their relative performance in cornerstone cross-coupling reactions, supported by experimental data, to provide researchers, medicinal chemists, and process development professionals with a rational framework for substrate selection. Our analysis moves beyond simple yield comparisons to explore the underlying mechanistic principles and practical considerations that govern reactivity, enabling more efficient and predictable synthesis design.
The Theoretical Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity between iodo- and bromo-pyrazoles in palladium-catalyzed cross-coupling is fundamentally rooted in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The first and often rate-limiting step in most cross-coupling catalytic cycles is the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond.
The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage. This translates into faster rates of oxidative addition for iodo-pyrazoles, which can often be successfully coupled under milder reaction conditions—lower temperatures, lower catalyst loadings, and with a broader range of coupling partners.[1][4]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285[5] |
| C-I | ~213[5] |
The N1-substituent also plays a crucial role. The 1-cyclopropyl group is a small, electronically neutral moiety that ensures regioselectivity in subsequent reactions and improves solubility in organic solvents. In contrast, an unprotected 4-bromo-pyrazole possesses an acidic N-H proton, which can complicate reactions by consuming base, coordinating to and inhibiting the catalyst, or leading to undesired side reactions like polymerization.[6][7] Therefore, N-protection of 4-bromo-pyrazole (e.g., with a trityl, benzyl, or methyl group) is often a prerequisite for successful coupling, adding steps to a synthetic sequence.[8][9][10]
Visualizing the Catalytic Cycle: The Critical Oxidative Addition Step
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura reaction. The key distinction in reactivity between our two substrates occurs at the initial Oxidative Addition stage, where the weaker C-I bond of the iodopyrazole facilitates faster entry into the catalytic cycle compared to the more robust C-Br bond.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Head-to-Head Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond makes this compound a more versatile and efficient substrate across the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C(sp²)-C(sp²) bonds. Here, the performance gap between iodo- and bromo-pyrazoles is distinct. 4-Iodopyrazoles consistently provide higher yields in shorter reaction times and at lower temperatures.[11][12]
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ / DME, H₂O | 90°C, 5 min (MW) | 95% | [11] |
| 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, H₂O | 100°C, 16h | 85% | [13] |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30 mol%) | K₂CO₃ / THF, H₂O | Reflux, 2d | 71% | [12][14] |
| 4-Bromo-1H-pyrazole (unprotected) | Phenylboronic acid | XPhos Precatalyst (P1) | K₃PO₄ / Dioxane, H₂O | 100°C, 24h | 86% | [6] |
Note: Direct comparison is challenging as reaction conditions are optimized for each substrate in the literature. However, the trend of milder conditions for the iodo-substrate is clear. The high yield for unprotected 4-bromopyrazole required a specialized, highly active precatalyst system.
Sonogashira Coupling: C-C(alkynyl) Bond Formation
The Sonogashira coupling is the premier method for installing alkynyl moieties. The reactivity order generally follows I > Br >> Cl.[15][16] The reaction with 4-iodopyrazoles often proceeds smoothly at or slightly above room temperature, while 4-bromopyrazoles typically require elevated temperatures, which can increase the risk of side reactions like alkyne homocoupling (Glaser coupling).[17]
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield | Reference |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80°C, 24h | 86% | [12][14] |
| 5-Chloro-4-iodo-1,3-disubstituted pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | RT | Good | [15] |
| 4-Bromo-1-benzyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80°C, 4h | 91% | [1] |
Insight: While high yields are achievable with bromopyrazoles, the selective coupling of an iodopyrazole in the presence of other halogens (e.g., a chloro-substituent) demonstrates the precise reactivity control afforded by the C-I bond.[15]
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing many bioactive molecules.[18][19] The reactivity trend in this reaction can be more nuanced and highly dependent on the specific catalyst system and amine coupling partner. While the C-I bond is more reactive towards oxidative addition, some studies have found 4-bromo-pyrazoles to be surprisingly effective, sometimes even outperforming their iodo counterparts under specific, optimized conditions, particularly when amines lacking β-hydrogens are used.[9][10]
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuXPhos | NaOtBu / Toluene | 110°C, 24h | 48% | [10] |
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ / Xylene | 90°C, 24h | 60% | [10] |
| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ / Xylene | 90°C, 24h | 67% | [9] |
| 4-Iodo-1H-pyrazole (unprotected) | Pyridyl 2-amino pyrimidine | Various Pd catalysts / Xantphos | - | - | 0% (decomposition) | [7] |
Expert Analysis: The data suggests that for C-N coupling, while iodopyrazoles are generally reactive, bromopyrazoles can be highly effective with the right choice of bulky phosphine ligand.[10][18] The complete failure of the unprotected 4-iodopyrazole highlights the critical issue of catalyst inhibition and substrate decomposition with N-H pyrazoles.[7]
Workflow for Substrate Selection
The choice between an iodo- and bromo-pyrazole is a strategic one, balancing reactivity, cost, and the demands of the specific transformation.
Sources
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A Comparative Guide to Palladium vs. Copper Catalysis for the Amination of 1-Cyclopropyl-4-iodo-1H-pyrazole
For researchers and professionals in drug development, the efficient synthesis of 4-aminopyrazole derivatives is a critical task. These scaffolds are privileged structures in medicinal chemistry, notably as inhibitors of key signaling pathways like the Janus kinase (JAK) pathway.[1] The C-N cross-coupling of precursors such as 1-cyclopropyl-4-iodo-1H-pyrazole is a cornerstone of this synthetic effort. The choice of catalyst—typically palladium or copper—is a pivotal decision that profoundly impacts reaction efficiency, substrate scope, and overall success.
This guide provides an in-depth, objective comparison of palladium- and copper-based catalytic systems for the amination of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounded in mechanistic principles and supported by experimental data from closely related systems.
The Strategic Importance of Catalyst Selection
The two dominant methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] While both aim to form a C-N bond, their mechanisms, operational requirements, and, most importantly, their substrate preferences differ significantly. A key determinant in catalyst selection is the nature of the amine coupling partner, specifically the presence or absence of β-hydrogens, which can lead to undesired side reactions like β-hydride elimination in palladium-catalyzed processes.[1]
A seminal study comparing Pd and Cu catalysts for the amination of 4-halo-1H-1-tritylpyrazoles revealed a crucial complementarity:
-
Palladium catalysts excel when coupling aromatic or bulky alkylamines that lack β-hydrogens.[1][4][5]
-
Copper catalysts are generally more effective for coupling primary and secondary alkylamines that possess β-hydrogens.[1][4][5]
This guide will use this principle as a central theme, providing the technical rationale to empower chemists to make informed decisions for their specific synthetic targets.
Palladium-Catalyzed Amination: The Buchwald-Hartwig Approach
The Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation, renowned for its broad functional group tolerance and high efficiency, driven by the development of sophisticated phosphine ligands.[2][6]
Mechanistic Rationale & The Role of the Ligand
The catalytic cycle of the Buchwald-Hartwig reaction is a well-established sequence of steps involving a Pd(0)/Pd(II) redox couple. The ligand is not a mere spectator; it is fundamental to the catalyst's efficacy.
Key Functions of the Phosphine Ligand:
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition of the aryl iodide, which is often the rate-determining step.
-
Steric Protection: Bulky ligands create a sterically hindered coordination sphere around the palladium. This promotes the formation of a monoligated Pd(0) active species and encourages the final C-N bond-forming reductive elimination.[7][8]
-
Enhance Solubility & Stability: The ligand architecture ensures the stability and solubility of the catalytic species throughout the reaction.
Copper-Catalyzed Amination: The Modern Ullmann Condensation
The Ullmann reaction, traditionally a high-temperature coupling using stoichiometric copper, has been transformed into a versatile, ligand-accelerated catalytic process.[7][8] It offers a cost-effective and often complementary alternative to palladium-based methods, particularly for certain classes of amines.
Mechanistic Considerations
While the precise mechanism can vary, the modern, ligand-assisted Ullmann-type reaction is generally believed to proceed through a Cu(I)/Cu(III) cycle. Oxidative addition of the aryl iodide to a Cu(I) complex is a key step, and like its palladium counterpart, this process is often rate-limiting.[2]
The Advantage for Primary Alkylamines: Copper-catalyzed systems are often more successful for primary and some secondary alkylamines that contain β-hydrogens. This is because the mechanism is less susceptible to the β-hydride elimination pathway that can plague Pd-catalyzed reactions with these substrates, leading to reduced yields and olefin byproducts.[1][4]
Performance Comparison: Pd vs. Cu
The following tables summarize experimental data from the amination of 4-halo-1-tritylpyrazoles, which serves as an excellent model for the target this compound system. The data clearly illustrates the complementary substrate scope of the two catalysts.[1]
Table 1: Palladium-Catalyzed Amination of 4-Bromo-1-tritylpyrazole with Various Amines [1]
| Entry | Amine | Catalyst System | Conditions | Yield (%) | Commentary |
| 1 | Morpholine | Pd(dba)₂, tBuDavePhos | tBuOK, Xylene, 90°C, 24h | 67 | Good yield for cyclic secondary amine. |
| 2 | Pyrrolidine | Pd(dba)₂, tBuDavePhos | tBuOK, Xylene, 90°C, 24h | 7 | Low yield, likely due to β-hydride elimination. |
| 3 | Propylamine | Pd(dba)₂, tBuDavePhos | tBuOK, Xylene, 90°C, 24h | Low | Ineffective for primary alkylamines with β-H. |
| 4 | Adamantylamine | Pd(dba)₂, tBuDavePhos | tBuOK, Xylene, 90°C, 24h | 80 | Excellent yield for bulky amine lacking β-H. |
| 5 | Aniline | Pd(dba)₂, tBuDavePhos | tBuOK, Xylene, 90°C, 24h | 75 | Good yield for aromatic amine. |
Data adapted from Usami, Y. et al., Molecules, 2020.[1][5] Note: The study found 4-bromopyrazole to be a more effective substrate than 4-iodopyrazole for this specific Pd-catalyzed system.
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Various Amines [1]
| Entry | Amine | Catalyst System | Conditions | Yield (%) | Commentary |
| 1 | Morpholine | CuI, 2-acetylcyclohexanone | Cs₂CO₃, DMF, 100°C, 24h | 22 | Lower yield compared to Pd system. |
| 2 | Pyrrolidine | CuI, 2-acetylcyclohexanone | Cs₂CO₃, DMF, 100°C, 24h | 43 | Significantly better than Pd system. |
| 3 | Propylamine | CuI, 2-acetylcyclohexanone | Cs₂CO₃, DMF, 100°C, 24h | 55 | Good yield for primary alkylamine with β-H. |
| 4 | Adamantylamine | CuI, 2-acetylcyclohexanone | Cs₂CO₃, DMF, 100°C, 24h | 0 | Ineffective for bulky amine. |
| 5 | Aniline | CuI, 2-acetylcyclohexanone | Cs₂CO₃, DMF, 100°C, 24h | 15 | Low yield for aromatic amine. |
Data adapted from Usami, Y. et al., Molecules, 2020.[1][5]
These results strongly suggest a clear decision framework: for coupling this compound with aromatic, heteroaromatic, or bulky aliphatic amines (e.g., tert-butylamine), a palladium/biarylphosphine catalyst system is the superior choice. Conversely, for coupling with primary or less-hindered secondary alkylamines (e.g., propylamine, pyrrolidine), a copper/diamine or β-diketone ligand system is likely to provide higher yields.
Experimental Protocols
The following protocols are generalized starting points for the amination of this compound and should be optimized for each specific amine substrate.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Recommended for aromatic or bulky alkylamines lacking β-hydrogens.
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., tBuDavePhos or Xantphos, 4-10 mol%).[9]
-
Add Base and Amine: Add the base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv) and the amine coupling partner (1.2 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration) via syringe.
-
Reaction: Heat the mixture in an oil bath to 80-110°C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aminopyrazole product.
Protocol 2: Copper-Catalyzed Amination (Ullmann-Type)
Recommended for primary and secondary alkylamines with β-hydrogens.
-
Vessel Preparation: To an oven-dried Schlenk tube or sealed tube, add this compound (1.0 equiv), Copper(I) iodide (CuI, 5-10 mol%), and the ligand (e.g., 1,10-phenanthroline or 2-acetylcyclohexanone, 10-20 mol%).[7]
-
Add Base and Amine: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and the amine (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add Solvent: Add anhydrous solvent (e.g., dioxane or DMF, to achieve ~0.2 M concentration) via syringe.[7]
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath to 100-120°C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or dichloromethane. Filter through a short plug of celite, washing with additional solvent.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the product.
Conclusion and Outlook
The choice between palladium and copper catalysis for the amination of this compound is not a matter of inherent superiority, but of strategic selection based on the amine coupling partner.
-
Palladium/Buchwald-Hartwig systems offer broad scope and high efficiency, particularly for challenging couplings involving aromatic and sterically hindered amines. The continual evolution of biarylphosphine ligands has made this the go-to method for many C-N bond formations.
-
Copper/Ullmann systems provide a crucial, complementary approach. They are often more economical and demonstrate superior performance for less sterically demanding alkylamines, especially those prone to β-hydride elimination with palladium catalysts.
By understanding the mechanistic underpinnings and leveraging the comparative experimental data, researchers can intelligently design synthetic routes, minimize side reactions, and efficiently access the valuable 4-aminopyrazole core for applications in drug discovery and beyond.
References
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- Usami, Y., Kubo, Y., Takagaki, T., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
- Jędrzejewska, B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17945–17956. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]
- Wang, M., et al. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Journal of the American Chemical Society, 145(27), 14573–14580. [Link]
- Zare, A., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(20), 4847-4884. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022).
- Shaposhnikov, S. D., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59, 2101–2106. [Link]
- Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(48), 17102–17105. [Link]
- Wang, M., et al. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship, University of California. [Link]
- Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Simon, J. C. (2023). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship, University of California. [Link]
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- Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 49(49), 9439-9443. [Link]
- Usami, Y., et al. (2020). CuI-catalyzed allylamination of 4-halo-1H-1-tritylpyrazoles 1.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
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- He, H., et al. (2006).
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A Comparative Guide to the Performance of 1-Cyclopropyl-4-iodo-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Cyclopropyl-4-iodopyrazole Scaffold
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The introduction of a cyclopropyl group at the N1 position can enhance metabolic stability and binding affinity, while the iodo-substituent at the C4 position provides a versatile handle for molecular diversification through transition metal-catalyzed cross-coupling reactions. 1-Cyclopropyl-4-iodo-1H-pyrazole is therefore a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. This guide will explore its performance in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] 4-Iodopyrazoles are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[2]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species, facilitating the transfer of the organic group to the palladium center.
Sources
Characterization of 1-Cyclopropyl-4-iodo-1H-pyrazole reaction products
An In-Depth Technical Guide to the Reaction Products of 1-Cyclopropyl-4-iodo-1H-pyrazole
This guide provides an in-depth comparison of the reaction products of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the ability to functionalize it at the C4 position via the iodo-substituent opens a gateway to a vast chemical space.[1][2] This document offers an objective analysis of key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.
The C4-iodine atom on the pyrazole ring serves as a highly effective reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.[3][4] We will explore the characterization of products from Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions, providing the causal insights behind experimental choices and self-validating protocols.
Suzuki-Miyaura Coupling: Accessing 4-Aryl/Heteroaryl Pyrazoles
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[3] It facilitates the coupling of the 4-iodopyrazole with a wide array of aryl or heteroaryl boronic acids or esters, producing biaryl structures that are common motifs in kinase inhibitors and other therapeutic agents.[5]
General Reaction Scheme
Detailed Experimental Protocol
This protocol is a representative example adapted from established methodologies for the coupling of 4-iodopyrazoles.[3][5]
-
Reaction Setup: In a flame-dried microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes to ensure anaerobic conditions.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the iodopyrazole should be approximately 0.1–0.2 M.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or microwave reactor and heat to 90–120 °C for the specified time (5 minutes to 12 hours), monitoring progress by TLC or LC-MS.[3]
-
Workup & Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Comparative Performance Data
The following table summarizes representative data for Suzuki-Miyaura couplings on 4-iodopyrazole substrates. Conditions are highly adaptable based on the specific coupling partners.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | High |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 h | 56 |
| 4-Iodo-1H-pyrazole | Generic Arylboronic acid | Pd(OAc)₂/SPhos (3/6) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 h | Good-Excellent |
Data adapted from studies on analogous 4-iodopyrazole compounds.[3][4]
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction: Crafting 4-Alkenyl Pyrazoles
The Heck-Mizoroki reaction is a powerful method for the vinylation of aryl halides, forming a C-C bond between the 4-iodopyrazole and an alkene.[6][7] This transformation is highly valuable for producing substituted olefins with excellent stereoselectivity, typically favoring the E-isomer.[8]
General Reaction Scheme
Detailed Experimental Protocol
This protocol is based on a study optimizing the Heck-Mizoroki reaction for 1-protected-4-iodo-1H-pyrazoles.[8]
-
Reaction Setup: In a reaction vessel, dissolve the this compound (1.0 equiv.) and the desired alkene (e.g., methyl acrylate, 1.2 equiv.) in a mixture of DMF and triethylamine (Et₃N).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1-10 mol%) and the phosphine ligand, triethyl phosphite (P(OEt)₃, 4 mol%).
-
Heating: Heat the mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Comparative Performance Data
The choice of N-protecting group and phosphine ligand is critical for achieving high yields. The trityl group proved to be a desirable N-1 protective group in related studies.[8]
| N-1 Substituent | Alkene | Ligand (mol%) | Yield (%) | Key Observation |
| Trityl | Methyl acrylate | None | 46 | Ligand is crucial for high yield. |
| Trityl | Methyl acrylate | P(OEt)₃ (4) | 95 | Optimal ligand concentration. |
| Trityl | Methyl acrylate | PPh₃ (4) | 50 | P(OEt)₃ is a superior ligand. |
| Benzyl | Methyl acrylate | P(OEt)₃ (4) | 88 | Benzyl is also an effective protecting group. |
Data from a study on various 1-protected 4-iodo-1H-pyrazoles.[8]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, employing a dual catalytic system of palladium and copper.[9] This reaction allows for the direct installation of an alkynyl group at the C4 position of the pyrazole ring, a valuable transformation for creating rigid molecular scaffolds and intermediates for further synthesis.[10]
General Reaction Scheme
Detailed Experimental Protocol
This is a representative procedure for the Sonogashira coupling of a 4-iodopyrazole derivative.[9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a suitable base (e.g., Et₃N or DIPA). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Performance Data
The Sonogashira coupling is generally high-yielding for iodo-pyrazoles. The choice of base and solvent can be optimized for specific substrates.
| Iodo-Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1-(Protected)-3-iodo-pyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 64 |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 95 |
Data compiled from various sources on substituted iodopyrazoles.[4][9][11]
Catalytic Cycle Diagram
Caption: Interconnected Pd/Cu catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Synthesizing 4-Amino Pyrazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This reaction is indispensable for introducing primary or secondary amine functionalities onto the pyrazole core, a critical step in the synthesis of many pharmaceutical compounds.[13]
General Reaction Scheme
Detailed Experimental Protocol
The following is a general procedure, often requiring microwave irradiation to expedite the reaction.[14]
-
Reaction Setup: In a microwave vial, add the this compound (1.0 equiv.), the desired amine (2.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ or a specific palladacycle (10 mol%), a bulky phosphine ligand like tBuDavePhos (20 mol%), and a strong base like potassium t-butoxide (tBuOK) (2.0 equiv.).
-
Solvent and Atmosphere: Add an anhydrous, high-boiling solvent such as xylene or toluene. Seal the vial and purge with an inert gas.
-
Heating: Heat the reaction mixture using a microwave apparatus to high temperatures (e.g., >80 °C) for a specified duration.
-
Workup & Purification: After cooling, the reaction is diluted with an organic solvent and washed with water to remove the base and salts. The organic layer is then dried, concentrated, and purified by chromatography.
Comparative Performance Data
Catalyst and ligand selection are paramount in Buchwald-Hartwig aminations. The choice often depends on the nature of the amine coupling partner.
| Halopyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | MW | Good |
| 4-Iodo-1-tritylpyrazole | Alkylamines | CuI (20) | Phenanthroline (20) | tBuOK | 130 (MW) | Favorable |
| 4-Halopyrazoles | Arylamines | Pd(0) or Pd(II) | Bulky phosphines | tBuONa or Cs₂CO₃ | 80-110 | Varies |
Data highlights the complementarity of different catalyst systems.[14]
Mechanism and Workflow Diagram
The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Performance Comparison and Alternative Strategies
| Reaction Type | Key Bond Formed | Typical Yields | Key Advantage | Common Limitation |
| Suzuki-Miyaura | C(sp²)-C(sp²) | High | Broad functional group tolerance; stable reagents. | Boronic acids can be unstable; requires aqueous base. |
| Heck-Mizoroki | C(sp²)-C(sp²) (alkene) | Moderate to High | Forms substituted alkenes with high stereoselectivity. | Limited to alkene coupling partners; can have regioselectivity issues. |
| Sonogashira | C(sp²)-C(sp) | High to Excellent | Direct installation of alkynes; mild conditions. | Requires terminal alkynes; sensitive to oxygen. |
| Buchwald-Hartwig | C(sp²)-N | Good to High | Forms C-N bonds with a wide range of amines. | Requires specific, often expensive, ligands and strong bases. |
While functionalizing a pre-formed 4-iodopyrazole is a robust strategy, researchers should also consider alternative, more atom-economical approaches. Direct C-H functionalization of the pyrazole core is an emerging field that avoids the need for pre-halogenation, though controlling regioselectivity can be a significant challenge.[16][17] Additionally, various methods for constructing the pyrazole ring itself, such as the Knorr synthesis or multicomponent reactions, can be designed to incorporate the desired C4-substituent from the outset.[18][19]
Conclusion
This compound stands out as a supremely versatile intermediate for the synthesis of complex, functionally diverse pyrazole derivatives. Mastery of the palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig—provides researchers with a powerful toolkit for drug development and materials science. The choice of reaction is dictated by the target functionality, with each method offering a unique profile of advantages and experimental considerations. By understanding the causality behind protocol choices and the underlying mechanisms, scientists can effectively navigate the synthesis of novel chemical entities built upon this valuable pyrazole scaffold.
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A Comparative Guide to the NMR Analysis of 1-Cyclopropyl-4-iodo-1H-pyrazole Derivatives
Abstract
1-Cyclopropyl-4-iodo-1H-pyrazole derivatives are significant scaffolds in medicinal chemistry, valued for their role in the development of novel therapeutic agents.[1] Accurate structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound and its analogues. By presenting experimental data, discussing the underlying principles of chemical shifts and coupling constants, and offering detailed experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyrazoles in Drug Discovery
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals.[1] Among these, the pyrazole core is a privileged scaffold due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a cyclopropyl group at the N1 position and an iodine atom at the C4 position creates a unique chemical entity with specific steric and electronic properties that can be exploited in drug design. The iodine atom, in particular, serves as a valuable handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[2][3]
This guide will focus on the detailed NMR analysis required to unambiguously confirm the structure of this compound and to differentiate it from its isomers and related derivatives.
Fundamental Principles of NMR Analysis for this compound
A thorough understanding of ¹H and ¹³C NMR spectroscopy is crucial for the structural characterization of these molecules. The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift), and through-bond interactions between neighboring nuclei result in signal splitting (J-coupling).
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl protons.
-
Pyrazole Ring Protons (H3 and H5): In an unsubstituted pyrazole, the H3 and H5 protons are chemically equivalent and appear as a single signal.[4] However, in N1-substituted pyrazoles, they become inequivalent. The H3 proton is adjacent to the C4-iodo substituent, while the H5 proton is adjacent to the N1-cyclopropyl group. The iodine atom's electron-withdrawing nature and magnetic anisotropy will influence the chemical shift of the H3 proton, typically causing a downfield shift compared to the H5 proton.[5] These protons will appear as distinct singlets, as they lack adjacent proton neighbors on the pyrazole ring.
-
Cyclopropyl Protons: The cyclopropyl group will exhibit a more complex splitting pattern. The methine proton (CH) will be a multiplet due to coupling with the four methylene protons (CH₂). The four methylene protons are diastereotopic and will likely appear as two separate multiplets.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information about the carbon skeleton.
-
Pyrazole Ring Carbons (C3, C4, and C5): The C4 carbon, directly attached to the iodine atom, will experience a significant upfield shift due to the "heavy atom effect."[5] The C3 and C5 carbons will have distinct chemical shifts, influenced by the adjacent substituents.
-
Cyclopropyl Carbons: The methine carbon (CH) and the two equivalent methylene carbons (CH₂) of the cyclopropyl group will appear in the aliphatic region of the spectrum.
Experimental Protocols
To obtain high-quality, reproducible NMR data, adherence to standardized experimental protocols is essential.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is free from water and other impurities.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-160 ppm).
-
Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.
-
-
2D NMR Experiments (COSY and HSQC/HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the cyclopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Comparative NMR Data Analysis
The following tables provide a comparison of the NMR spectral data for this compound with related pyrazole derivatives. This comparative approach is invaluable for validating the assigned structure.
Table 1: ¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound | H-3 | H-5 | Cyclopropyl-CH | Cyclopropyl-CH₂ | Reference |
| This compound | ~7.5-7.7 (s) | ~7.4-7.6 (s) | ~3.5-3.7 (m) | ~1.0-1.2 (m), ~0.8-1.0 (m) | [6] |
| 1-Cyclopropyl-1H-pyrazole | ~7.5 (d) | ~7.3 (d) | ~3.4 (m) | ~0.9 (m), ~0.7 (m) | [7] |
| 4-Iodopyrazole | ~7.6 (s) | ~7.6 (s) | - | - | [4][8] |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | ~7.4 (s) | ~7.3 (s) | ~3.5 (m) | ~1.0 (m), ~0.8 (m) | [9] |
Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. s = singlet, d = doublet, m = multiplet.
Table 2: ¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | C-3 | C-4 | C-5 | Cyclopropyl-CH | Cyclopropyl-CH₂ | Reference |
| This compound | ~142-144 | ~60-65 | ~130-132 | ~35-37 | ~7-9 | [6] |
| 1-Cyclopropyl-1H-pyrazole | ~139 | ~105 | ~128 | ~34 | ~7 | [7] |
| 4-Iodopyrazole | ~139 | ~62 | ~139 | - | - | [10] |
| 4-Bromo-1-cyclopropyl-1H-pyrazole | ~140 | ~93 | ~129 | ~35 | ~8 | [9] |
Note: The C4 chemical shift in 4-iodopyrazole derivatives is significantly upfield due to the heavy atom effect.
Advanced NMR Techniques for Structural Confirmation
For complex structures or in cases of ambiguity, advanced NMR techniques can provide definitive structural proof.
Nuclear Overhauser Effect (NOE) Analysis
NOE spectroscopy (NOESY) is used to identify protons that are close in space, regardless of their through-bond connectivity.[11][12] For this compound, a NOESY experiment would be expected to show correlations between:
-
The H5 proton of the pyrazole ring and the methine proton of the cyclopropyl group.
-
The H3 proton and potentially one set of the cyclopropyl methylene protons, depending on the preferred conformation.
These through-space interactions provide powerful evidence for the N1-substitution pattern.
Workflow for NOE-Based Structural Confirmation
Caption: Workflow for structural confirmation using NOE analysis.
J-Coupling Constants
The magnitude of the coupling constant (J-value) between protons provides valuable information about the dihedral angle between them, as described by the Karplus equation.[13] Analysis of the coupling constants within the cyclopropyl ring can help to define its conformation.
Molecular Structure and Key NMR Correlations
Caption: Structure of this compound showing key NOE and J-coupling interactions.
Conclusion
The comprehensive NMR analysis, incorporating ¹H, ¹³C, and 2D NMR techniques, provides an unambiguous method for the structural elucidation of this compound derivatives. By comparing the experimental data with that of known analogues, researchers can confidently confirm the identity and purity of their synthesized compounds. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds for drug discovery and development.
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A Comparative Guide to LC-MS Confirmation of 1-Cyclopropyl-4-iodo-1H-pyrazole Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in drug discovery, and the ability to efficiently introduce molecular diversity at the C4 position is paramount for the development of novel therapeutic agents. The carbon-iodine bond at this position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This guide will focus on the widely employed Suzuki-Miyaura and Sonogashira couplings, while also presenting alternative methods for consideration.
Section 1: Synthetic Strategies for C4-Functionalization
The choice of cross-coupling reaction is dictated by the desired substituent to be introduced. Here, we compare two of the most powerful and versatile methods: the Suzuki-Miyaura coupling for the formation of C-C bonds with aryl and heteroaryl partners, and the Sonogashira coupling for the introduction of alkynyl moieties.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3] The reaction facilitates the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex.[2]
Mechanism Insight
The catalytic cycle, as illustrated below, begins with the oxidative addition of the 1-cyclopropyl-4-iodo-1H-pyrazole to a Pd(0) species. This is followed by transmetalation with a boronic acid, which must first be activated by a base. The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reaction profiles and higher yields.[1]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Cs₂CO₃ (2.5 equiv.).[1]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane/H₂O or 1,4-dioxane/H₂O).[1][3]
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a constant temperature (e.g., 90-140°C) for a short duration (e.g., 5-20 minutes).[1][3]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product via silica gel column chromatography.
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting a terminal alkyne with an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5]
Mechanism Insight
The reaction involves two interconnected catalytic cycles.[6] In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[6]
Caption: General experimental workflow for the Sonogashira cross-coupling.
Experimental Protocol: Conventional Heating Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[6]
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).[6]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.[6]
-
Heating: Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor the reaction's progress by Thin-Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, cool the reaction, perform a standard aqueous work-up, extract the product, and purify by column chromatography.[7]
Section 2: Comparative Analysis of Alternative Coupling Reactions
While Suzuki and Sonogashira couplings are workhorse reactions, other methods offer unique advantages for specific applications.
| Reaction | Coupling Partner | Key Advantages | Potential Considerations |
| Heck Coupling | Alkenes | Forms C(sp²)–C(sp²) bonds with alkenes; good for vinylation.[8][9] | Regioselectivity can be an issue with certain substrates.[8] |
| Buchwald-Hartwig Amination | Amines | Premier method for C-N bond formation.[10][11] | Ligand choice is crucial and can be substrate-dependent.[11][12] |
| Copper-Catalyzed Couplings | Alcohols, Amines | Cost-effective alternative to palladium for certain C-O and C-N couplings.[10][13] | Often require higher temperatures than palladium-catalyzed reactions.[10][13] |
The Heck reaction, for instance, provides a route to vinyl-substituted pyrazoles through the coupling of the iodo-pyrazole with an alkene.[8][14] The reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination.[8] For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice, offering broad substrate scope for coupling with primary and secondary amines.[11][15]
Section 3: LC-MS Confirmation of Coupling Products
LC-MS is an indispensable tool in modern drug discovery, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[16][17] It is crucial for confirming the identity of the desired product, assessing its purity, and identifying any byproducts.[18][19]
A robust LC-MS method is essential for the analysis of pyrazole derivatives.
LC Parameters:
-
Column: A reversed-phase C18 column is typically the starting point for small molecule analysis.[20]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is commonly used.[20]
-
Gradient: A typical gradient might start with a high aqueous percentage and ramp up to a high organic percentage to elute compounds of increasing hydrophobicity.[20]
MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) is widely used for polar small molecules like many pyrazole derivatives.[18]
-
Polarity: Positive ion mode is generally effective for nitrogen-containing heterocyclic compounds as they are readily protonated.[20]
-
Detection Mode: For initial confirmation, a full scan is performed to determine the molecular weight of the product. For quantitative analysis or detection of low-level impurities, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer offers superior sensitivity and selectivity.[16][17]
Caption: A typical LC-MS workflow for product confirmation.
The primary piece of information from the MS analysis is the mass-to-charge ratio (m/z) of the molecular ion. For the Suzuki coupling product of this compound with phenylboronic acid, the expected protonated molecule [M+H]⁺ would correspond to the molecular weight of 1-cyclopropyl-4-phenyl-1H-pyrazole plus the mass of a proton. The LC chromatogram provides information on the purity of the sample, with the area of the product peak relative to the total peak area giving a quantitative measure.
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- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Cyclopropyl-4-iodo-1H-pyrazole
The this compound scaffold is a key structural motif in a variety of biologically active molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. Given its importance, the development of efficient and high-yielding synthetic routes to this compound is of significant interest to the scientific community.
This guide will focus on a likely two-step synthetic pathway, which is the most practical and commonly employed approach in the absence of a well-established one-pot synthesis. This pathway involves the N-cyclopropylation of pyrazole followed by the C-4 iodination of the resulting 1-cyclopropyl-1H-pyrazole. We will explore and compare different methods for each of these critical steps.
Synthetic Strategies: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step sequence:
-
N-Cyclopropylation of Pyrazole: Introduction of the cyclopropyl group at the N-1 position of the pyrazole ring.
-
C-4 Iodination: Regioselective iodination of the 1-cyclopropyl-1H-pyrazole intermediate at the C-4 position.
The following sections will detail the methodologies for each step, presenting a comparative analysis of their respective yields and procedural considerations.
Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
The initial and crucial step is the synthesis of the 1-cyclopropyl-1H-pyrazole intermediate. A common and effective method for this transformation is the reaction of pyrazole with a cyclopropyl halide, such as cyclopropyl bromide, in the presence of a base.
Method 1: N-Cyclopropylation using Cyclopropyl Bromide
This method relies on the nucleophilic nature of the pyrazole nitrogen to displace the bromide from cyclopropyl bromide. The choice of base and solvent is critical to achieving a high yield.
Reaction Scheme:
Figure 1: General workflow for the N-cyclopropylation of pyrazole.
Experimental Protocol:
To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq). The mixture is stirred at room temperature before adding cyclopropyl bromide (1.2 eq). The reaction is then heated to a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) until completion. The workup typically involves partitioning between water and an organic solvent, followed by purification of the organic layer.
While specific yield data for this exact reaction can vary, literature on similar N-alkylation of pyrazoles suggests that yields for this type of reaction are generally good. One study on the reaction of pyrazole with an enantiomerically pure cyclopropyl bromide reported a "good, isolated yield"[1].
Step 2: C-4 Iodination of 1-Cyclopropyl-1H-pyrazole
With the 1-cyclopropyl-1H-pyrazole intermediate in hand, the next step is the regioselective introduction of an iodine atom at the C-4 position. Several effective iodinating agents and conditions are available for this transformation. Below is a comparison of some of the most common and efficient methods.
Comparative Analysis of Iodination Methods
The choice of iodination method can significantly impact the yield and purity of the final product. The following table summarizes the key features of four distinct and widely used iodination systems.
| Method | Reagents | Typical Solvents | Temperature | Reported Yield Range for Analogs | Key Advantages and Considerations |
| Method A: ICl | Iodine Monochloride (ICl), Li₂CO₃ | Dichloromethane (DCM) | Room Temperature | Up to 95%[2][3] | Highly efficient and selective for the C-4 position. The use of a base like Li₂CO₃ is crucial to neutralize in situ generated HCl.[2] |
| Method B: I₂/H₂O₂ | Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Water | Room Temperature | Good to Excellent[4] | Considered a "green" and practical method as the only byproduct is water.[4] |
| Method C: I₂/CAN | Iodine (I₂), Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Reflux | 75-81%[5] | Effective for a variety of pyrazoles, particularly those with electron-withdrawing groups.[5] |
| Method D: NIS | N-Iodosuccinimide (NIS), Acid catalyst (optional) | Acetonitrile, Acetic Acid/TFA | 0 °C to 80 °C | 71% for deactivated pyrazoles[5] | A mild and selective iodinating agent, often used for substrates that are sensitive to harsher conditions. An acid catalyst may be required for less reactive pyrazoles.[5][6] |
Detailed Experimental Protocols for Iodination
Below are representative protocols for each of the compared iodination methods, which can be adapted for the 1-cyclopropyl-1H-pyrazole substrate.
Method A: Iodination using Iodine Monochloride (ICl)
Figure 2: Workflow for iodination using ICl.
Protocol:
-
Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) and finely powdered lithium carbonate (2.0 eq) in dichloromethane (DCM).
-
Stir the suspension vigorously for 5 minutes at room temperature.
-
Slowly add a 1 M solution of iodine monochloride (ICl) in DCM (3.0 eq) to the stirring slurry, protecting the reaction from light.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the excess ICl by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2]
Method B: Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂)
Figure 3: Workflow for "green" iodination using I₂/H₂O₂.
Protocol:
-
Suspend 1-cyclopropyl-1H-pyrazole (1.0 eq) in water.
-
Add iodine (I₂) (0.5 eq) to the suspension.
-
Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, treat the mixture with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration or extraction with an organic solvent.[4]
Discussion and Recommendations
The synthesis of this compound is most reliably achieved through a two-step sequence involving N-cyclopropylation of pyrazole followed by C-4 iodination.
For the N-cyclopropylation step , the reaction of pyrazole with cyclopropyl bromide in the presence of a base like potassium carbonate in DMF is a standard and effective approach, with good yields expected based on analogous reactions.
For the C-4 iodination step , several viable methods exist, each with its own advantages:
-
For the highest yields and selectivity , the Iodine Monochloride (ICl) method appears to be the most promising, with reported yields of up to 95% for similar substrates.[2][3] The mild reaction conditions (room temperature) are also a significant advantage.
-
For researchers prioritizing environmentally friendly synthesis , the Iodine/Hydrogen Peroxide (I₂/H₂O₂) method is an excellent choice. This "green" protocol uses water as the solvent and produces water as the only byproduct, offering good to excellent yields.[4]
-
The Iodine/Ceric Ammonium Nitrate (I₂/CAN) and N-Iodosuccinimide (NIS) methods are also effective, particularly for pyrazoles with electron-withdrawing groups or those requiring milder conditions, respectively.[5][6]
The optimal choice of iodination method will depend on the specific requirements of the synthesis, including desired yield, scalability, cost, and environmental considerations. It is recommended to perform small-scale trials of the most promising methods to determine the best conditions for the 1-cyclopropyl-1H-pyrazole substrate.
Conclusion
This guide has provided a comparative overview of the synthesis of this compound, focusing on a practical two-step approach. By understanding the different methodologies for both N-cyclopropylation and C-4 iodination, and by considering the comparative yield data and procedural details, researchers can make informed decisions to efficiently synthesize this important chemical intermediate for their drug discovery and development programs.
References
- MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
- Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2020). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 10(20), 11841–11854. [Link]
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). N-Iodosuccinimide as a mild and efficient reagent for the iodination of aromatic compounds. Tetrahedron Letters, 43(29), 5047–5048. [Link]
- Organic Chemistry Portal. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
- G, S. S., & Kumar, A. (2011). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 52(35), 4579–4581. [Link]
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- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
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- 6. researchgate.net [researchgate.net]
Regioselectivity in the synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole
An In-depth Technical Guide to the Regioselective Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction
The this compound scaffold is a highly valuable building block in modern medicinal chemistry. The cyclopropyl group often enhances metabolic stability and binding affinity, while the iodo-substituent at the C4 position serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions like Suzuki, Sonogashira, and Heck. Its derivatives have been explored as potent therapeutic agents, including cannabinoid type 1 (CB1) receptor antagonists.
However, the synthesis of this specific isomer is fraught with challenges of regioselectivity. The unsymmetrical nature of the pyrazole ring presents two key hurdles: selective N1-alkylation over N2, and selective C4-functionalization over C3 or C5. This guide provides a comparative analysis of the primary synthetic strategies to access this compound, offering field-proven insights into controlling the regiochemical outcomes. We will dissect the mechanistic underpinnings of each approach, present comparative data, and provide detailed, validated protocols for researchers in drug development.
Strategic Analysis: Two Competing Pathways
The synthesis of this compound can be logically approached from two distinct and competing retrosynthetic pathways. The choice between these strategies hinges on which regioselective step—N-alkylation or C-iodination—is more reliably controlled.
-
Strategy A: N-Cyclopropylation followed by C4-Iodination. This route prioritizes the formation of the N-cyclopropyl bond first, followed by the introduction of the iodine atom. The success of this strategy depends on the regioselective iodination of an N-substituted pyrazole.
-
Strategy B: C4-Iodination followed by N-Cyclopropylation. This alternative approach first prepares a 4-iodopyrazole intermediate, which is then subjected to N-alkylation. The critical challenge here is controlling the regioselectivity of the cyclopropylation on an already substituted pyrazole ring.
Comparative Workflow Diagram
Caption: Fig 1. Competing synthetic pathways to the target molecule.
Strategy A: N-Cyclopropylation followed by C4-Iodination
This approach is often favored due to the highly predictable nature of the second step. Electrophilic substitution on N-substituted pyrazoles is strongly directed to the C4 position due to the electronic nature of the ring system.[1][2] The primary challenge is therefore shifted to the initial N-cyclopropylation of the parent pyrazole.
Step 1: Regioselective Synthesis of 1-Cyclopropyl-1H-pyrazole
N-alkylation of unsubstituted pyrazole can produce a mixture of N1 and N2 substituted products, which for the parent pyrazole are identical. However, for substituted pyrazoles, this leads to isomers. For the synthesis of the intermediate 1-cyclopropyl-1H-pyrazole, the reaction of pyrazole with a cyclopropylating agent like cyclopropyl bromide under basic conditions is required. While various methods for N-alkylation exist, achieving high selectivity can be influenced by the choice of base, solvent, and reaction conditions.[3][4][5]
Step 2: Regioselective C4-Iodination
Once 1-cyclopropyl-1H-pyrazole is secured, its iodination is remarkably regioselective. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. Several effective and high-yielding iodination systems have been developed.
Caption: Fig 2. Mechanism of C4-iodination on the pyrazole ring.
Comparison of C4-Iodination Methods
| Method | Reagents | Typical Yield | Conditions | Advantages & Causality | Disadvantages |
| CAN-Mediated | I₂, Ceric Ammonium Nitrate (CAN) | 80-95%[6] | MeCN, reflux | CAN acts as a mild oxidant to generate the electrophilic iodine species (I⁺) in situ, leading to clean and high-yielding reactions with excellent C4 selectivity.[2][6] | Requires stoichiometric oxidant; CAN can be expensive for large-scale synthesis. |
| NIS/Acid | N-Iodosuccinimide (NIS), TFA or AcOH | 75-90%[7] | Acetonitrile or AcOH, 80 °C | NIS is a mild, easy-to-handle solid iodinating agent. The acidic medium protonates the pyrazole, increasing the electrophilicity of the ring and facilitating the reaction.[7] | Requires heating; acid may not be compatible with sensitive functional groups. |
| "Green" Method | I₂, H₂O₂ | 85-95%[1] | Water, rt | Environmentally benign, using water as the solvent and producing only water as a byproduct. H₂O₂ is an inexpensive and safe oxidant.[1] | May have substrate scope limitations; can be slower for electron-deficient pyrazoles. |
| Electrochemical | KI, Pt-anode | 57-86%[8] | Aqueous solution, galvanostatic electrolysis | Avoids chemical oxidants. The efficiency depends on the substituent properties of the pyrazole ring.[8] | Requires specialized electrochemical equipment. |
Strategy B: C4-Iodination followed by N-Cyclopropylation
This strategy begins with the well-established synthesis of 4-iodopyrazole, a commercially available or readily synthesized starting material.[9] The key regiochemical challenge is deferred to the final N-cyclopropylation step.
Step 1: Synthesis of 4-Iodopyrazole
4-Iodopyrazole is typically synthesized by the direct iodination of pyrazole. The reaction is highly regioselective for the C4 position. Common methods include using iodine with sodium iodide and a base, or iodine with an oxidant like ammonium hydroxide.[9][10]
Step 2: Regioselective N-Cyclopropylation
This is the critical and most challenging step of this route. The N-alkylation of an unsymmetrically substituted pyrazole, such as 4-iodopyrazole, can lead to a mixture of two regioisomers: the desired this compound and the undesired 1-cyclopropyl-5-iodo-1H-pyrazole. The electronic and steric environments of the two nitrogen atoms (N1 and N2) are very similar, making selective alkylation difficult.[5] Control of regioselectivity often relies on subtle steric effects, the nature of the base and cation, or the use of directing groups.
Caption: Fig 3. Formation of regioisomers during N-alkylation.
Recent advances have shown that catalyst-free Michael additions or carefully chosen base/solvent systems can achieve high N1-selectivity for various pyrazoles, though data for 4-iodopyrazole specifically remains sparse.[4] This unpredictability often makes Strategy B less desirable for producing a single, pure isomer.
Application Scientist's Recommendation
For the synthesis of this compound with the highest possible regiochemical purity, Strategy A is the recommended pathway.
Causality: The electrophilic iodination of an N-substituted pyrazole (Step 2 of Strategy A) is a robust and highly regioselective transformation, reliably yielding the C4-iodo isomer.[1][6] This predictability outweighs the challenges of the initial N-cyclopropylation of the parent pyrazole. In contrast, the final N-alkylation step in Strategy B is mechanistically ambiguous in its regioselectivity for a 4-substituted pyrazole, posing a significant risk of forming isomeric mixtures that can be difficult and costly to separate, especially at scale. Therefore, controlling the regiochemistry at the iodination stage is far more reliable.
Detailed Experimental Protocols
The following protocols are self-validating and based on established literature procedures.
Protocol 1: Synthesis of 1-Cyclopropyl-1H-pyrazole (Strategy A, Step 1)
This protocol is adapted from general N-alkylation procedures.
-
Reagents & Materials:
-
Pyrazole (1.0 eq)
-
Cyclopropyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in dry DMF, add finely powdered K₂CO₃ (2.0 eq).
-
Add cyclopropyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel to afford 1-cyclopropyl-1H-pyrazole as a colorless oil.
-
-
Expected Outcome: Yields typically range from 60-80%. The product should be characterized by ¹H NMR to confirm the structure.
Protocol 2: Synthesis of this compound (Strategy A, Step 2)
This protocol uses the highly regioselective CAN-mediated iodination method.[6]
-
Reagents & Materials:
-
1-Cyclopropyl-1H-pyrazole (1.0 eq)
-
Iodine (I₂) (1.3 eq)
-
Ceric Ammonium Nitrate (CAN) (1.1 eq)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add elemental iodine (1.3 eq) followed by CAN (1.1 eq) to the solution.
-
Reflux the reaction mixture overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent in vacuo. Dissolve the residue in DCM.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
-
-
Expected Outcome: Yields are typically high (80-95%).[6] The product's structure and regiochemistry should be confirmed by ¹H and ¹³C NMR spectroscopy. A single major isomer is expected.
References
- Machulek, A. et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Świątek, K. et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
- Lyalin, B. V. et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin. [Link]
- Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
- Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
- American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
- Edilova, Y. O. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
- Zhang, T. et al. (2023). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions.
- Zappia, G. et al. (2023).
- Maccallini, C. et al. (2022).
- Tu, Y. et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- Xu, X. et al. (2013). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Semantic Scholar. [Link]
- Wang, B. et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- ResearchGate. (2023). Iodine catalyzed synthesis of 1,4‐disubstituted pyrazoles. [Link]
- Wang, S. et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 1-Cyclopropyl-4-iodo-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its prevalence in biologically active compounds drives the continuous need for efficient and versatile synthetic methodologies.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged heterocycle, particularly for the construction of C-C bonds at the C4 position.[2] This guide provides an in-depth comparative analysis of common phosphine ligands for the Suzuki-Miyaura coupling of 1-Cyclopropyl-4-iodo-1H-pyrazole, a versatile building block in medicinal chemistry. Our focus will be on providing actionable, data-driven insights to inform your ligand selection and optimize your synthetic outcomes.
The Decisive Role of the Ligand in the Catalytic Cycle
The success of a Suzuki-Miyaura coupling is intrinsically linked to the choice of the phosphine ligand coordinated to the palladium catalyst. The ligand is not a mere spectator; it actively participates in and influences every key step of the catalytic cycle.[3] Its electronic and steric properties dictate the reactivity and stability of the palladium intermediates, ultimately impacting reaction rates, yields, and the breadth of compatible functional groups.[3][4]
Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, are particularly effective.[3][5] The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the rate-determining oxidative addition of the aryl iodide to the Pd(0) complex.[6] Furthermore, the steric bulk of the ligand promotes the final reductive elimination step, which is crucial for the formation of the desired C-C bond and regeneration of the active Pd(0) catalyst.[6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Analysis of Leading Ligands
While a direct, side-by-side comparative study for this compound is not extensively documented in peer-reviewed literature, a wealth of data exists for structurally analogous 4-iodopyrazoles. This information provides a robust foundation for informed ligand selection. We will focus on three widely employed and commercially available phosphine ligands: Tetrakis(triphenylphosphine)palladium(0) (a precatalyst that provides PPh₃ as the ligand), SPhos, and XPhos.
| Ligand/Precatalyst | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 78 | [2] |
| Pd(OAc)₂ / SPhos | N-Boc-4-iodopyrazole | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-18 h | High (not specified) | [7] |
| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 80 | 1-2 h | 75-95 | [8] |
Note: The provided data is for analogous 4-halopyrazole substrates and serves as a strong indicator of ligand performance for the Suzuki-Miyaura coupling of this compound.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Overview: This is a classical, air-stable, and commonly used Pd(0) precatalyst that provides triphenylphosphine (PPh₃) as the ligand. It is often effective for the coupling of aryl iodides.
-
Performance: For the Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole, Pd(PPh₃)₄ under microwave irradiation provides good yields in a very short reaction time.[2] This makes it a viable and cost-effective initial choice for screening.
-
Considerations: PPh₃ is less electron-rich and bulky compared to the Buchwald ligands. This may result in lower reactivity for more challenging or sterically hindered substrates.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Overview: SPhos is a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands.[9] The methoxy groups in the 2' and 6' positions of the biphenyl backbone contribute to its high electron-donating ability.
-
Performance: SPhos, in combination with a palladium precursor like Pd(OAc)₂, is highly effective for the Suzuki coupling of N-protected 4-iodopyrazoles.[3][7] Its use often leads to high yields and is compatible with a broad range of functional groups.
-
Considerations: The high activity of SPhos-based catalysts makes them particularly suitable for less reactive coupling partners or when milder reaction conditions are desired.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Overview: XPhos is another highly effective Buchwald ligand, characterized by its significant steric bulk due to the triisopropyl substitution on the biphenyl backbone.[5]
-
Performance: XPhos-based precatalysts, such as XPhos Pd G2, have demonstrated excellent performance in the Suzuki coupling of challenging heteroaryl halides, including brominated dinitropyrazoles.[8] Its steric bulk is particularly advantageous in promoting the reductive elimination of sterically demanding products.
-
Considerations: XPhos is often the ligand of choice for particularly challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[5] For the 1-cyclopropyl-4-iodopyrazole, which has moderate steric bulk, XPhos is expected to provide excellent results, especially with hindered arylboronic acids.
Experimental Protocol: A Practical Guide
The following is a representative microwave-assisted protocol for the Suzuki-Miyaura coupling of a 4-iodopyrazole, adapted from the literature.[2] This method is recommended for its efficiency and rapid reaction times.
Caption: A typical workflow for the microwave-assisted Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Microwave reaction vial
-
Nitrogen or Argon source
Procedure:
-
To a microwave reaction vial, add this compound (e.g., 0.5 mmol) and the desired arylboronic acid (e.g., 0.5 mmol).
-
Add DME (3 mL) and deionized water (1.2 mL) to the vial.
-
Purge the vial with a stream of nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.
-
To the mixture, add Pd(PPh₃)₄ (2 mol%, e.g., 11.6 mg) and Cs₂CO₃ (2.5 equiv, e.g., 1.25 mmol, 407 mg).
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 90°C for 5-12 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction vial to cool to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-cyclopropyl-1H-pyrazole.
Troubleshooting and Strategic Considerations
A common side reaction in the Suzuki coupling of iodo-heterocycles is deiodination, where the iodine atom is replaced by a hydrogen atom. The choice of ligand can play a crucial role in mitigating this undesired pathway. Bulky, electron-rich ligands like SPhos and XPhos can accelerate the rate of the desired reductive elimination, thereby outcompeting the deiodination pathway.
Conclusion and Recommendations
The selection of an appropriate ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound.
-
For initial screening and with less sterically demanding boronic acids, Pd(PPh₃)₄ offers a cost-effective and often efficient solution, particularly under microwave conditions.
-
For broader substrate scope, improved yields, and reactions with more challenging coupling partners, the use of a Buchwald biarylphosphine ligand is highly recommended. SPhos is an excellent choice for achieving high reactivity under mild conditions.
-
For sterically hindered substrates or when other ligands provide suboptimal results, the increased steric bulk of XPhos often proves advantageous.
By understanding the fundamental role of the ligand and leveraging the comparative data and protocols presented in this guide, researchers can confidently and efficiently advance their synthetic endeavors involving this important pyrazole building block.
References
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 823-826. [Link]
- Ghosh, S., & Bera, M. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2004(9), 87-95. [Link]
- ResearchGate. (n.d.). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. [Link]
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
- ChemRxiv. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]
- Der Pharma Chemica. (2016). Synthesis of 1-(Methylsulfonylmethyl)
- Krasavin, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 476-484. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(22), 8147-8155. [Link]
- The Organic Chemistry Channel. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
- ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Cyclopropyl-4-iodo-1H-pyrazole vs pyrazole-4-boronic acid in Suzuki coupling
Conversely, when using pyrazole-4-boronic acid, the oxidative addition involves the aryl halide partner. While this can be efficient for aryl iodides and bromides, the subsequent transmetalation step, where the pyrazole moiety is transferred from boron to palladium, can be challenging. Heteroaryl boronic acids, including pyrazole-4-boronic acid, are susceptible to proto-deboronation, an undesired side reaction where a proton replaces the boronic acid group, especially in the presence of water and certain bases. [12][13]This side reaction directly reduces the yield of the desired product and is a well-documented challenge in Suzuki couplings involving such substrates. [5][12][13]
Experimental Protocols: From Theory to Practice
To provide a practical context, we present representative, detailed protocols for each coupling partner. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methodologies that demonstrate high efficiency and yield. [5][6] Workflow Diagram:
Figure 3. Step-by-step workflow for the coupling of this compound.
Detailed Steps:
-
Reagent Preparation: To a Schlenk tube, add the this compound (0.1 mmol, 1.0 equiv), the arylboronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and sodium carbonate (2.5 equiv). [6] * Expertise & Experience: Using a slight excess of the boronic acid (1.1-1.2 equiv) is standard to drive the reaction to completion. Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. [4][6][7]2. Solvent and Base Addition: Add 1,4-dioxane and water in a 4:1 ratio (2 mL total volume). [6] * Trustworthiness: A dioxane/water mixture is a versatile solvent system for Suzuki couplings, dissolving both organic and inorganic components. Sodium carbonate is a common base for these reactions. [6]3. Inerting the Atmosphere: Degas the mixture by bubbling argon through it for 10-15 minutes. [6] * Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.
-
Reaction: Heat the reaction mixture at 90°C for 6 hours under an argon atmosphere. [6]Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [4][8]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [4][8]
Protocol 2: Suzuki Coupling of Pyrazole-4-boronic acid with an Aryl Bromide
This protocol incorporates strategies to mitigate proto-deboronation, a key challenge with this substrate. [9] Workflow Diagram:
Figure 4. Step-by-step workflow for the coupling of pyrazole-4-boronic acid.
Detailed Steps:
-
Reagent Preparation: In a flask, combine the aryl bromide (1.00 mmol), pyrazole-4-boronic acid (2.00 mmol), an XPhos-based palladium precatalyst (6–7 mol%), and potassium phosphate (K₃PO₄) (2.00 mmol). [9] * Expertise & Experience: A larger excess of the boronic acid is often used to compensate for proto-deboronation. [9]Modern palladium precatalysts incorporating bulky, electron-rich biarylphosphine ligands like XPhos are highly effective for challenging couplings of heteroaryl boronic acids. [9]K₃PO₄ is often a suitable base for these systems. [9]2. Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL). [9]3. Inerting the Atmosphere: Thoroughly degas the reaction mixture.
-
Reaction: Heat the mixture to 100°C for up to 24 hours. [9] * Causality: Longer reaction times and higher temperatures are often necessary to drive the coupling of less reactive heteroaryl boronic acids to completion. [9]5. Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures to isolate the 4-aryl-1H-pyrazole product. [9]
Conclusion and Strategic Recommendations
Both this compound and pyrazole-4-boronic acid are valuable reagents for the synthesis of 4-aryl pyrazoles. However, the choice between them should be guided by a clear understanding of their respective strengths and weaknesses.
-
Choose this compound when:
-
High yield and reaction robustness are paramount. The high reactivity of the C-I bond generally leads to cleaner reactions, higher yields, and shorter reaction times. [5][4] * A broad range of aryl/heteroaryl boronic acids are to be explored. This pathway is often more tolerant of diverse coupling partners.
-
Milder reaction conditions are preferred.
-
-
Choose Pyrazole-4-boronic acid when:
-
The desired aryl/heteroaryl halide is readily available and more cost-effective than the corresponding boronic acid. This represents a convergent approach where the pyrazole moiety is introduced late-stage.
-
The N-H of the pyrazole is desired to remain unprotected for subsequent functionalization.
-
You are prepared to screen and optimize catalyst systems and reaction conditions to overcome challenges like proto-deboronation. [9][10][11] Ultimately, the decision rests on the specific goals of your synthesis, the availability of starting materials, and the resources available for methods development. For rapid, reliable synthesis of a library of analogs with high success rates, the iodo-pyrazole pathway is often superior. For convergent syntheses where the pyrazole is a late-stage addition, the boronic acid, despite its challenges, remains a powerful tool in the synthetic chemist's arsenal.
-
References
- Thomas, S. E., & Lloyd-Jones, G. C. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(14), 5189–5203.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- Zhang, T., & Zhang, W. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. In Palladium-Catalyzed Coupling Reactions (pp. 1-36). Springer, Cham.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Sá, M. M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 471-479.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nayak, K. H., et al. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. Asian Journal of Organic Chemistry, 12(9), e202300295.
- Doležal, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12196–12211.
- Wikipedia. (2023, December 2). Protodeboronation. In Wikipedia.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(21), 10100-10110.
- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Trowbridge, A., et al. (2024).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(1), 424–435.
- Organ, M. G., et al. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Chemistry–A European Journal, 22(45), 16183-16190.
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-835.
- Usami, Y., et al. (2011). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. The Journal of Organic Chemistry, 76(11), 4582–4588.
- Giraud, A., et al. (2007). Few unexpected results from a Suzuki–Miyaura reaction. Tetrahedron Letters, 48(27), 4729-4732.
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A Comparative Guide to the Biological Activity of 1-Cyclopropyl-4-iodo-1H-pyrazole Analogs
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding, have led to its incorporation into numerous FDA-approved drugs for a wide array of diseases.[3] This guide focuses on a particularly intriguing and synthetically versatile subset of this family: analogs of 1-Cyclopropyl-4-iodo-1H-pyrazole.
The core structure is notable for two key features. First, the N1-cyclopropyl group, which can enhance metabolic stability and provide optimal hydrophobic interactions within target protein binding pockets.[4] Second, the C4-iodo group serves as an exceptionally versatile synthetic handle.[5] This iodine atom is readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a gateway to vast chemical diversity and enabling systematic exploration of structure-activity relationships (SAR).[5][6]
This document provides a comparative analysis of the biological activities of analogs derived from this core structure. We will delve into the causal relationships between specific structural modifications and their resulting pharmacological effects, supported by experimental data and detailed protocols for key assays.
Section 1: The 4-Iodo Group as a Gateway to Chemical Diversity
The strategic placement of an iodine atom at the C4 position is a deliberate choice rooted in synthetic utility. The C-I bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This synthetic flexibility is paramount for optimizing a compound's interaction with its biological target.
A common and efficient method for the synthesis of 4-iodopyrazoles is direct electrophilic iodination of the pyrazole ring. The C4 position is electronically favored for this reaction.[5] N-Iodosuccinimide (NIS) is often the reagent of choice due to its mild conditions and high regioselectivity, preventing unwanted side reactions.[5]
Below is a generalized workflow illustrating how the 4-iodopyrazole core is leveraged to generate a library of diverse analogs.
Caption: Synthetic workflow for analog generation from a 4-iodopyrazole intermediate.
Section 2: Comparative Biological Activity: Case Studies
The true value of the this compound scaffold is realized in the diverse biological activities of its derivatives. By modifying the substituents, researchers have developed potent and selective agents against various targets, including cannabinoid receptors, kinases, and inflammatory enzymes.
Case Study 1: Cannabinoid Receptor 1 (CB1) Antagonists
The CB1 receptor is a well-established target for treating obesity and metabolic syndrome.[7] The diaryl-pyrazole scaffold, exemplified by Rimonabant, was a pioneering effort in this area. SAR studies on related pyrazoles revealed that specific substitutions are critical for high-affinity binding.[8]
Thorough investigations into diaryl-pyrazole derivatives containing cycloalkyl groups have led to the identification of highly potent CB1 antagonists.[7] The N1-substituent (often a dichlorophenyl group in high-affinity ligands), the C4-substituent, and the C5-aryl group all play crucial roles in receptor binding. The cyclopropyl moiety, when placed on the C5-phenyl ring, has been shown to contribute favorably to potency.[7]
Table 1: Comparative Activity of Pyrazole Analogs as CB1 Receptor Antagonists
| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | CB1 Binding Affinity (Ki, nM) | Reference |
| Rimonabant | 2,4-Dichlorophenyl | -CH₃ | 4-Chlorophenyl | 2.0 | [7] |
| Analog 11r | 2,4-Dichlorophenyl | -CH₂CH₃ | 4-Cyclopropylphenyl | ≤ 5.0 | [7] |
| Analog 1 | 2,4-Dichlorophenyl | -H | p-Iodophenyl | Potent | [8] |
Note: Data synthesized from multiple sources to illustrate SAR principles. Ki values represent the concentration required to inhibit 50% of radioligand binding.
The data indicates that small alkyl groups at the C4 position and a cyclopropyl-substituted phenyl ring at C5 are well-tolerated and can lead to compounds with nanomolar potency.[7] The iodinated analog also shows high potency, underscoring the utility of halogenated phenyl rings in this position for strong receptor interaction.[8]
Case Study 2: Anti-inflammatory Activity via COX-2 Inhibition
Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key mediators of this process. Selective inhibition of COX-2 over COX-1 is a validated strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The pyrazole scaffold is famously featured in the selective COX-2 inhibitor, Celecoxib.
Research into novel pyrazole derivatives continues to yield potent anti-inflammatory agents.[1][2][9] The anti-inflammatory effect of these analogs is often assessed in vivo using the carrageenan-induced paw edema model, which measures the reduction in swelling.[9][10]
Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory agents.
Recent studies on pyrazolo[3,4-d]pyrimidinone derivatives, which share the core pyrazole ring, have identified compounds with potent and selective COX-2 inhibition.[9] For example, compound 5k from one such study demonstrated a COX-2 IC50 of 0.27 µM and a high selectivity index.[9] This activity was attributed to its ability to suppress pro-inflammatory cytokines like TNF-α and IL-6.[9]
Table 2: Comparative In Vivo Anti-inflammatory Activity
| Compound | Dose | % Edema Inhibition (in vivo) | Putative Mechanism | Reference |
| Celecoxib | 10 mg/kg | ~75% | Selective COX-2 Inhibition | [2] |
| Analog 5j | 10 mg/kg | > 70% | Selective COX-2 Inhibition, TNF-α/IL-6 reduction | [9] |
| Analog 5k | 10 mg/kg | ~75% | Selective COX-2 Inhibition, TNF-α/IL-6 reduction | [9] |
| Indomethacin | 10 mg/kg | ~65% | Non-selective COX Inhibition | [9] |
This data highlights that novel pyrazole derivatives can achieve anti-inflammatory efficacy comparable or superior to established drugs like Celecoxib and Indomethacin in preclinical models.[9]
Section 3: Experimental Protocols
Scientific integrity requires that methodologies are transparent and reproducible. The following protocols are representative of the standard procedures used to synthesize and evaluate the compounds discussed in this guide.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure for the regioselective iodination of a pyrazole ring using N-Iodosuccinimide (NIS), adapted from established methodologies.[5]
Materials:
-
1-Cyclopropyl-1H-pyrazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-Cyclopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) to the stirred solution in portions over 10 minutes. The addition of NIS is a critical step; portion-wise addition helps control the reaction temperature and prevents potential side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining iodine.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound against COX isozymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (analogs) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. This pre-incubation step (typically 15 minutes at 37 °C) allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a background control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a powerful platform for modern drug discovery. The strategic inclusion of the N1-cyclopropyl and C4-iodo groups provides a robust starting point for developing analogs with enhanced metabolic profiles and diverse biological activities. As demonstrated in the case studies, targeted modifications to this core have yielded potent antagonists of the CB1 receptor and selective inhibitors of the COX-2 enzyme, highlighting its therapeutic potential.
Future research should continue to leverage the synthetic versatility of the 4-iodo position to explore novel chemical space. The application of advanced synthetic methods, such as photoredox catalysis or C-H activation, could unlock new avenues for functionalization. Furthermore, screening analog libraries against a broader range of biological targets, particularly kinases and other enzymes implicated in cancer and autoimmune diseases, is a promising direction that could lead to the next generation of pyrazole-based therapeutics.
References
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- Zarghi, A., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- Barboza, Junior, C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- Barboza, Junior, C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central.
- Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- Jankovska, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Im, G. Y., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.
- da Silva, J. F., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
- Al-Ghorbani, M., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer.
- Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central.
- Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ResearchGate.
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- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 1-Cyclopropyl-4-iodo-1H-pyrazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pyrazole scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built.[1][2] Its versatility and favorable physicochemical properties have made it a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[3] This guide delves into the nuanced structure-activity relationship (SAR) of a particularly promising subclass: 1-Cyclopropyl-4-iodo-1H-pyrazole derivatives. We will dissect the strategic importance of each component of this molecular architecture, supported by experimental data, to provide a comprehensive understanding of how subtle structural modifications can translate into significant gains in potency and selectivity.
The Pyrazole Core: A Versatile Anchor for Kinase Inhibition
The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement provides a unique electronic distribution and the ability to act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within the ATP-binding pocket of a kinase.[4] The planarity of the ring also allows for favorable stacking interactions with aromatic residues in the active site. Numerous approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[4]
The 1-Cyclopropyl Group: Enhancing Potency and Metabolic Stability
The introduction of a cyclopropyl group at the N1 position of the pyrazole ring is a deliberate and strategic choice in medicinal chemistry. This small, strained ring system is not merely a lipophilic substituent; it imparts several advantageous properties to a drug candidate.
-
Conformational Rigidity: The cyclopropyl group restricts the rotation of the pyrazole core, which can pre-organize the molecule into a bioactive conformation for optimal binding to the target kinase. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains. This enhanced metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.
-
Improved Physicochemical Properties: The cyclopropyl moiety can fine-tune the lipophilicity of the molecule, influencing its solubility, permeability, and plasma protein binding.
A study on pyrazole-based inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated that exploration of substituents on the pyrazole ring was a key aspect of their SAR investigation.[5]
The 4-Iodo Substituent: A Gateway to Chemical Diversity
The iodine atom at the C4 position of the pyrazole ring is arguably the most critical feature for the exploration of SAR in this class of compounds. It serves as a highly versatile synthetic handle, enabling the introduction of a wide array of chemical functionalities through various cross-coupling reactions.[1] This "late-stage functionalization" is a powerful strategy in drug discovery, allowing for the rapid generation of a library of analogues from a common intermediate.
The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle. This reactivity makes the 4-iodo-1H-pyrazole a valuable building block for reactions such as:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.
This synthetic versatility allows medicinal chemists to systematically probe the chemical space around the pyrazole core, optimizing interactions with the target kinase to enhance potency and selectivity.
Structure-Activity Relationship: A Case Study in TGF-β Type I Receptor (ALK5) Inhibition
A prime example of the SAR of 1-cyclopropyl-4-substituted-1H-pyrazole derivatives can be found in the development of potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[6] Dysregulation of the TGF-β signaling pathway is implicated in fibrosis and cancer progression.
In a study by Tan et al., a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives were synthesized and evaluated as ALK5 inhibitors.[6] The 1-cyclopropyl-4-hydroxy-1H-pyrazole intermediate, derived from a 4-iodo precursor, was crucial for establishing the ether linkage to the pyridine core. The optimization of this series led to the identification of a potent and selective ALK5 inhibitor, compound 12r , which exhibited strong in vitro and in vivo activity and good oral bioavailability.[6]
Table 1: In Vitro Inhibitory Activity of 1-Cyclopropyl-1H-pyrazole Derivatives against ALK5
| Compound | R Group at C4 | ALK5 IC50 (nM) |
| 12a | -O-(2-aminopyridine) | 15.3 |
| 12b | -O-(2-amino-5-methylpyridine) | 8.7 |
| 12r | -O-(2-amino-5-chloropyridine) | 1.2 |
| Reference | [6] |
The data clearly demonstrates that substitution at the 4-position of the 1-cyclopropyl-1H-pyrazole core significantly impacts the inhibitory activity against ALK5. The introduction of a substituted 2-aminopyridine moiety through an ether linkage proved to be a fruitful strategy, with the chloro-substituted derivative 12r emerging as the most potent compound in the series.[6]
Experimental Protocols
General Synthesis of this compound
The synthesis of the this compound core is a critical first step. While specific, detailed protocols for this exact molecule can be proprietary, a general, plausible synthetic route can be outlined based on established pyrazole chemistry.
Caption: A plausible two-step synthesis of the this compound intermediate.
Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
-
To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., ethanol), add cyclopropylhydrazine.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-cyclopropyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1-cyclopropyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the functionalization of the 4-iodo-pyrazole intermediate.
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
-
To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system), and a base (e.g., potassium carbonate or cesium carbonate).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Comparative Performance and Future Perspectives
While direct, head-to-head comparative studies of a wide range of this compound derivatives against a single kinase target are not extensively available in the public domain, the existing literature provides a strong rationale for the continued exploration of this scaffold. The synthetic accessibility of the 4-iodo intermediate allows for the creation of large, diverse libraries of compounds for high-throughput screening.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a series of analogues with diverse substituents at the 4-position against a panel of kinases to build a comprehensive SAR map.
-
Exploration of bioisosteric replacements: Investigating the replacement of the iodine atom with other functional groups that can modulate the electronic and steric properties of the molecule, while also serving as synthetic handles.
-
Structural biology: Obtaining co-crystal structures of potent inhibitors bound to their target kinases to rationalize the observed SAR and guide further design efforts.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic combination of a privileged pyrazole core, a potency- and stability-enhancing cyclopropyl group, and a versatile iodinated handle for chemical diversification provides a powerful platform for medicinal chemists. The successful application of this scaffold in the discovery of potent ALK5 inhibitors highlights its potential. As our understanding of the kinome and the subtleties of kinase inhibitor design continues to grow, we can expect to see the emergence of new and effective therapeutics built upon this remarkable molecular architecture.
References
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
- PubMed. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. [Link]
- PubMed. (2008). Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. [Link]
- PubMed Central. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- MDPI. (2020).
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- Google Patents. (2000). 3-amino-pyrazole derivatives active as cyclin dependent kinase inhibitors.
- PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. [Link]
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. [Link]
- PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]
- PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]
- Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- PubMed Central. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
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- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Reaction Kinetics of 1-Cyclopropyl-4-iodo-1H-pyrazole
An Objective Comparison for Synthetic Strategy and Drug Development
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1-Cyclopropyl-4-iodopyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold," a core structure that appears in a multitude of approved therapeutic agents, from kinase inhibitors for oncology to treatments for erectile dysfunction.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for forming key hydrogen bond interactions make it an invaluable building block. The strategic introduction of substituents allows for the fine-tuning of a molecule's pharmacological profile.
This guide focuses on a particularly valuable derivative: 1-Cyclopropyl-4-iodo-1H-pyrazole . This molecule combines two critical features:
-
The 4-Iodo Group: This serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex carbon-carbon and carbon-heteroatom bonds.[4] The C-I bond is the most readily activated among the common halogens, allowing for milder reaction conditions and faster kinetics.[5][6]
-
The N-Cyclopropyl Group: Far from being a simple protecting group, the cyclopropyl moiety is a powerful modulator of physicochemical properties. Its unique strained ring system introduces sp2-like character, influencing conformation and electronic distribution. In drug design, it is frequently used to enhance metabolic stability, improve potency, and modulate lipophilicity to optimize pharmacokinetics.[7]
Understanding the reaction kinetics of this building block is not merely an academic exercise; it is fundamental to developing efficient, scalable, and reproducible synthetic routes in drug discovery pipelines. This guide provides an in-depth comparison of its performance in key transformations, grounded in the principles of physical organic chemistry and supported by experimental data from the literature.
Section 1: The Fundamental Principles of Reactivity
Before comparing specific reactions, it is crucial to understand the underlying factors that govern the reactivity of this compound in palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle serves as our foundational model.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Causality of Experimental Choices: Why Iodide is Superior
The choice of an aryl iodide over other halides is a deliberate decision rooted in kinetics. The rate-determining step for many cross-coupling reactions, particularly with less reactive halides like bromides and chlorides, is the initial Oxidative Addition.[5] This step involves the cleavage of the Carbon-Halogen (C-X) bond.
| Halide Bond | Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |
| C-I | ~65 | Fastest |
| C-Br | ~81 | Fast |
| C-Cl | ~96 | Slow |
| C-F | ~127 | Very Slow / Inert |
Data compiled from various sources for typical aryl halides.
As shown, the C-I bond is significantly weaker, leading to a lower activation energy for oxidative addition. This translates to:
-
Faster reaction rates at lower temperatures.
-
Higher catalyst turnover numbers before decomposition.
-
Broader functional group tolerance due to milder conditions.
While aryl iodides are more expensive, the kinetic advantages often justify the cost in complex, multi-step syntheses where yield and purity are paramount. However, iodide anions can also form stable, unreactive palladium dimers, which can sometimes inhibit catalysis, a factor that must be managed by solvent and ligand choice.[8]
The Influence of the 1-Cyclopropyl-pyrazole Core
The pyrazole ring is an electron-rich five-membered heterocycle. The N-cyclopropyl substituent acts as a weak electron-donating group. This electronic environment has two competing effects on the crucial C4-I bond:
-
Increased Electron Density: The electron-rich nature of the ring slightly increases the electron density on the C4 carbon. This can strengthen the C-I bond, potentially slowing the rate of oxidative addition compared to a highly electron-deficient aryl iodide (e.g., 4-nitroiodobenzene).
-
Facilitated Ligand Association: The nitrogen atoms at positions 1 and 2 can coordinate to the palladium center, potentially influencing the pre-catalytic equilibrium and the local concentration of the catalyst near the reaction site.
In practice, the high intrinsic reactivity of the C-I bond dominates, making this compound a highly effective substrate for a wide range of cross-coupling reactions.
Section 2: Comparative Performance in Key Cross-Coupling Reactions
Direct, side-by-side kinetic studies for this compound are not extensively published. Therefore, this guide synthesizes data from studies on closely related 4-iodopyrazoles and other aryl iodides to provide a robust comparative framework.
A. Suzuki-Miyaura Coupling
This reaction forms a C-C bond between an aryl halide and an organoboron reagent. It is one of the most widely used reactions in pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids.
Comparative Performance Data (Suzuki-Miyaura)
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Temp (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 90 (MW) | 5-12 min | Good-Excellent | [9] |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 90 | 6 h | 56 | [10] |
| 4-Iodoacetophenone | Phenylboronic acid | Herrmann-Beller Palladacycle | NaOMe | 25 | (Kinetic Study) | (Varies) | [11] |
| 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 h | 95 | (Implied from amination studies) |
Kinetic Insights:
-
High Reactivity: 4-Iodopyrazoles consistently demonstrate high reactivity, often reaching completion in minutes under microwave irradiation or within a few hours under conventional heating.[9]
-
Rate Law: For a typical Suzuki reaction involving an aryl iodide like 4-iodoacetophenone, the reaction is often found to be first-order with respect to the aryl halide and the catalyst, and zero-order with respect to the boronic acid and base.[11] This suggests that oxidative addition is the rate-determining step.[11]
-
Expected Performance: this compound is expected to exhibit kinetics similar to or slightly slower than 4-iodo-1-methyl-1H-pyrazole. The steric bulk of the cyclopropyl group is minimal, but its electronic donation may slightly temper the oxidative addition rate compared to pyrazoles with electron-withdrawing N-substituents.
B. Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, offering a powerful method for synthesizing substituted alkenes.[12][13]
Comparative Performance Data (Heck-Mizoroki)
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Temp (°C) | Time | Yield (%) | Reference |
| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 100 | 20 h | 95 | [14] |
| 1-Trityl-4-iodo-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 100 | 20 h | 95 | [14] |
| 4-Bromo-1,3,5-trimethylpyrazole | t-Butyl acrylate | IMes-Pd(dmba)Cl | Cs₂CO₃ | 140 | 18 h | 32 | [14] |
Kinetic Insights:
-
Superiority of Iodide: The comparison between the 4-iodopyrazole (95% yield) and the 4-bromopyrazole (32% yield) starkly illustrates the kinetic advantage of the iodide leaving group in this transformation, even under forcing conditions.[14]
-
Ligand Choice is Critical: The use of P(OEt)₃ as a ligand was found to be crucial for achieving high yields with 4-iodopyrazoles, highlighting that the kinetics are not solely dependent on the substrate but are a function of the entire catalytic system.[14]
-
Expected Performance: this compound is predicted to be an excellent substrate for the Heck reaction. The less sterically demanding N-cyclopropyl group (compared to the N-trityl group used in the reference study) may even lead to faster reaction rates, as it would allow for more facile access to the palladium catalyst.
C. Sonogashira Coupling
This reaction couples an aryl halide with a terminal alkyne, providing a direct route to arylalkynes, which are important structures in materials science and medicinal chemistry.[15][16]
Comparative Performance Data (Sonogashira)
| Aryl Halide | Alkyne | Catalyst System | Base | Temp (°C) | Time | Yield (%) | Reference |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | RT | 12 h | 65 | [10][17] |
| Substituted 3-iodo-1H-pyrazoles | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 3-4 h | 58-85 | [18] |
| General Aryl Iodides (Ar-I) | Phenylacetylene | Pd-phosphine / CuI | Amine | (Varies) | (Varies) | High | [19] |
Kinetic Insights:
-
Activation Parameters: For Sonogashira reactions, aryl iodides exhibit the lowest activation enthalpies (ΔH‡) compared to bromides and chlorides, confirming their higher reactivity. A study on various aryl halides found ΔH‡ for ArI to be in the range of 48-62 kJ mol⁻¹.[19]
-
Copper Co-catalyst: The presence of a Cu(I) co-catalyst significantly increases the reaction rate, facilitating the transmetalation step.[20]
-
Expected Performance: this compound should perform exceptionally well in Sonogashira couplings, likely proceeding to high conversion at or near room temperature. Its reactivity profile is expected to fall squarely within the range of other high-performing aryl iodides.
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling aryl halides with amines.[8][21] This is particularly relevant for pyrazole scaffolds, as the introduction of amino groups is a common strategy for engaging with biological targets.
Comparative Performance Data (Buchwald-Hartwig Amination)
| Aryl Halide | Amine | Catalyst / Ligand | Base | Temp (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1-tritylpyrazole | Alkylamines (with β-H) | CuI (No Pd) | K₂CO₃ | 130 (MW) | 1 h | 41-75 | [22] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | 160 (MW) | 10 min | 91 | [22] |
| General Aryl Iodides | Primary/Secondary Amines | Pd(0) / Biarylphosphine | NaOtBu | 80-110 | (Varies) | High | [23] |
Kinetic Insights:
-
A Tale of Two Halides: Interestingly, in a specific study on 4-halopyrazoles, the 4-bromo derivative was more effective than the 4-iodo for Pd-catalyzed amination with certain amines, while the 4-iodo substrate was superior for a complementary CuI-catalyzed process.[22][24] This is a critical insight: the optimal halide is not universal but depends on the chosen catalytic system (Pd vs. Cu) and the nature of the nucleophile.
-
Inhibition by Iodide: The reduced performance of aryl iodides in some Pd-catalyzed aminations can be attributed to the formation of inhibitory iodide-bridged palladium dimers, which can sequester the active catalyst.[8][23]
-
Expected Performance: For Pd-catalyzed Buchwald-Hartwig reactions, this compound may require careful optimization of ligands and conditions to overcome potential iodide inhibition. Alternatively, it would be an excellent candidate for a copper-catalyzed amination protocol, particularly with aliphatic amines.[22]
Section 3: A Self-Validating Protocol for Kinetic Analysis
To empower researchers to conduct their own comparative studies, we provide a detailed, self-validating protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure robust and reproducible results.
Experimental Workflow Diagram
Caption: Experimental workflow for a kinetic study of a cross-coupling reaction.
Detailed Step-by-Step Methodology
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)
-
Dodecane (Internal Standard)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vials with septa, magnetic stir bars
-
Gas-tight syringes, Argon/Nitrogen line
Protocol:
-
Stock Solution Preparation (Causality: Ensures accurate and rapid dispensing):
-
Prepare a stock solution of the internal standard (dodecane) in the reaction solvent (Dioxane/H₂O). A known concentration is critical for accurate quantification.
-
-
Reaction Setup (Causality: Ensures reproducibility):
-
To a clean, dry reaction vial containing a stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv), phenylboronic acid (0.12 mmol, 1.2 equiv), and Cs₂CO₃ (0.25 mmol, 2.5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.002 mmol, 2 mol%). Weighing solids in the vial minimizes transfer errors.
-
-
Establish Inert Atmosphere (Causality: Prevents oxidation of the Pd(0) catalyst and phosphine ligands, which would kill catalytic activity):
-
Seal the vial with a septum cap.
-
Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Initiate Reaction (Causality: Defines a precise start time, t=0):
-
Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 90 °C) and allow it to equilibrate for 5 minutes.
-
Using a gas-tight syringe, inject the degassed solvent containing the internal standard (e.g., 1.0 mL) into the vial. Start a timer immediately. Vigorous stirring is essential for reproducibility.
-
-
Timed Sampling (Causality: Provides data points to construct the kinetic profile):
-
At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.
-
-
Quenching (Causality: Immediately stops the reaction in the aliquot to ensure the measured concentration reflects the specific time point):
-
Inject the aliquot into a separate vial containing a quench solution (e.g., 1 mL of cold ethyl acetate and 0.5 mL of water). Vortex thoroughly.
-
-
Sample Analysis (Causality: Generates quantitative data):
-
Analyze the organic layer of the quenched samples by Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC).
-
Generate a calibration curve to determine the concentration of the product relative to the known concentration of the internal standard.
-
-
Data Processing (Causality: Translates raw data into kinetic information):
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the linear portion of this curve near t=0. Comparing these initial rates under identical conditions for different substrates (e.g., this compound vs. 1-cyclopropyl-4-bromo-1H-pyrazole) provides a direct, quantitative measure of their relative reactivity.
-
Conclusion and Future Outlook
This compound stands out as a highly versatile and reactive building block for pharmaceutical research and development. Its performance in key palladium-catalyzed cross-coupling reactions is underpinned by the favorable kinetics of C-I bond activation.
-
For Suzuki, Heck, and Sonogashira reactions, it is expected to be a superior substrate compared to its bromo- and chloro-analogs, enabling faster reactions under milder conditions.
-
For Buchwald-Hartwig amination, its utility is nuanced. While it may be susceptible to iodide-based catalyst inhibition in some palladium-catalyzed systems, it shows significant promise for complementary copper-catalyzed protocols.
This guide provides a framework for rational decision-making in synthetic route design. By understanding the kinetic principles and comparative performance profiles, researchers can select the optimal conditions to leverage the full potential of this valuable scaffold. The true power, however, lies in empirical validation. The provided kinetic analysis protocol is designed to be a robust starting point for generating in-house, head-to-head comparative data, ensuring that choices are driven not just by literature precedent, but by direct experimental evidence.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-4-iodo-1H-pyrazole
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides an in-depth, procedural framework for the safe disposal of 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS No. 1239363-40-6). Moving beyond a simple checklist, we will explore the chemical principles that dictate these procedures, ensuring that every step is understood, validated, and executed with the highest degree of safety and environmental stewardship.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed by examining structurally analogous compounds, such as other iodinated and cyclopropyl-substituted pyrazoles.[1][2][3] This approach allows us to anticipate the toxicological profile and reactivity, forming a solid foundation for establishing robust safety protocols.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a halogenated heterocyclic compound. The presence of the iodo- group and the pyrazole core suggests specific potential hazards that must be managed. Based on data from similar chemical structures, the primary risks are categorized as follows.[1][4][5]
| Hazard Category | Description | Rationale & Causality |
| Acute Oral Toxicity | Harmful if swallowed.[1] | The pyrazole moiety and its metabolites can interfere with biological processes. Ingestion may lead to gastrointestinal irritation, nausea, and other systemic effects.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Halogenated organic compounds can defat the skin and cause irritation upon direct contact. Prolonged exposure can lead to more severe dermal effects. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | The chemical is likely to be abrasive and irritating to sensitive eye tissues. Direct contact can cause significant pain, redness, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory tract irritation.[1][3] | If the compound is in a powder or aerosol form, inhalation can irritate the mucous membranes of the nose, throat, and lungs. |
Given these hazards, it is imperative that this compound is treated as hazardous chemical waste throughout its lifecycle in the laboratory.[6]
Procedural Blueprint for Safe Disposal
The fundamental principle of chemical disposal is containment and proper waste stream allocation. Never dispose of this compound or its contaminated materials down the sink or in general waste receptacles.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory.[7][8]
-
Eye Protection : Chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166 are required.[7][9]
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[8]
-
Body Protection : A laboratory coat is essential. For tasks with a higher risk of splashes or spills, a chemically resistant apron should also be worn.[7]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[6][7] If ventilation is insufficient, a NIOSH-approved respirator is necessary.[8]
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure compliance with hazardous waste regulations.
Step 1: Designate a Waste Container
-
Select a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition and has a secure, sealable lid.[6]
Step 2: Label the Container Clearly
-
The container must be labeled before any waste is added.
-
The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
Step 3: Dispose of Different Waste Forms
-
Unused or Expired Solid Chemical : Carefully transfer the solid chemical into the designated hazardous waste container. Avoid creating dust. Use tools (spatulas, etc.) that will be decontaminated or disposed of as hazardous waste themselves.
-
Contaminated Labware (Solid Waste) : Items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the chemical must be placed in a solid hazardous waste container, separate from non-hazardous lab trash.
-
Contaminated Solvents (Liquid Waste) : If the compound is dissolved in a solvent, it must be disposed of in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams. This is because halogenated wastes often require specific high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins.[10]
The decision process for correct waste segregation can be visualized as follows:
Storage Pending Disposal
Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.[6][11] Ensure compliance with your institution's and local regulations regarding the maximum allowable storage time and quantity.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
Step 2: Control and Ventilate
-
If safe to do so, increase ventilation to the area by opening fume hood sashes. Prevent the spill from entering drains.[8]
Step 3: Assemble PPE and Spill Kit
-
Don the appropriate PPE as described in section 2.1.
-
Use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.
Step 4: Contain and Clean
-
For a solid spill, gently cover the material to avoid generating dust.[11]
-
For a liquid spill, surround the spill with absorbent material, working from the outside in.
-
Carefully collect the absorbed material and contaminated solids using non-sparking tools and place them into a designated hazardous waste container.[8]
Step 5: Decontaminate and Report
-
Clean the spill area with an appropriate solvent (check SDS for suitable decontamination solutions) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the spill to your institution's Environmental Health & Safety (EHS) office, as required by your laboratory's safety plan.
Regulatory Context: The Broader Framework
The disposal of this compound is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework. As a halogenated organic compound (HOC), this chemical falls under specific land disposal restrictions, often mandating treatment by technologies such as incineration to ensure complete destruction.[10][12][13]
Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[6] They will provide the correct waste containers, labels, and arrange for pickup and final disposal by a licensed hazardous waste management company. Always consult your EHS office for specific guidance.
By adhering to these scientifically grounded procedures, you not only ensure your personal safety but also uphold the integrity of your research and the health of our environment.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
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- CymitQuimica. (2024). Safety Data Sheet - 3-Bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-4-iodo-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized intermediates like 1-Cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6) requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale behind each personal protective equipment (PPE) selection and operational step. Our primary objective is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: An Informed Approach
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative approach is mandated, drawing upon data from structurally analogous iodo-pyrazole compounds. This strategy ensures we operate under a heightened level of caution. The primary hazards associated with similar compounds are summarized below.
| Hazard Statement | Classification | Rationale and Implication | Source(s) |
| Causes serious eye irritation | Eye Irritant Category 2/2A | Direct contact can cause significant, potentially damaging, irritation to the eyes. This is a critical control point for PPE selection. | [1][2][3] |
| Causes skin irritation | Skin Irritant Category 2 | The compound is likely to cause redness, itching, or inflammation upon contact with the skin. Prolonged contact should be avoided. | [1][2][3] |
| May cause respiratory irritation | STOT SE Category 3 | Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort. Engineering controls are paramount. | [1][2][3] |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | Ingestion of the compound may lead to adverse health effects.[4][5][6] |
These hazards dictate that the compound must be handled with appropriate engineering controls and a robust selection of PPE to prevent eye, skin, and respiratory exposure.
The Primacy of Engineering Controls
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. For a solid compound like this compound, the most critical engineering control is a properly functioning chemical fume hood.
-
Causality: A fume hood contains airborne particles and vapors, pulling them away from the operator's breathing zone and preventing the contamination of the general laboratory environment.[7] All weighing, transferring, and preparation of solutions involving this compound must be performed within a certified chemical fume hood.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist exercise; it is a risk-mitigation strategy. Each component is chosen to counter a specific, identified hazard.
Eye and Face Protection
-
What to Wear: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1] For operations with a higher risk of splashing, such as when dissolving the compound or during a reaction quench, a full-face shield should be worn over the safety goggles.
-
The Rationale: The "Causes serious eye irritation" classification is a significant warning.[1][2] The fine, crystalline nature of many organic solids means they can easily become airborne and contact the eyes. Goggles provide a seal around the eyes, which standard safety glasses do not, offering superior protection.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves (minimum 0.11 mm thickness) are a common and effective choice for incidental contact.[8] Gloves must be inspected for tears or holes before each use.[1]
-
The Rationale: The "Causes skin irritation" hazard means direct contact must be prevented.[2][3] The proper technique for removing gloves (without touching the outer surface with bare skin) is as crucial as wearing them.[8] For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving is recommended.
-
-
Lab Coat: A clean, long-sleeved laboratory coat is required.
-
The Rationale: A lab coat protects street clothes and underlying skin from contamination during minor spills or contact.[7] It should be kept fully buttoned to provide maximum coverage.
-
Respiratory Protection
-
When to Wear: When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or if there is a potential for dust generation that cannot be controlled by ventilation, respiratory protection is necessary.
-
What to Wear: For nuisance dust, a NIOSH-approved N95-type particle respirator is the minimum requirement.[6] In situations with higher potential exposure, a full-face respirator with appropriate cartridges offers a higher protection factor.[1][9]
-
The Rationale: The "May cause respiratory irritation" warning indicates that inhaling the compound's dust can harm the respiratory system.[5] While a fume hood is the primary control, respiratory protection provides an essential safeguard in case of ventilation failure or during emergency spill cleanup.
Safe Handling Workflow: A Step-by-Step Guide
The following workflow integrates the use of engineering controls and PPE into a coherent, safe operational procedure.
Caption: Safe handling workflow for this compound.
Operational Protocol
-
Preparation:
-
Confirm availability of a spill kit and that eyewash stations/safety showers are unobstructed.[2]
-
Don your lab coat, followed by safety goggles.
-
Wash hands and don the appropriate chemical-resistant gloves.
-
-
Handling (in Fume Hood):
-
Perform all manipulations of the solid compound deep within the sash of a chemical fume hood.
-
When weighing, use a tared weigh boat or paper. Avoid creating dust clouds.
-
Carefully transfer the solid to the reaction vessel. If creating a solution, add the solvent to the solid slowly.
-
-
Post-Handling & Disposal:
-
All materials that have come into direct contact with the compound (e.g., weigh boats, contaminated paper towels, gloves) must be considered hazardous waste.[7]
-
Dispose of this waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[2][7]
-
-
Doffing PPE:
-
Remove gloves using a safe technique (e.g., peeling one off with the other, then sliding a bare finger under the cuff of the second glove).
-
Remove your lab coat and safety goggles.
-
Wash your hands thoroughly with soap and water.[10]
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wearing your full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][8] Do not create dust.
-
By adhering to these rigorous, evidence-based protocols, you build a deep and resilient culture of safety, ensuring that your valuable research can proceed without compromising personal or environmental health.
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- BenchChem Technical Support Team. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
